molecular formula C40H52 B1254000 Chlorobactene CAS No. 2932-09-4

Chlorobactene

Numéro de catalogue: B1254000
Numéro CAS: 2932-09-4
Poids moléculaire: 532.8 g/mol
Clé InChI: VJASLAGEYVTOGS-IQAIWTHGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Chlorobactene is a monocyclic aromatic carotenoid that serves as a specific biomarker pigment for green-pigmented strains of green sulfur bacteria (GSB), particularly those in the order Chlorobiales . These strictly anaerobic, anoxygenic phototrophic bacteria require both light and reduced sulfur species to perform photosynthesis and are typically found in the anoxic, sulfidic zones of meromictic lakes and sediments . In these environments, this compound functions as an accessory light-harvesting pigment within chlorosomes, capturing wavelengths of light not absorbed by bacteriochlorophylls c or d and transferring the energy to the reaction center . The enzyme CrtU is known to catalyze its biosynthesis from γ-carotene . Following burial in sedimentary rocks, this compound undergoes diagenesis to form its fully saturated hydrocarbon counterpart, chlorobactane . The discovery of chlorobactane in ancient organic matter, sometimes co-occurring with isorenieratane (from brown-pigmented GSB) and okenane (from purple sulfur bacteria), provides key evidence for interpreting paleoenvironments . Its presence in the rock record is a diagnostic biomarker for photic zone euxinia—a condition where anoxic, sulfidic waters extend into the light-penetrated surface layer of ancient oceans . Researchers value this compound for studies in microbial ecology, geobiology, and organic geochemistry. It is a critical tool for understanding ancient carbon fixation, as GSB utilize the reverse tricarboxylic acid (TCA) cycle, which often imparts a distinct carbon isotopic enrichment to their biomarkers . This product is intended for research use only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

2932-09-4

Formule moléculaire

C40H52

Poids moléculaire

532.8 g/mol

Nom IUPAC

2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-1,3,4-trimethylbenzene

InChI

InChI=1S/C40H52/c1-31(2)17-13-20-34(5)23-15-25-35(6)24-14-21-32(3)18-11-12-19-33(4)22-16-26-36(7)27-30-40-38(9)29-28-37(8)39(40)10/h11-12,14-19,21-30H,13,20H2,1-10H3/b12-11+,21-14+,22-16+,25-15+,30-27+,32-18+,33-19+,34-23+,35-24+,36-26+

Clé InChI

VJASLAGEYVTOGS-IQAIWTHGSA-N

SMILES

CC1=C(C(=C(C=C1)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C

SMILES isomérique

CC1=C(C(=C(C=C1)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C)C

SMILES canonique

CC1=C(C(=C(C=C1)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C

Synonymes

chlorobactene

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chlorobactene Biosynthesis Pathway in Green Sulfur Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Green sulfur bacteria (GSB) are a group of obligately anaerobic photoautotrophic bacteria that are significant contributors to primary production in anoxic environments. A hallmark of GSB is their unique light-harvesting antennae, the chlorosomes, which contain large amounts of bacteriochlorophylls and carotenoids. The primary carotenoid in many species of GSB, such as Chlorobium tepidum, is chlorobactene, an aromatic carotenoid that plays crucial roles in light harvesting and photoprotection.[1] Understanding the biosynthesis of this compound is essential for comprehending the photosynthetic strategy of these organisms and offers potential avenues for biotechnological applications, including the development of novel bioactive compounds. This guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, genetic basis, and key experimental methodologies used in its elucidation.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound in GSB, exemplified by the model organism Chlorobium tepidum, begins with the universal precursor for C40 carotenoids, geranylgeranyl diphosphate (GGPP). The pathway proceeds through a series of desaturation, isomerization, cyclization, and aromatization reactions to yield this compound. Unlike the pathway in most other bacteria which utilizes a single enzyme, CrtI, for the desaturation of phytoene to lycopene, the pathway in C. tepidum is more akin to that in cyanobacteria and plants, employing a series of distinct desaturases and an isomerase.[1][2]

The key enzymatic steps in the this compound biosynthesis pathway are as follows:

  • Phytoene Synthesis: Two molecules of GGPP are condensed to form the first colorless C40 carotenoid, phytoene. This reaction is catalyzed by phytoene synthase , encoded by the crtB gene.[1][3]

  • Phytoene Desaturation: Phytoene undergoes two sequential desaturation steps to introduce conjugated double bonds, leading to the formation of ζ-carotene. The first desaturation is catalyzed by phytoene desaturase (crtP), followed by a second desaturation catalyzed by ζ-carotene desaturase (crtQ).[1][3]

  • Isomerization: The resulting cis-ζ-carotene is then isomerized to the all-trans form by a cis-trans isomerase , encoded by the crtH gene.[1][3]

  • Lycopene Formation: Further desaturation of all-trans-ζ-carotene leads to the formation of lycopene.

  • Cyclization to γ-Carotene: One end of the linear lycopene molecule is cyclized to form a β-ring, resulting in the formation of γ-carotene. This reaction is catalyzed by a lycopene cyclase , CruA.[4]

  • Aromatization to this compound: The final and defining step is the desaturation and methylation of the β-ring of γ-carotene to form the aromatic φ-end group of this compound. This crucial reaction is catalyzed by γ-carotene desaturase , encoded by the crtU gene.[1][3]

Further modifications of this compound can occur, including hydroxylation at the 1',2' position by carotenoid 1',2'-hydratase (crtC), followed by glucosylation and acylation to form OH-chlorobactene glucoside laurate.[5][6]

Quantitative Analysis of Carotenoid Composition in Chlorobium tepidum Wild-Type and Mutants

The elucidation of the this compound biosynthesis pathway has been significantly advanced by the generation and analysis of knockout mutants for each of the core biosynthetic genes. The following table summarizes the carotenoid composition of wild-type Chlorobium tepidum and various crt mutants, providing a quantitative insight into the function of each enzyme.

StrainMajor Carotenoids DetectedPercentage of Total Carotenoids (%)
Wild Type This compound85
γ-Carotene5
1',2'-Dihydrothis compound5
OH-Chlorobactene derivatives5
crtB (Phytoene synthase) No carotenoids detected0
crtP (Phytoene desaturase) Phytoene>95
crtQ (ζ-carotene desaturase) ζ-Carotene>90
crtH (cis-trans isomerase) Accumulation of cis-isomers of lycopene-
crtU (γ-carotene desaturase) γ-Carotene>95
crtC (Carotenoid 1',2'-hydratase) This compound, γ-CaroteneLacks hydroxylated derivatives

Data compiled from Frigaard et al., 2004.[1]

Experimental Protocols

Gene Inactivation in Chlorobium tepidum by Natural Transformation

This protocol describes the generation of targeted gene knockouts in C. tepidum using homologous recombination, a key technique for functional genomics in this organism.[2][5][7]

Materials:

  • Chlorobium tepidum wild-type culture

  • Cloning vector (e.g., pUC19)

  • Antibiotic resistance cassette (e.g., aadA for spectinomycin/streptomycin resistance)

  • Primers for amplifying flanking regions of the target gene

  • DNA polymerase, ligase, and restriction enzymes

  • Agar plates with appropriate antibiotics

Procedure:

  • Construct Design: Design a knockout construct consisting of an antibiotic resistance cassette flanked by homologous regions (at least 0.5 kb each) upstream and downstream of the target gene.[5]

  • Amplification of Flanking Regions: Use PCR to amplify the upstream and downstream flanking regions from C. tepidum genomic DNA.

  • Cloning: Clone the flanking regions and the antibiotic resistance cassette into a suitable vector. This can be achieved through standard restriction-ligation cloning or by using techniques like megaprimer PCR.[2]

  • Linearization of the Construct: Linearize the final plasmid construct by restriction digest. Linear DNA transforms C. tepidum with a much higher efficiency than circular DNA.[5]

  • Natural Transformation:

    • Grow a late-exponential phase culture of C. tepidum.

    • Spot approximately 100 µl of the cell culture onto an agar plate.

    • Add 1-10 µg of the linearized knockout construct directly onto the spotted cells.

    • Incubate the plate under anaerobic and phototrophic conditions at 40°C for 10-20 hours to allow for recombination.[5]

  • Selection of Mutants:

    • Resuspend the cells from the agar plate in fresh medium.

    • Plate the cell suspension onto agar plates containing the appropriate antibiotic for selection.

    • Incubate the plates under selective conditions until colonies appear.

  • Verification of Mutants: Verify the correct insertion of the resistance cassette and deletion of the target gene by PCR using primers flanking the insertion site and internal to the target gene.

HPLC Analysis of Carotenoids

This protocol outlines the extraction and analysis of carotenoids from C. tepidum cultures by High-Performance Liquid Chromatography (HPLC).[6][8][9]

Materials:

  • C. tepidum cell pellet

  • Acetone/methanol mixture (7:2, v/v)

  • HPLC system with a photodiode array (PDA) detector

  • Reversed-phase C18 column (e.g., Nova-Pak C18)

  • Mobile phase solvents (e.g., acetonitrile, methanol, tetrahydrofuran)

Procedure:

  • Extraction:

    • Harvest C. tepidum cells by centrifugation.

    • Extract the pigments by vortexing the cell pellet with an acetone/methanol (7:2, v/v) mixture until the pellet is colorless.

    • Centrifuge to pellet the cell debris and collect the supernatant containing the pigments.

  • HPLC Separation:

    • Filter the pigment extract through a 0.22 µm filter before injection.

    • Inject the sample into the HPLC system.

    • A typical elution gradient for separating this compound and its precursors starts with a mixture of acetonitrile, methanol, and water and gradually increases the proportion of a less polar solvent like ethyl acetate or tetrahydrofuran.[6]

    • An example gradient:

      • Start with 20% solvent B (e.g., ethyl acetate) in solvent A (e.g., acetonitrile/water) at a flow rate of 0.75 ml/min.

      • Increase to 70% solvent B over 10 minutes.

      • Increase the flow rate to 1 ml/min and increase to 100% solvent B by 40 minutes.

      • Hold at 100% solvent B for 20 minutes.[6]

  • Detection and Quantification:

    • Monitor the elution of carotenoids by their absorbance at their specific maxima (e.g., 491 nm for this compound).[8]

    • Identify individual carotenoids based on their retention times and characteristic absorption spectra compared to known standards or literature data.

    • Quantify the amount of each carotenoid by integrating the peak area and comparing it to a standard curve.

Visualizing the this compound Biosynthesis Pathway

The following diagrams, generated using Graphviz (DOT language), illustrate the core this compound biosynthesis pathway and the experimental workflow for generating knockout mutants.

Chlorobactene_Biosynthesis GGPP Geranylgeranyl Diphosphate Phytoene Phytoene GGPP->Phytoene 2x Zeta_Carotene cis-ζ-Carotene Phytoene->Zeta_Carotene trans_Zeta_Carotene all-trans-ζ-Carotene Zeta_Carotene->trans_Zeta_Carotene Lycopene Lycopene trans_Zeta_Carotene->Lycopene Gamma_Carotene γ-Carotene Lycopene->Gamma_Carotene This compound This compound Gamma_Carotene->this compound OH_this compound OH-Chlorobactene This compound->OH_this compound CrtB CrtB (Phytoene synthase) CrtP CrtP (Phytoene desaturase) CrtQ CrtQ (ζ-Carotene desaturase) CrtH CrtH (cis-trans isomerase) CruA CruA (Lycopene cyclase) CrtU CrtU (γ-Carotene desaturase) CrtC CrtC (Carotenoid 1',2'-hydratase)

Caption: The core biosynthetic pathway of this compound in green sulfur bacteria.

Gene_Inactivation_Workflow cluster_construct Knockout Construct Preparation cluster_transformation Natural Transformation cluster_selection Mutant Selection and Verification PCR_flanks 1. PCR amplify flanking regions of target gene Clone_vector 2. Clone flanks and resistance cassette into vector PCR_flanks->Clone_vector Linearize 3. Linearize the construct Clone_vector->Linearize Spot_cells 4. Spot C. tepidum cells on agar plate Linearize->Spot_cells Add_DNA 5. Add linearized DNA Spot_cells->Add_DNA Incubate 6. Incubate for homologous recombination Add_DNA->Incubate Select_antibiotics 7. Plate on selective media Incubate->Select_antibiotics Verify_PCR 8. Verify knockout by PCR Select_antibiotics->Verify_PCR

Caption: Experimental workflow for gene inactivation in Chlorobium tepidum.

Conclusion

The elucidation of the this compound biosynthesis pathway in green sulfur bacteria represents a significant achievement in microbial biochemistry and genetics. The unique features of this pathway, particularly its resemblance to that of oxygenic phototrophs, provide valuable insights into the evolution of carotenoid biosynthesis. The ability to genetically manipulate this pathway in model organisms like Chlorobium tepidum opens up exciting possibilities for studying the roles of specific carotenoids in photosynthesis and for the potential bioengineering of novel carotenoid structures. The detailed methodologies provided in this guide serve as a foundation for researchers to further explore this fascinating metabolic pathway and its potential applications.

References

The Pivotal Role of Chlorobactene in Anoxygenic Photosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Anoxygenic photosynthesis, a process foundational to life in anaerobic environments, relies on a specialized cast of pigments to capture light energy. Among these, the aromatic carotenoid chlorobactene, found in green sulfur bacteria (GSB), plays a critical role. This technical guide provides an in-depth exploration of the function of this compound, detailing its contribution to light harvesting and photoprotection. We present a comprehensive overview of its biosynthetic pathway, quantitative data on its spectroscopic properties and energy transfer efficiency, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this essential photosynthetic pigment.

Introduction

Green sulfur bacteria (GSB), such as Chlorobaculum tepidum, are obligate anaerobic photoautotrophs that thrive in environments with low light and high sulfide concentrations.[1] Their remarkable ability to perform photosynthesis under such extreme conditions is largely attributable to a unique light-harvesting antenna system, the chlorosome.[2][3] Chlorosomes are ellipsoidal bodies attached to the cytoplasmic membrane, containing large aggregates of bacteriochlorophylls (BChl) c, d, or e, which are responsible for absorbing light energy.[1][3]

Carotenoids are essential components of photosynthetic systems, serving dual functions in light harvesting and photoprotection.[4] In GSB, the primary carotenoid is this compound, an aromatic carotenoid that contributes to the absorption of light in the blue-green region of the spectrum and protects the photosynthetic apparatus from photodamage.[5] This guide delves into the multifaceted functions of this compound, providing a technical resource for the scientific community.

Core Functions of this compound

Light Harvesting

This compound's primary role is to act as an accessory light-harvesting pigment, absorbing light in the 400-550 nm range, a spectral region where bacteriochlorophylls have weaker absorption.[4] This captured energy is then efficiently transferred to the bacteriochlorophylls within the chlorosome, significantly expanding the spectrum of light available for photosynthesis. The overall light-harvesting efficiency in GSB is remarkably high, with estimates around 95% under anaerobic conditions.[6][7]

The energy transfer from carotenoids to bacteriochlorophylls is an ultrafast process.[8][9] In the GSB photosystem, light energy absorbed by this compound is transferred to the Fenna-Matthews-Olson (FMO) protein, which then funnels the energy to the reaction center (RC) to initiate charge separation.[10] The forward energy transfer time constants between the FMO protein and the RC, and within the RC antenna, are on the order of picoseconds, highlighting the efficiency of this process.[6][7]

Photoprotection

In addition to its light-harvesting function, this compound is crucial for photoprotection. Photosynthetic organisms are susceptible to photodamage from the formation of reactive oxygen species (ROS) under high light conditions. Carotenoids, including this compound, can quench triplet excited states of bacteriochlorophylls, preventing the formation of singlet oxygen, a highly damaging ROS. This quenching process dissipates excess energy as heat, thereby protecting the photosynthetic machinery.

Quantitative Data on this compound and Photosynthetic Efficiency

The following tables summarize key quantitative data related to this compound and the photosynthetic apparatus of green sulfur bacteria.

ParameterValueOrganism/ConditionReference(s)
This compound Absorption Maxima (in n-hexane) ~460 nm, ~490 nm, ~520 nmChlorobaculum tepidum[11]
Overall Light-Harvesting Efficiency ~95%Green Sulfur Bacteria (anaerobic)[6][7]
Energy Transfer Time Constant (FMO to RC) 39 psGreen Sulfur Bacteria[6][7]
Energy Transfer Time Constant (RC Antenna to RC) 23 psGreen Sulfur Bacteria[6][7]

Table 1: Spectroscopic and Efficiency Data

Biosynthesis of this compound

This compound is synthesized via the carotenoid biosynthetic pathway, starting from the precursor geranylgeranyl diphosphate. A key step in its formation is the cyclization of lycopene to form γ-carotene, which is then converted to this compound. The pathway involves a series of desaturation, isomerization, and cyclization reactions catalyzed by specific enzymes.

Chlorobactene_Biosynthesis GGP Geranylgeranyl Diphosphate Phytoene Phytoene GGP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtP, CrtQ, CrtH gamma_carotene γ-Carotene Lycopene->gamma_carotene Lcy This compound This compound gamma_carotene->this compound CrtU

This compound biosynthetic pathway.

Experimental Protocols

Pigment Extraction from Chlorobaculum tepidum

This protocol describes the extraction of carotenoids and bacteriochlorophylls from GSB for subsequent analysis.

  • Cell Harvesting: Centrifuge a culture of C. tepidum at 5,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Extraction Solvent Preparation: Prepare a mixture of acetone and methanol (7:2, v/v).

  • Extraction: Resuspend the cell pellet in the acetone:methanol mixture. Vortex vigorously for 1 minute to ensure complete extraction. The solution should turn a deep green-brown color.

  • Clarification: Centrifuge the extract at 10,000 x g for 5 minutes to pellet cell debris.

  • Collection: Carefully transfer the supernatant containing the pigments to a new, clean tube.

  • Storage: Store the pigment extract at -20°C in the dark to prevent degradation. For long-term storage, flush the tube with nitrogen gas.

HPLC Analysis of this compound

This protocol outlines the separation and identification of this compound using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation: Evaporate the solvent from the pigment extract under a stream of nitrogen gas. Re-dissolve the pigment residue in a small volume of the initial mobile phase.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Acetonitrile:Methanol:Water (e.g., 80:10:10, v/v/v).

    • Mobile Phase B: Methanol:Ethyl acetate (e.g., 70:30, v/v).

    • Gradient: Start with 100% Mobile Phase A, ramp to 100% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode array detector (DAD) scanning from 250 to 700 nm.

  • Injection: Inject 20 µL of the prepared sample.

  • Data Analysis: Identify this compound by its characteristic retention time and absorption spectrum (peaks around 460, 490, and 520 nm).[11]

Mass Spectrometry (MS) for this compound Identification

This protocol describes the use of LC-MS/MS for the confirmation of this compound's identity.

  • LC-MS System: Couple the HPLC system described above to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization: Use Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analysis:

    • Full Scan: Acquire full scan mass spectra over a mass range of m/z 100-1000.

    • MS/MS: Fragment the parent ion corresponding to this compound (C40H52; exact mass ~532.4069) to obtain a characteristic fragmentation pattern for structural confirmation.

  • Data Analysis: Compare the obtained mass and fragmentation pattern with known standards or databases.

Generation of a this compound-Deficient Mutant in C. tepidum

This protocol provides a general workflow for creating a gene knockout of a key enzyme in the this compound biosynthesis pathway (e.g., crtU) using homologous recombination.

Gene_Knockout_Workflow cluster_plasmid Plasmid Construction cluster_transformation Bacterial Transformation cluster_selection Mutant Selection & Verification PCR_flanks 1. PCR amplify flanking regions of target gene (e.g., crtU) Insert_resistance 2. Insert antibiotic resistance cassette between flanks PCR_flanks->Insert_resistance Ligate_vector 3. Ligate construct into suicide vector Insert_resistance->Ligate_vector Conjugation 4. Introduce plasmid into C. tepidum via conjugation Ligate_vector->Conjugation Select_antibiotics 5. Select for double-crossover events on antibiotic plates Conjugation->Select_antibiotics PCR_verify 6. Verify gene replacement by PCR Select_antibiotics->PCR_verify HPLC_phenotype 7. Confirm absence of This compound by HPLC PCR_verify->HPLC_phenotype

Workflow for generating a gene knockout mutant.

Signaling Pathways and Logical Relationships

The primary "signaling" pathway involving this compound is the flow of light energy from its absorption to the reaction center. This intricate process ensures the efficient capture and utilization of photons for anoxygenic photosynthesis.

Energy_Flow_Pathway Light Light (400-550 nm) This compound This compound Light->this compound BChl_cde Bacteriochlorophyll c/d/e (in Chlorosome) This compound->BChl_cde Energy Transfer FMO FMO Protein BChl_cde->FMO Energy Transfer RC Reaction Center (P840) FMO->RC Energy Transfer Charge_Separation Charge Separation RC->Charge_Separation Excitation

Energy flow from this compound to the reaction center.

Conclusion

This compound is an indispensable pigment in the anoxygenic photosynthesis of green sulfur bacteria. Its dual role in light harvesting and photoprotection enables these organisms to thrive in extreme, low-light environments. The efficient energy transfer from this compound to the bacteriochlorophylls within the chlorosome is a testament to the elegant and highly optimized photosynthetic apparatus of GSB. A thorough understanding of this compound's function, biosynthesis, and the experimental methods for its study is crucial for advancing our knowledge of microbial photosynthesis and may provide inspiration for the development of novel artificial photosynthetic systems. This guide serves as a comprehensive technical resource to facilitate further research in this exciting field.

References

Chlorobactene: A Technical Guide to its Role as a Biomarker for the Chlorobiaceae Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobactene, a monocyclic aromatic carotenoid, serves as a significant biomarker for the presence of green-colored species of the Chlorobiaceae family, commonly known as green sulfur bacteria (GSB). These obligately anaerobic photoautotrophs are key players in the sulfur cycle in anoxic environments. The unique structure of this compound and its restricted biological source make it an invaluable tool in geochemical studies for reconstructing past anoxic aquatic environments and in microbiological research for identifying and quantifying Chlorobiaceae populations. This technical guide provides an in-depth overview of this compound, its biosynthesis, analytical methodologies for its detection and quantification, and its application as a biomarker.

This compound and its Significance as a Biomarker

Members of the Chlorobiaceae are characterized by their use of reduced sulfur compounds as electron donors for anoxygenic photosynthesis.[1] They are broadly divided into two color groups: green and brown. The green-colored species synthesize bacteriochlorophylls c or d and the carotenoid this compound.[2] In contrast, the brown-colored species produce bacteriochlorophyll e and the diaromatic carotenoid isorenieratene.[2] This distinct pigment distribution makes this compound a specific indicator for the green-colored Chlorobiaceae.

The presence of this compound or its diagenetic products in sediments and petroleum can be used to infer the past existence of photic zone anoxia, a condition where the light-penetrated upper layer of a water body is devoid of oxygen but contains sulfide. These conditions are essential for the growth of Chlorobiaceae.

Quantitative Data on this compound Content

The concentration of this compound in Chlorobiaceae can vary depending on the species and environmental conditions such as light intensity, temperature, and the availability of carbon and sulfur sources.[3][4] The following table summarizes available quantitative data on this compound concentrations in select Chlorobiaceae species.

SpeciesConditionThis compound ConcentrationReference
Prosthecochloris aestuariiAxenic biofilm culture0.42 µg/cm²[5]
Prosthecochloris aestuariiMixed biofilm culture with Thiocapsa roseopersicina0.75 µg/cm²[5]
Chlorobium limicolaData not available in searched literature-
Chlorobaculum tepidumData not available in searched literature-

Note: The lack of standardized reporting units (e.g., µg/g dry weight) in the readily available literature makes direct comparisons challenging. Further targeted quantitative studies are needed to populate this table more comprehensively.

Biosynthesis of this compound

The biosynthetic pathway of this compound in Chlorobiaceae has been primarily elucidated through studies on Chlorobaculum tepidum.[6] The pathway begins with the general carotenoid precursor, geranylgeranyl diphosphate (GGPP), and proceeds through several enzymatic steps to produce the final aromatic carotenoid.

Key Enzymes in this compound Biosynthesis in Chlorobaculum tepidum
GeneEnzymeFunction
crtBPhytoene synthaseCondensation of two GGPP molecules to form phytoene
crtPPhytoene desaturaseDesaturation of phytoene
crtQζ-Carotene desaturaseDesaturation of ζ-carotene to produce lycopene
crtHLycopene cis-trans isomeraseIsomerization of lycopene
-Lycopene cyclaseCyclization of one end of lycopene to form γ-carotene
crtUγ-Carotene desaturaseAromatization of the cyclic end of γ-carotene to form this compound

This table is synthesized from information on the genetic manipulation of carotenoid biosynthesis in C. tepidum.[6]

Below is a diagram illustrating the biosynthetic pathway of this compound.

Chlorobactene_Biosynthesis GGPP Geranylgeranyl diphosphate Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtP, CrtQ, CrtH gamma_Carotene γ-Carotene Lycopene->gamma_Carotene Lycopene cyclase This compound This compound gamma_Carotene->this compound CrtU

Biosynthetic pathway of this compound.

Regulation of this compound Biosynthesis

The synthesis of this compound is regulated by environmental factors, primarily light intensity. In Prosthecochloris aestuarii, for instance, a very low carotenoid content is observed under saturating light conditions.[7] This suggests a downregulation of the biosynthetic pathway at high light intensities, likely to prevent photo-oxidative damage. The expression of carotenoid biosynthesis genes in photosynthetic bacteria is known to be controlled by various regulatory proteins that respond to light and oxygen levels.[3] In purple bacteria, the aerobic repressor CrtJ is known to repress the expression of carotenoid genes in the presence of oxygen.[8] While the specific transcriptional regulators for this compound synthesis in Chlorobiaceae have not been fully elucidated, it is likely that similar regulatory mechanisms are in place to control pigment production in response to environmental cues.

Experimental Protocols

The accurate detection and quantification of this compound require robust experimental protocols for extraction and analysis. The following sections provide detailed methodologies for these procedures.

Pigment Extraction from Chlorobiaceae

This protocol is a synthesized methodology based on common practices for extracting carotenoids from bacteria.[9][10]

Materials:

  • Bacterial cell pellet

  • Methanol (HPLC grade)

  • Acetone (HPLC grade)

  • Hexane (HPLC grade)

  • Deionized water

  • Centrifuge tubes (glass, amber)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

  • Syringe filters (0.2 µm, PTFE)

Procedure:

  • Harvest bacterial cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

  • Resuspend the cell pellet in a small volume of deionized water.

  • Add methanol and vortex vigorously for 2 minutes to begin cell lysis and pigment extraction.

  • Add hexane and vortex for an additional 2 minutes.

  • Induce phase separation by adding deionized water, followed by vortexing for 1 minute and centrifugation (e.g., 2,000 x g for 10 minutes).

  • Carefully collect the upper hexane layer containing the carotenoids into a clean, amber glass tube.

  • Repeat the extraction of the lower aqueous phase with hexane to ensure complete recovery of the pigments.

  • Pool the hexane extracts and evaporate to dryness under a gentle stream of nitrogen or using a rotary evaporator at low temperature (<40°C).

  • Redissolve the dried pigment extract in a known volume of a suitable solvent for HPLC or GC-MS analysis (e.g., acetone or a mobile phase component).

  • Filter the redissolved extract through a 0.2 µm PTFE syringe filter into an amber HPLC vial.

HPLC-DAD Analysis of this compound

This protocol is a generalized method for the analysis of bacterial carotenoids by High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).[8][11]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and diode array detector.

  • Reversed-phase C18 or C30 column (e.g., 250 x 4.6 mm, 5 µm particle size).

Mobile Phase:

  • Solvent A: Methanol:Acetonitrile:Water (e.g., 80:10:10, v/v/v)

  • Solvent B: Ethyl acetate

Procedure:

  • Equilibrate the column with the initial mobile phase conditions (e.g., 100% Solvent A) at a constant flow rate (e.g., 1 mL/min).

  • Set the column oven temperature (e.g., 30°C).

  • Inject a known volume of the filtered pigment extract (e.g., 20 µL).

  • Run a gradient elution program to separate the pigments. An example gradient is as follows:

    • 0-15 min: 100% A to 100% B (linear gradient)

    • 15-25 min: 100% B (isocratic)

    • 25-30 min: 100% B to 100% A (linear gradient)

    • 30-40 min: 100% A (re-equilibration)

  • Monitor the elution of pigments using the DAD at a wavelength range of 250-700 nm. This compound typically exhibits absorption maxima around 460 nm.

  • Identify this compound by its retention time and characteristic absorption spectrum compared to a standard, if available, or based on literature values.

  • Quantify the amount of this compound by integrating the peak area at its absorption maximum and comparing it to a calibration curve generated with a known standard.

GC-MS Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the identification of this compound, often after a derivatization step to increase its volatility.[4]

Instrumentation:

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

  • A low-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

Derivatization (Silylation):

  • Evaporate the pigment extract to complete dryness under nitrogen.

  • Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and an appropriate solvent (e.g., pyridine).

  • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.

Procedure:

  • Set the GC oven temperature program. An example program is:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 300°C at 10°C/min.

    • Hold at 300°C for 10 minutes.

  • Set the injector and transfer line temperatures (e.g., 280°C and 290°C, respectively).

  • Inject a small volume of the derivatized sample (e.g., 1 µL) in splitless mode.

  • Acquire mass spectra in the range of m/z 50-600.

  • Identify the silylated this compound derivative based on its retention time and mass spectrum, which will show a characteristic molecular ion and fragmentation pattern.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of this compound from a bacterial culture.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Culture Bacterial Culture (Chlorobiaceae) Harvest Cell Harvesting (Centrifugation) Culture->Harvest Extract Pigment Extraction (Solvent) Harvest->Extract Dry Evaporation to Dryness Extract->Dry Redissolve Redissolution & Filtration Dry->Redissolve HPLC HPLC-DAD Analysis Redissolve->HPLC GCMS GC-MS Analysis (with Derivatization) Redissolve->GCMS Identify Identification (Retention Time, Spectrum/Mass) HPLC->Identify GCMS->Identify Quantify Quantification (Peak Area) Identify->Quantify

Generalized workflow for this compound analysis.

Conclusion

This compound is a robust and specific biomarker for green-colored species of the Chlorobiaceae family. Its detection in environmental samples provides strong evidence for the past or present existence of anoxic and sulfidic conditions in the photic zone. The detailed experimental protocols provided in this guide offer a starting point for researchers to reliably extract, identify, and quantify this important carotenoid. Future research should focus on generating more comprehensive quantitative data for a wider range of Chlorobiaceae species and on elucidating the specific regulatory networks that control this compound biosynthesis. Such studies will further enhance the utility of this compound as a biomarker in both ecological and industrial applications.

References

A Technical Guide to the Discovery and Isolation of Chlorobactene from Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorobactene, an aromatic carotenoid, is a significant biomarker for green sulfur bacteria (GSB) and plays a crucial role in their unique light-harvesting capabilities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from environmental samples. It details the necessary protocols for the enrichment of this compound-producing microorganisms, extraction and purification of the pigment, and its subsequent analytical identification and quantification. Furthermore, this guide elucidates the biosynthetic pathway of this compound and discusses the environmental factors that regulate its production. The methodologies and data presented herein are intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug development.

Introduction to this compound

This compound is a monocyclic aromatic carotenoid that serves as an accessory light-harvesting pigment in green sulfur bacteria (GSB), such as those from the genera Chlorobium and Chlorobaculum.[1][2] These obligately anaerobic photoautotrophic bacteria are typically found in anoxic and sulfidic aquatic environments, including meromictic lakes and sediments.[1] The unique aromatic structure of this compound allows GSB to absorb light in spectral regions that are not efficiently captured by chlorophylls, thus enabling them to thrive in low-light conditions.[3] Its diagenetic product, chlorobactane, is a recognized biomarker used to trace the presence of GSB in ancient environments.[2] Beyond its role in photosynthesis, the antioxidant properties of carotenoids like this compound and its derivatives are of growing interest for potential pharmaceutical applications.[4]

Experimental Protocols

Enrichment and Isolation of Green Sulfur Bacteria (GSB) from Environmental Samples

The isolation of this compound begins with the successful enrichment and cultivation of the GSB that produce it.

2.1.1. Sample Collection:

  • Sediment Samples: Collect sediment cores from anoxic zones of lakes or marine environments. The ideal locations are those with high sulfide concentrations.

  • Water Samples: Collect water from the chemocline of stratified water bodies where GSB are known to form dense layers.

2.1.2. Enrichment Protocol:

  • Medium Preparation: Prepare a basal medium for GSB. A typical medium contains mineral salts, a reduced sulfur source (e.g., sodium sulfide), a bicarbonate buffer system, and a vitamin solution. The medium should be prepared anaerobically and dispensed into sealed culture vessels (e.g., serum bottles or screw-cap tubes).

  • Inoculation: Inoculate the prepared medium with a small amount of the collected sediment or water sample.

  • Incubation: Incubate the cultures under anoxic conditions at a suitable temperature (typically 20-30°C for mesophiles, or higher for thermophiles from hot springs) and under low light intensity (e.g., 1-10 µmol photons m⁻² s⁻¹).[5]

  • Sub-culturing: After visible growth of green or brown-colored bacteria is observed, perform serial dilutions and transfers to fresh medium to obtain a pure culture. Purity can be checked by microscopy and molecular techniques (e.g., 16S rRNA gene sequencing).

Extraction of this compound from GSB Cultures

Once a sufficient biomass of GSB is obtained, the carotenoids can be extracted.

2.2.1. Cell Harvesting:

  • Centrifuge the GSB culture (e.g., at 5,000 x g for 15 minutes) to pellet the cells.

  • Discard the supernatant and wash the cell pellet with a suitable buffer (e.g., phosphate buffer) to remove residual medium components.

2.2.2. Solvent Extraction Protocol:

  • Resuspend the cell pellet in a small volume of methanol.

  • Add a mixture of acetone and hexane (e.g., in a 1:2 v/v ratio of methanol to acetone/hexane) to the cell suspension.

  • Disrupt the cells by sonication or bead beating to ensure efficient extraction.

  • Centrifuge the mixture to separate the cell debris from the solvent phase containing the pigments.

  • Collect the supernatant containing the extracted pigments. Repeat the extraction process with the cell debris until the pellet is colorless.

  • Pool the supernatants and dry the extract under a stream of nitrogen gas to prevent oxidation.

Purification of this compound by High-Performance Liquid Chromatography (HPLC)

The crude pigment extract contains a mixture of carotenoids and bacteriochlorophylls, necessitating purification.

2.3.1. Sample Preparation:

  • Redissolve the dried pigment extract in a small volume of a suitable solvent (e.g., acetone or a mixture of the initial mobile phase).

  • Filter the sample through a 0.2 µm syringe filter to remove any particulate matter before injection into the HPLC system.

2.3.2. HPLC Protocol:

  • Column: A C18 reverse-phase column is typically used for carotenoid separation.

  • Mobile Phase: A gradient elution is often employed, starting with a more polar solvent mixture and gradually increasing the proportion of a less polar solvent. A common mobile phase system is a gradient of water/methanol to 100% methanol or acetone.[4]

  • Detection: Monitor the elution profile using a diode array detector (DAD) or a UV-Vis detector set at the absorption maximum of this compound (around 460-480 nm).

  • Fraction Collection: Collect the fractions corresponding to the peak identified as this compound based on its retention time and UV-Vis spectrum.

  • Purity Assessment: Re-inject the collected fraction into the HPLC to assess its purity.

Analytical Characterization

UV-Visible Spectroscopy

This compound exhibits a characteristic UV-Vis absorption spectrum with maxima in the blue-green region. The exact peak positions can vary slightly depending on the solvent used.

Solventλmax 1 (nm)λmax 2 (nm)λmax 3 (nm)
Acetone~460~485~518
Hexane~455~480~512

Note: These are approximate values and should be determined empirically for purified samples.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the identity of this compound and elucidating its structure. Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used. The fragmentation pattern can provide valuable structural information.

Ionm/z (calculated)Description
[M]⁺534.4226Molecular ion of this compound (C₄₀H₅₄)
[M-92]⁺442.3599Loss of toluene from the polyene chain
[M-106]⁺428.3443Loss of xylene from the polyene chain

Note: The fragmentation pattern is predictive and should be confirmed with experimental data.

Biosynthesis and Regulation of this compound

Biosynthetic Pathway

The biosynthesis of this compound in GSB starts from the common carotenoid precursor, lycopene. The key enzymatic steps are outlined below.[6]

Chlorobactene_Biosynthesis Lycopene Lycopene gamma_Carotene gamma_Carotene Lycopene->gamma_Carotene Lycopene cyclase (CrtL) This compound This compound gamma_Carotene->this compound γ-carotene C-methyltransferase (CrtU)

Caption: Biosynthetic pathway of this compound from Lycopene in green sulfur bacteria.

Regulation of Biosynthesis

The production of this compound is tightly regulated by environmental factors, primarily light and the availability of reduced sulfur compounds.

  • Light Intensity: GSB are adapted to low-light conditions. Changes in light intensity can influence the expression of genes involved in the biosynthesis of both bacteriochlorophylls and carotenoids.[7][8] Higher light intensities can lead to photo-oxidative stress, potentially upregulating the production of photoprotective carotenoids.

  • Sulfide Concentration: As obligate photoautotrophs that use reduced sulfur compounds as electron donors, the availability of sulfide is critical for the growth and metabolism of GSB. The cellular redox state, which is influenced by sulfide oxidation, can act as a regulatory signal for pigment biosynthesis.

Experimental Workflow and Logical Relationships

The overall process of discovering and isolating this compound from environmental samples can be visualized as a multi-step workflow.

Chlorobactene_Isolation_Workflow cluster_field Field Work cluster_lab Laboratory Procedures cluster_analysis Analytical Characterization Sample_Collection Environmental Sample Collection (Sediment/Water) Enrichment Enrichment of Green Sulfur Bacteria Sample_Collection->Enrichment Isolation Isolation of Pure GSB Culture Enrichment->Isolation Cultivation Large-Scale Cultivation Isolation->Cultivation Extraction Solvent Extraction of Pigments Cultivation->Extraction Purification HPLC Purification of this compound Extraction->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy (for structural elucidation) Purification->NMR Quantification Quantification UV_Vis->Quantification

Caption: Workflow for the discovery and isolation of this compound from environmental samples.

Conclusion

The discovery and isolation of this compound from environmental samples is a multi-faceted process that combines microbiological, biochemical, and analytical techniques. This guide provides a foundational framework for researchers to successfully isolate and characterize this important biomarker and potential lead compound for drug discovery. The detailed protocols and data presented herein should facilitate further research into the diverse world of microbial natural products and their applications.

References

The Role of Chlorobactene in the Light-Harvesting Complex of Green Sulfur Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Green sulfur bacteria (GSB) are obligately anaerobic photoautotrophs renowned for their ability to thrive in extremely low-light environments. This remarkable capability is attributed to their unique and highly efficient light-harvesting antennae, the chlorosomes. Within these supramolecular structures, carotenoids play a critical role. This technical guide provides an in-depth examination of chlorobactene, the predominant carotenoid in green-colored GSB species like Chlorobaculum tepidum. We will explore its multifaceted functions in light harvesting, energy transfer, structural organization of the chlorosome, and photoprotection. Furthermore, this document details the biosynthetic pathway of this compound, presents key quantitative data in a structured format, and outlines the experimental protocols employed to elucidate its pivotal role in one of nature's most efficient photosynthetic systems.

Introduction to Green Sulfur Bacteria and the Chlorosome

Green sulfur bacteria (phylum Chlorobiota) are a distinct group of anoxygenic photosynthetic bacteria that utilize reduced sulfur compounds, such as hydrogen sulfide, as electron donors for carbon fixation via the reverse tricarboxylic acid cycle.[1][2][3] Their ecological niche is often the phobic zone of stratified aquatic environments, where light intensity is exceptionally low.[3][4]

The key to their survival in such dimly lit habitats is the chlorosome, the largest and most efficient light-harvesting antenna system known in nature.[5][6] Unlike the pigment-protein complexes found in other photosynthetic organisms, chlorosomes are primarily composed of hundreds of thousands of bacteriochlorophyll (BChl) c, d, or e molecules that self-assemble into aggregates within a lipid monolayer envelope.[5][6][7] This unique organization allows for extremely efficient capture of the few available photons. The chlorosome is attached to the cytoplasmic membrane via a baseplate composed of CsmA protein and BChl a, which funnels the captured energy to the reaction center through the Fenna-Matthews-Olson (FMO) protein complex.[4][8]

Within this intricate system, carotenoids are essential components. In green-colored GSB, the primary carotenoid is this compound, which performs several indispensable functions beyond its vibrant color.[1][9] This guide focuses on the synthesis, location, and diverse roles of this compound in the GSB light-harvesting apparatus.

This compound: Molecular Structure and Location

This compound is an aromatic carotenoid, a C40 tetraterpenoid characterized by a long polyene chain responsible for its light-absorbing properties. Its chemical structure features a monocyclic aromatic φ-ring at one end of the molecule.[10][11] While the aryl ring is a distinguishing feature, its conjugated system is largely disconnected from the main polyene backbone, meaning its absorption spectrum is very similar to its non-aromatic precursor, γ-carotene.[11]

This compound is found in two primary locations within the GSB cell:

  • Chlorosome Interior : The majority of this compound resides within the chlorosome, where it is interspersed between the lamellar layers of self-assembled BChl c aggregates.[11][12] It is not covalently bound but is integrated into the structure, held by non-covalent interactions.

  • Reaction Center Complex : A modified form, glycosylated this compound, has been found closely associated with the PscA subunits of the photosynthetic reaction center.[8] This specific localization suggests a specialized role distinct from the bulk this compound in the chlorosome.

The Multifaceted Roles of this compound

This compound's functions are integral to the efficiency and stability of the photosynthetic apparatus.

Light Harvesting and Energy Transfer

The primary and most well-understood role of this compound is as an accessory light-harvesting pigment. The BChl aggregates in chlorosomes absorb light in the far-red region of the spectrum (720-750 nm).[1] this compound complements this by absorbing photons in the blue-green spectral region (approximately 400-550 nm), a range where BChl absorption is weak.[11]

Once a photon is absorbed, the excitation energy is transferred from this compound to the surrounding BChl c molecules with high efficiency.[5] This energy transfer must be ultrafast to compete with other de-excitation pathways. The process is governed by Coulombic (Förster) and Dexter mechanisms, relying on the close proximity and proper orientation of the donor (this compound) and acceptor (BChl) molecules.[13][14] The energy then cascades through the BChl aggregates to the baseplate BChl a, the FMO complex, and ultimately to the P840 reaction center, where charge separation occurs.[1][8]

Energy_Transfer_Pathway cluster_light Light Source cluster_chlorosome Chlorosome cluster_membrane Membrane & RC Complex Photon Photon (400-550 nm) This compound This compound (S2 State) Photon->this compound Absorption BChl_c BChl c Aggregate This compound->BChl_c Energy Transfer (~ps) Baseplate BChl a (Baseplate) BChl_c->Baseplate Energy Funneling FMO FMO Protein Baseplate->FMO RC P840 Reaction Center FMO->RC Final Transfer Chlorobactene_Biosynthesis GGDP 2x Geranylgeranyl-PP Phytoene Phytoene GGDP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtP, CrtQ, CrtH (Desaturases, Isomerase) gCarotene γ-Carotene Lycopene->gCarotene CruA (Lycopene cyclase) This compound This compound gCarotene->this compound CrtU (Desaturase) Experimental_Workflow A GSB Culture Growth B Cell Harvesting (Centrifugation) A->B C Chlorosome Isolation (Sucrose Gradient) B->C D Pigment Extraction (Acetone/Methanol) C->D E Spectroscopic Analysis (UV-Vis Absorption) D->E F Chromatographic Separation (HPLC) D->F G Data Analysis & Quantification E->G F->G

References

The Fate of a Green Sulfur Bacteria Biomarker: An In-depth Technical Guide to the Diagenesis and Preservation of Chlorobactene in Sediments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobactene, a mono-aromatic carotenoid, is a key biomarker for green sulfur bacteria (GSB), primarily of the family Chlorobiaceae. These obligately anaerobic phototrophs thrive in anoxic and sulfidic (euxinic) water columns, occupying a narrow niche where light penetration and the presence of hydrogen sulfide overlap. The preservation of this compound and its diagenetic products in sedimentary records provides a powerful tool for reconstructing past environmental conditions, particularly the extent of photic zone euxinia. Understanding the diagenetic pathways and preservation potential of this compound is therefore crucial for accurate paleoenvironmental reconstructions and for identifying potential novel bioactive compounds derived from its transformation products. This technical guide provides a comprehensive overview of the diagenesis and preservation of this compound in sediments, including quantitative data, detailed experimental protocols, and visualizations of key processes.

Data Presentation: Quantitative Analysis of this compound and its Diagenetic Products

The preservation of this compound in sediments is influenced by a variety of factors, including the redox conditions of the depositional environment and post-burial diagenetic processes. One of the primary diagenetic transformations is the hydrogenation of this compound to its saturated counterpart, chlorobactane. The relative abundance of these two compounds can provide insights into the extent of diagenetic alteration.

The following table summarizes quantitative data from a study of anoxic sediments, illustrating the concentrations of intact this compound and its hydrogenated form, chlorobactane, at two different sediment depths. An increase in the ratio of GSB-derived DNA to intact carotenoids with sediment depth suggests that short GSB DNA fragments may be better preserved than intact carotenoids, providing a more accurate view of past GSB productivity and sediment flux.[1]

Sediment Depth (cm)CompoundConcentration (relative abundance)GSB-DNA:this compound RatioReference
37-39This compoundHighLow[1]
37-39ChlorobactaneLowLow[1]
85-87This compoundLowHigh[1]
85-87ChlorobactaneHighHigh[1]

Table 1: Concentration of intact this compound and its hydrogenated form, chlorobactane, in two selected sediment layers. The data indicates a significant conversion of this compound to chlorobactane with increasing sediment depth and age.

Diagenetic Pathways of this compound

The primary diagenetic pathway for this compound in anoxic sediments is hydrogenation, leading to the formation of chlorobactane. This process involves the saturation of the double bonds in the polyene chain of the this compound molecule. In sulfidic environments, abiotic sulfurization is another critical diagenetic process that can significantly alter and preserve organic matter, including carotenoids.[2][3] The incorporation of sulfur into the molecular structure can lead to the formation of complex macromolecular structures, effectively sequestering the biomarker and protecting it from further degradation.

The diagenetic fate of isorenieratene, a closely related diaromatic carotenoid also produced by GSB, has been extensively studied and provides a valuable analogue for understanding this compound diagenesis.[4][5][6] Isorenieratene undergoes a complex series of reactions including cyclization, aromatization, and sulfurization, leading to a diverse suite of diagenetic products.[5] It is plausible that this compound undergoes similar, albeit less complex, diagenetic transformations in addition to simple hydrogenation.

Diagenesis_of_this compound This compound This compound (Biomarker for Green Sulfur Bacteria) Sedimentation Deposition in Anoxic Sediments This compound->Sedimentation Diagenesis Early Diagenesis Sedimentation->Diagenesis Chlorobactane Chlorobactane (Hydrogenated form) Diagenesis->Chlorobactane Hydrogenation Sulfurization Sulfurization (Incorporation of S) Diagenesis->Sulfurization Abiotic reaction with H2S Degradation Further Degradation Products Chlorobactane->Degradation Macromolecules Sulfur-rich Macromolecules Sulfurization->Macromolecules Macromolecules->Degradation Experimental_Workflow cluster_sampling Sampling & Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sediment_Core Sediment Core Collection Freeze_Drying Freeze-Drying Sediment_Core->Freeze_Drying Homogenization Homogenization Freeze_Drying->Homogenization Soxhlet Soxhlet Extraction (DCM:MeOH) Homogenization->Soxhlet Concentration Rotary Evaporation Soxhlet->Concentration HPLC_MS HPLC-PDA/MS (this compound) Concentration->HPLC_MS GC_MS GC-MS (Chlorobactane & other products) Concentration->GC_MS Identification Peak Identification HPLC_MS->Identification GC_MS->Identification Quantification Quantification Identification->Quantification Interpretation Data Interpretation Quantification->Interpretation

References

The Genetic Architecture of Chlorobactene Production in Chlorobium tepidum: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the genetic and biochemical basis of chlorobactene biosynthesis in the green sulfur bacterium Chlorobium tepidum. As a model organism for anoxygenic photosynthesis, C. tepidum possesses a unique carotenoid biosynthetic pathway that is of significant interest for fundamental research and potential biotechnological applications. This document details the enzymatic steps, the corresponding genes, and the physiological consequences of their inactivation. It consolidates quantitative data on carotenoid composition and growth characteristics of various mutant strains, presents detailed experimental protocols for genetic manipulation and pigment analysis, and visualizes the key pathways and workflows using Graphviz diagrams. This guide is intended to serve as a core resource for researchers investigating carotenoid biosynthesis, microbial physiology, and natural product synthesis.

Introduction

Chlorobium tepidum is a thermophilic, anaerobic, and obligately phototrophic green sulfur bacterium.[1] A hallmark of this organism is its highly efficient light-harvesting system, which includes chlorosomes containing bacteriochlorophyll c and carotenoids. The primary carotenoid in C. tepidum is this compound, a monocyclic aromatic carotenoid that plays crucial roles in light harvesting and photoprotection.[2][3] The elucidation of the genetic basis for this compound production has been made possible through a combination of genomic analysis and targeted gene inactivation studies.[2] This guide synthesizes the current knowledge on this topic, providing a detailed technical resource for the scientific community.

The this compound Biosynthetic Pathway

The biosynthesis of this compound in C. tepidum begins with the universal precursor for C40 carotenoids, geranylgeranyl diphosphate (GGPP), and proceeds through a series of enzymatic reactions to produce this compound and its derivatives. Unlike the well-characterized pathway in many other bacteria that utilizes a single enzyme, CrtI, for the desaturation of phytoene, C. tepidum employs a plant-like pathway involving multiple desaturase and isomerase enzymes.[2][4]

Key Enzymes and Corresponding Genes

The core set of genes responsible for the conversion of GGPP to this compound have been identified through gene knockout studies.[2][5] These genes and their encoded enzymes are summarized in the table below.

GeneLocus TagEnzymeFunction in Pathway
crtBCT1386Phytoene synthaseCondensation of two GGPP molecules to form phytoene.[2][5]
crtPCT0807Phytoene desaturaseDesaturation of phytoene to ζ-carotene.[2][5]
crtQCT1414ζ-carotene desaturaseDesaturation of ζ-carotene to lycopene.[2][5]
crtHCT0649Carotenoid cis-trans isomeraseIsomerization of cis-lycopene to all-trans-lycopene.[2][5]
cruALycopene cyclaseCyclization of one end of lycopene to form γ-carotene.[6][7]
crtUCT0323γ-carotene desaturaseDesaturation of the β-ring of γ-carotene to form this compound.[2][5]
crtCCT0301Carotenoid 1',2'-hydrataseHydroxylation of this compound and γ-carotene.[2][5]
cruCCT1987This compound glucosyltransferaseGlucosylation of hydroxylated carotenoids.[8][9]
cruDCT0967This compound lauroyltransferaseAcylation of glucosylated carotenoids.[8][9]
Biosynthetic Pathway Visualization

The sequential conversion of precursors to this compound and its derivatives is illustrated in the following diagram.

Chlorobactene_Biosynthesis GGPP Geranylgeranyl Diphosphate Phytoene Phytoene GGPP->Phytoene CrtB (crtB) Zeta_Carotene ζ-Carotene Phytoene->Zeta_Carotene CrtP (crtP) Lycopene Lycopene Zeta_Carotene->Lycopene CrtQ (crtQ) CrtH (crtH) Gamma_Carotene γ-Carotene Lycopene->Gamma_Carotene CruA (cruA) This compound This compound Gamma_Carotene->this compound CrtU (crtU) OH_this compound OH-Chlorobactene This compound->OH_this compound CrtC (crtC) OH_Chlorobactene_Glucoside OH-Chlorobactene Glucoside OH_this compound->OH_Chlorobactene_Glucoside CruC (cruC) OH_Chlorobactene_Glucoside_Laurate OH-Chlorobactene Glucoside Laurate OH_Chlorobactene_Glucoside->OH_Chlorobactene_Glucoside_Laurate CruD (cruD)

Caption: The biosynthetic pathway of this compound in C. tepidum.

Quantitative Analysis of this compound Production and Mutant Phenotypes

Gene inactivation studies have been instrumental in elucidating the function of each enzyme in the pathway and have revealed the physiological importance of carotenoids in C. tepidum. The following tables summarize the key quantitative findings from these studies.

Carotenoid Composition of Wild-Type and Mutant C. tepidum

The analysis of pigment extracts from wild-type and various crt mutants by High-Performance Liquid Chromatography (HPLC) has provided a detailed picture of the metabolic intermediates that accumulate when the pathway is blocked at specific steps.

StrainMajor Carotenoid(s)Other Accumulated IntermediatesReference
Wild-TypeThis compound, γ-caroteneOH-chlorobactene, OH-γ-carotene and their glucoside laurate esters[2]
crtB mutantNone-[2]
crtP mutantPhytoene-[2]
crtQ mutantζ-Carotene-[2]
crtH mutantcis-Lycopene-[2]
crtU mutantγ-Carotene-[2]
crtC mutantThis compound, γ-caroteneLacks hydroxylated carotenoids[2]
cruC mutantThis compound, OH-chlorobacteneLacks glucosylated carotenoids[9]
cruD mutantThis compound, OH-chlorobactene glucosideLacks acylated carotenoids[9]
Growth Rates of Carotenoid Mutants

The absence of colored carotenoids has a significant impact on the growth of C. tepidum, particularly under varying light intensities, highlighting their role in photoprotection and potentially in the structural integrity of the photosynthetic apparatus.

StrainGrowth Rate Relative to Wild-Type (Low Light)Growth Rate Relative to Wild-Type (High Light)Reference
crtB mutant~25%~65%[2]
crtP mutant~40%~65%[2]
crtQ mutant~40%~65%[2]
crtC mutant~90% (at 70 µmol photons m⁻² s⁻¹)Same as wild-type[5]
cruC mutantSame as wild-typeSame as wild-type[5]
cruD mutantSame as wild-typeSame as wild-type[5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound biosynthesis in C. tepidum.

Gene Inactivation by Natural Transformation and Homologous Recombination

C. tepidum is naturally transformable, which allows for relatively straightforward gene inactivation through homologous recombination.[10]

Workflow for Gene Inactivation:

Gene_Inactivation_Workflow start Start: Identify Target Gene pcr PCR amplify flanking regions of target gene start->pcr construct Ligate flanking regions with antibiotic resistance cassette pcr->construct transformation Transform C. tepidum with linearized construct construct->transformation selection Select for transformants on antibiotic-containing medium transformation->selection verification Verify gene knockout by PCR and phenotypic analysis selection->verification end End: Confirmed Mutant Strain verification->end

Caption: Workflow for gene inactivation in C. tepidum.

Protocol:

  • Construct Design: Design primers to amplify ~1 kb regions upstream and downstream of the target gene from C. tepidum genomic DNA.

  • PCR Amplification: Perform PCR to amplify the flanking regions.

  • Ligation: Ligate the upstream and downstream fragments with an antibiotic resistance cassette (e.g., gentamicin or spectinomycin/streptomycin resistance).[10] The resulting construct should have the resistance cassette flanked by the homologous regions.

  • Transformation:

    • Grow a culture of C. tepidum to late exponential phase.

    • Concentrate the cells by centrifugation and resuspend in a small volume of fresh medium.

    • Add the linearized inactivation construct DNA to the cell suspension.

    • Spot the cell-DNA mixture onto a non-selective agar plate and incubate for 10-20 hours to allow for recombination.[10][11]

  • Selection: Resuspend the cells from the plate and spread them onto selective agar plates containing the appropriate antibiotic.

  • Verification:

    • Isolate genomic DNA from antibiotic-resistant colonies.

    • Perform PCR with primers flanking the target gene and internal to the resistance cassette to confirm the double homologous recombination event.

    • Analyze the phenotype of the mutant strain, for example, by HPLC analysis of its carotenoid composition.

Carotenoid Extraction and HPLC Analysis

Protocol:

  • Cell Harvesting: Harvest C. tepidum cells from a liquid culture by centrifugation.

  • Pigment Extraction:

    • Resuspend the cell pellet in a mixture of acetone and methanol (typically 7:2, v/v).[2]

    • Disrupt the cells using sonication on ice to release the pigments.

    • Centrifuge the mixture to pellet cell debris.

  • Sample Preparation:

    • Filter the supernatant through a 0.2 µm filter.

    • For HPLC-MS analysis, the extract can be dried under nitrogen and redissolved in a suitable solvent.[2]

  • HPLC Analysis:

    • Inject the pigment extract onto a C18 reverse-phase HPLC column.[2]

    • Use a gradient of solvents to separate the different carotenoids. A common mobile phase system involves a gradient of acetone in water.

    • Detect the eluting pigments using a photodiode array (PDA) detector to obtain absorption spectra and a mass spectrometer (MS) for mass identification.[2]

Regulation of this compound Biosynthesis

The regulation of carotenoid biosynthesis in C. tepidum is not as well understood as the biosynthetic pathway itself. However, it is known that environmental factors, particularly light intensity, influence the pigment composition of the cells.

Light Intensity

Studies have shown that the cellular content of bacteriochlorophyll c and carotenoids increases in C. tepidum at lower light intensities.[4] This suggests a regulatory mechanism that coordinates the synthesis of these pigments to optimize light harvesting under different light conditions. While the specific molecular mechanisms (e.g., transcriptional regulators) controlling the expression of the crt genes in response to light have not been fully elucidated in C. tepidum, it is a critical area for future research.

Gene Organization

In many bacteria, genes for a specific metabolic pathway are clustered together in operons, facilitating coordinated regulation. However, in C. tepidum, the genes for carotenoid biosynthesis are generally not clustered, suggesting a more complex regulatory network.[4]

Conclusion and Future Directions

The genetic basis of this compound production in Chlorobium tepidum has been largely elucidated through a combination of genomics and molecular genetics. The pathway is notable for its resemblance to that of plants and cyanobacteria in the early steps of phytoene desaturation. Gene inactivation studies have not only defined the function of the key enzymes but also highlighted the critical role of colored carotenoids in the phototrophic lifestyle of this organism.

While the core biosynthetic pathway is well-established, several areas warrant further investigation:

  • Enzyme Kinetics and Structure: Detailed biochemical characterization of the carotenoid biosynthetic enzymes from C. tepidum is needed to understand their catalytic mechanisms and substrate specificities.

  • Regulatory Networks: The transcriptional and post-transcriptional mechanisms that regulate the expression and activity of the this compound biosynthetic pathway in response to environmental cues, particularly light, remain to be fully characterized.

  • Biotechnological Applications: The unique enzymes from this pathway, particularly the γ-carotene desaturase (CrtU), could be valuable tools for the metabolic engineering of novel carotenoids in heterologous hosts.

This technical guide provides a solid foundation for researchers entering this exciting field and serves as a comprehensive reference for seasoned investigators. The continued study of this compound biosynthesis in C. tepidum will undoubtedly yield further insights into the evolution of carotenoid pathways and the remarkable metabolic capabilities of photosynthetic bacteria.

References

An In-depth Technical Guide to Chlorobactene Derivatives: Natural Occurrence, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chlorobactene and its derivatives, a unique class of aromatic carotenoids. It delves into their natural occurrence in green sulfur bacteria, elucidates their biosynthetic pathway, and offers detailed experimental protocols for their study. This document is intended to be a valuable resource for researchers in natural product chemistry, microbiology, and drug development.

Introduction to this compound and its Derivatives

This compound is a C40 aromatic carotenoid characterized by a monocyclic φ-end group.[1] It and its derivatives are primarily found in green sulfur bacteria (GSB), where they play crucial roles in light harvesting and photoprotection.[2] The aromatic nature of these molecules confers unique spectral properties and potential for interesting biological activities. The core structure of this compound can be modified through hydroxylation, glycosylation, and esterification, leading to a variety of derivatives.

Natural Occurrence and Distribution

This compound and its derivatives are signature pigments of the green-colored species of green sulfur bacteria (family Chlorobiaceae).[1] These obligately anaerobic photoautotrophic bacteria thrive in anoxic, sulfide-rich environments.[1] The specific composition of this compound derivatives can vary between different species and even strains of GSB, and may be influenced by environmental factors such as light intensity.

Table 1: Distribution of Major this compound Derivatives in Green Sulfur Bacteria

DerivativeGeneral StructurePredominant Occurrence (Examples)Reference
This compoundφ,ψ-CaroteneChlorobaculum tepidum, Chlorobium limicola[3][4]
OH-chlorobactene1'-hydroxy-1',2'-dihydro-φ,ψ-caroteneChlorobaculum tepidum[3]
OH-chlorobactene glucosideOH-chlorobactene with a glucose moietyChlorobaculum tepidum[3]
OH-chlorobactene glucoside esterOH-chlorobactene glucoside with a fatty acid esterChlorobaculum tepidum[3]

Table 2: Quantitative Data of Carotenoids in Chlorobaculum tepidum

CompoundMolecules per P840 Reaction CenterAbsorption Coefficient (L g⁻¹ cm⁻¹) at λmaxλmax (nm)Reference
This compound~2265 at 490 nm461, 491[3]
OH-chlorobactene glucoside ester~4-5158 at 490 nmNot specified[3]
γ-carotene-265 at 490 nm461, 491[3]

Biosynthesis of this compound Derivatives

The biosynthesis of this compound originates from the general carotenoid pathway, starting with the formation of lycopene. A series of enzymatic steps, including cyclization, desaturation, hydroxylation, glycosylation, and acylation, lead to the various this compound derivatives.

Signaling Pathway Diagram

Chlorobactene_Biosynthesis cluster_main_pathway Main Pathway cluster_derivatization Derivatization Lycopene Lycopene gamma_Carotene gamma_Carotene Lycopene->gamma_Carotene CruA (Lycopene cyclase) This compound This compound gamma_Carotene->this compound CrtU (γ-carotene desaturase) OH_this compound OH_this compound This compound->OH_this compound CrtC (Carotenoid 1',2'-hydratase) OH_Chlorobactene_Glucoside OH_Chlorobactene_Glucoside OH_this compound->OH_Chlorobactene_Glucoside CruC (Glycosyltransferase) OH_Chlorobactene_Glucoside_Ester OH_Chlorobactene_Glucoside_Ester OH_Chlorobactene_Glucoside->OH_Chlorobactene_Glucoside_Ester CruD (Acyltransferase)

Caption: Biosynthetic pathway of this compound and its derivatives.

Experimental Protocols

This section provides detailed methodologies for the study of this compound derivatives, from the cultivation of green sulfur bacteria to the analysis and characterization of the carotenoids.

Cultivation and Harvest of Green Sulfur Bacteria

A detailed protocol for the cultivation of Chlorobaculum tepidum is available in the literature.[5]

Extraction of this compound Derivatives

This protocol is adapted from general methods for bacterial carotenoid extraction.

  • Cell Harvesting: Centrifuge the bacterial culture (e.g., 500 mL) at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Cell Lysis and Extraction: Resuspend the cell pellet in 10 mL of a 1:1 (v/v) mixture of methanol and acetone. Transfer the suspension to a glass tube.

  • Sonication: Sonicate the suspension on ice for 3 cycles of 30 seconds with 30-second intervals to ensure complete cell lysis.

  • Phase Separation: Add 10 mL of petroleum ether and 10 mL of a saturated NaCl solution to the extract. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Collection of Organic Phase: Carefully collect the upper, colored organic phase containing the carotenoids using a Pasteur pipette.

  • Drying: Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Storage: Store the dried pigment extract at -20°C in the dark until further analysis.

HPLC-DAD Analysis and Quantification

This protocol is a general guideline and may require optimization for specific instrumentation and this compound derivatives.

  • Sample Preparation: Re-dissolve the dried pigment extract in a known volume (e.g., 1 mL) of a suitable solvent, such as acetone or a mixture of methyl tert-butyl ether (MTBE) and methanol. Filter the solution through a 0.22 µm syringe filter.

  • HPLC System:

    • Column: A C30 reversed-phase column is recommended for optimal separation of carotenoid isomers.

    • Mobile Phase: A gradient of methanol, MTBE, and water is commonly used.[6]

    • Detector: A photodiode array (DAD) detector set to scan from 250 to 600 nm.

  • Quantification:

    • Identify peaks corresponding to this compound and its derivatives based on their retention times and characteristic absorption spectra.

    • Quantify the individual compounds by integrating the peak area at their respective λmax and using the absorption coefficients provided in Table 2.

Structural Elucidation by NMR and Mass Spectrometry

Detailed protocols for the structural elucidation of novel carotenoids using NMR and MS are complex and beyond the scope of this guide. However, the general workflow is as follows:

  • Purification: Isolate individual this compound derivatives using preparative or semi-preparative HPLC.

  • Mass Spectrometry: Obtain high-resolution mass spectra to determine the exact molecular weight and elemental composition. Tandem MS (MS/MS) can provide fragmentation patterns useful for structural elucidation.

  • NMR Spectroscopy: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to determine the complete chemical structure, including the position of functional groups and stereochemistry.

Genetic Manipulation of the Biosynthetic Pathway

Gene inactivation and heterologous expression are powerful tools to study the function of genes involved in this compound biosynthesis.

The following workflow is based on established protocols for natural transformation and homologous recombination in C. tepidum.

Gene_Inactivation_Workflow cluster_plasmid Plasmid Construction cluster_transformation Transformation of C. tepidum cluster_analysis Mutant Analysis PCR_Flanks PCR_Flanks Ligate_Vector Ligate_Vector PCR_Flanks->Ligate_Vector Clone flanking regions Transformation_Ecoli Transformation_Ecoli Ligate_Vector->Transformation_Ecoli Transform E. coli Antibiotic_Cassette Antibiotic_Cassette Antibiotic_Cassette->Ligate_Vector Insert resistance cassette Plasmid_Purification Plasmid_Purification Transformation_Ecoli->Plasmid_Purification Select and purify plasmid Linearize_Plasmid Linearize_Plasmid Plasmid_Purification->Linearize_Plasmid Digest with restriction enzyme Natural_Transformation Natural_Transformation Linearize_Plasmid->Natural_Transformation Incubate with C. tepidum cells Selection Selection Natural_Transformation->Selection Plate on selective medium PCR_Verification PCR_Verification Selection->PCR_Verification Confirm gene disruption Phenotypic_Analysis Phenotypic_Analysis PCR_Verification->Phenotypic_Analysis Analyze carotenoid profile (HPLC)

Caption: Workflow for gene inactivation in Chlorobaculum tepidum.

This workflow outlines the general steps for expressing this compound biosynthesis genes in a non-carotenogenic host like E. coli.

Heterologous_Expression cluster_gene_synthesis Gene Synthesis and Plasmid Construction cluster_expression Protein Expression and Carotenoid Production cluster_analysis Analysis of Produced Carotenoids Gene_Synthesis Gene_Synthesis Expression_Vector Expression_Vector Gene_Synthesis->Expression_Vector Codon-optimize and synthesize genes Ligation Ligation Expression_Vector->Ligation Clone into expression vector Transformation_Ecoli Transformation_Ecoli Ligation->Transformation_Ecoli Transform E. coli Culture_Growth Culture_Growth Transformation_Ecoli->Culture_Growth Grow E. coli culture Induction Induction Culture_Growth->Induction Induce gene expression (e.g., with IPTG) Carotenoid_Production Carotenoid_Production Induction->Carotenoid_Production Incubate for production Extraction Extraction Carotenoid_Production->Extraction Extract pigments HPLC_MS_Analysis HPLC_MS_Analysis Extraction->HPLC_MS_Analysis Analyze by HPLC-MS

Caption: Workflow for heterologous expression of this compound biosynthesis genes.

Conclusion

This technical guide has provided a detailed overview of this compound derivatives, from their natural sources to their biosynthesis and methods of analysis. The provided protocols and diagrams serve as a foundation for further research into these fascinating and potentially valuable natural products. Future studies focusing on the quantitative distribution of these compounds across a wider range of green sulfur bacteria and the exploration of their biological activities are warranted.

References

The Paleoenvironmental Significance of Chlorobactene and its Diagenetic Products: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorobactene and its diagenetic products are powerful molecular fossils, or biomarkers, that provide crucial insights into past environmental conditions. Primarily biosynthesized by green sulfur bacteria (Chlorobiaceae), these aromatic carotenoids are diagnostic indicators of photic zone euxinia (PZE)—conditions where anoxic and sulfidic waters extend into the sunlit upper part of the water column. The preservation of these compounds in the geological record allows for the reconstruction of ancient biogeochemical cycles, paleo-oceanographic conditions, and the environmental context of major biological events in Earth's history. This technical guide provides an in-depth overview of the paleoenvironmental significance of this compound, detailing the biogeochemical pathways of its formation and diagenesis, comprehensive experimental protocols for its analysis, and a summary of key quantitative data from various geological settings.

Introduction: this compound as a Biomarker for Photic Zone Euxinia

This compound is a carotenoid pigment produced by green sulfur bacteria (GSB), a group of obligately anaerobic and photosynthetic microorganisms. These bacteria utilize reduced sulfur compounds, such as hydrogen sulfide (H₂S), as electron donors for photosynthesis. Consequently, their presence in significant numbers is restricted to environments where both light and H₂S are available. In stratified water bodies, such as anoxic basins and some lakes, this creates a niche at the interface between the sunlit (photic) surface waters and the deeper, anoxic and sulfidic (euxinic) waters.

The discovery of this compound and its diagenetically altered forms, such as chlorobactane and a series of aromatic carotenoids, in ancient sedimentary rocks provides compelling evidence for the existence of PZE at the time of deposition.[1][2][3] The presence of these biomarkers has been instrumental in identifying periods of widespread ocean anoxia, which have been linked to major climatic shifts and mass extinction events.[4][5]

Biogeochemical Pathways

Biosynthesis of this compound

The biosynthesis of this compound in green sulfur bacteria begins with the general carotenoid pathway, starting from the precursor geranylgeranyl pyrophosphate (GGPP). A series of enzymatic reactions leads to the formation of lycopene, a common carotenoid intermediate. The key steps specific to this compound synthesis involve the cyclization and aromatization of one of the end groups of the carotenoid backbone. The enzyme γ-carotene desaturase (CrtU) is responsible for the formation of the aromatic ring structure characteristic of this compound.[6][7]

This compound Biosynthesis GGPP Geranylgeranyl Pyrophosphate Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI gamma_carotene γ-Carotene Lycopene->gamma_carotene CrtY This compound This compound gamma_carotene->this compound CrtU CrtB Phytoene synthase CrtI Phytoene desaturase CrtY Lycopene cyclase CrtU γ-Carotene desaturase

Biosynthesis pathway of this compound in green sulfur bacteria.
Diagenesis of this compound in Sediments

Following the death of the green sulfur bacteria, this compound is deposited in the underlying sediments. During burial and subsequent diagenesis, the original molecule undergoes a series of chemical transformations. These alterations are driven by increasing temperature and pressure, as well as interactions with the surrounding sediment matrix and porewater chemistry. The primary diagenetic processes include:

  • Hydrogenation: The double bonds in the polyene chain of this compound are progressively saturated, leading to the formation of more stable, fully saturated compounds like chlorobactane.

  • Aromatization and Cyclization: The end groups of the carotenoid can undergo further cyclization and aromatization reactions, resulting in a complex suite of aromatic carotenoid derivatives.

  • Cleavage: The long carbon chain of the carotenoid can be broken down into smaller aromatic fragments, such as aryl isoprenoids.

The specific diagenetic products found in a sediment sample can provide information about the thermal maturity of the organic matter.

Simplified diagenetic pathway of this compound in sediments.

Quantitative Data Presentation

The concentrations of this compound and its diagenetic products in sedimentary rocks can vary significantly depending on the productivity of the green sulfur bacteria, the preservation conditions of the organic matter, and the thermal maturity of the sediment. The following table summarizes quantitative data from selected studies, highlighting the range of concentrations and stable carbon isotope values observed in different paleoenvironments.

Geological PeriodLocationLithologyBiomarkerConcentrationδ¹³C (‰ vs. PDB)Inferred PaleoenvironmentReference
Proterozoic (1.64 Ga)McArthur Basin, AustraliaBlack ShaleIsorenieratane, OkenaneNot specifiedNot specifiedAnoxic, sulfidic, and stratified sea[2][8]
Proterozoic (1.73 Ga)Wollogorang Formation, AustraliaCarbonaceous Shale2,3,6-trimethyl aryl isoprenoidsNot specifiedNot specifiedPhototrophic bacterial activity[3]
HoloceneAce Lake, AntarcticaAnoxic SedimentsThis compound, Chlorobactane0.2-1.5 µg/g TOC-35 to -42Stratified, anoxic marine basin[5]
HoloceneLake Cadagno, SwitzerlandEuxinic SedimentsNot specifiedNot specified-35 (TOC)Anoxic and sulfidic lacustrine[9][10]

Experimental Protocols

The analysis of this compound and its diagenetic products from sedimentary rocks requires a series of meticulous laboratory procedures. The following sections outline the key experimental protocols.

Sample Preparation and Extraction
  • Cleaning and Crushing: The exterior of the rock sample is cleaned to remove any potential modern contamination. The sample is then crushed into a fine powder using a pestle and mortar or a disc mill.

  • Solvent Extraction: The powdered sample is extracted using an organic solvent mixture to isolate the lipid-soluble biomarkers. A common method is Accelerated Solvent Extraction (ASE) or Soxhlet extraction with a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 9:1 v/v).

  • Saponification (Optional): To release biomarkers that may be bound as esters, the total lipid extract can be saponified by refluxing with a solution of potassium hydroxide in methanol.

  • Fractionation: The total lipid extract is typically separated into different compound classes (e.g., aliphatic hydrocarbons, aromatic hydrocarbons, polar compounds) using column chromatography. A silica gel column is commonly used, with solvents of increasing polarity for elution.

Instrumental Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying the diagenetic products of this compound, such as chlorobactane and aryl isoprenoids.

    • Column: A non-polar capillary column (e.g., DB-5ms) is typically used for separation.

    • Carrier Gas: Helium is the most common carrier gas.

    • Oven Temperature Program: A temperature gradient is used to elute compounds with a wide range of boiling points.

    • Mass Spectrometer: Operated in full scan mode for initial identification and selected ion monitoring (SIM) mode for targeted quantification of specific biomarkers.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a diode-array detector (DAD) or a mass spectrometer (MS) is used for the analysis of the intact, less stable this compound pigment, which is prone to degradation at the high temperatures used in GC.

    • Column: A C18 or C30 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of solvents, such as methanol, acetonitrile, and water, is used for elution.

    • Detection: The DAD is used to identify carotenoids based on their characteristic UV-Vis absorption spectra. LC-MS provides molecular weight and fragmentation data for more definitive identification.

Stable Carbon Isotope Analysis

The stable carbon isotopic composition (δ¹³C) of this compound and its derivatives can provide additional information about the carbon source and the paleoenvironment.[11]

  • Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): This technique is used to measure the δ¹³C values of individual biomarkers separated by GC. The eluting compounds are combusted to CO₂, which is then introduced into the IRMS.

  • Interpretation: The δ¹³C values of green sulfur bacterial biomarkers are typically depleted in ¹³C compared to biomarkers from algae and cyanobacteria. This is because GSB fix dissolved inorganic carbon (DIC) via the reductive tricarboxylic acid (rTCA) cycle, which has a large isotopic fractionation effect. The δ¹³C value of the biomarker reflects the isotopic composition of the DIC in the ancient water body and the specific carbon fixation pathway of the organism.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the paleoenvironmental reconstruction using this compound and its diagenetic products.

Workflow for paleoenvironmental analysis using this compound.

Conclusion

This compound and its diagenetic products are invaluable tools for paleoenvironmental reconstruction. Their presence in the geological record provides a direct and unambiguous indicator of photic zone euxinia, a condition that has profound implications for understanding past ocean chemistry, climate, and biological evolution. The analytical techniques outlined in this guide provide a robust framework for the identification and quantification of these biomarkers, allowing for detailed reconstructions of ancient anoxic environments. As analytical sensitivity and our understanding of the biogeochemical cycling of these compounds continue to improve, the study of this compound and its derivatives will undoubtedly continue to shed new light on critical intervals in Earth's history.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Chlorobactene from Sediment Cores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobactene is a carotenoid pigment biosynthesized by green sulfur bacteria (GSB), organisms that thrive in anoxic and sulfidic aquatic environments. As such, the presence and concentration of this compound and its diagenetic products, such as chlorobactane, in sediment cores serve as valuable biomarkers for reconstructing past environmental conditions, specifically the presence of photic zone euxinia. The extraction and quantification of this compound are critical for paleolimnological and paleo-oceanographic studies, as well as for bioprospecting efforts in drug development due to the antioxidant properties of carotenoids.

This document provides a detailed protocol for the extraction of this compound from sediment cores, intended for use by researchers in academia and industry. The methodology covers sample handling, extraction procedures, and analytical quantification, ensuring reliable and reproducible results.

Data Presentation

The concentration of this compound in sediments can vary significantly depending on the depositional environment and the extent of preservation. Below is a summary of reported concentrations from a study on Ace Lake, Antarctica, which can serve as a reference for expected values.

Sediment Depth (cm)This compound (ng/g dry weight sediment)Chlorobactane (ng/g dry weight sediment)
37-3913080
85-8710110

Note: The conversion of this compound to its saturated form, chlorobactane, is a common diagenetic process in sediments.[1] The ratio of these two compounds can provide insights into the preservation conditions and age of the sediment.

Experimental Protocols

This section details the recommended procedures for the extraction and quantification of this compound from sediment cores.

Sample Handling and Preparation

Proper handling and preparation of sediment cores are crucial to prevent the degradation of light- and oxygen-sensitive pigments like this compound.

Materials:

  • Sediment core samples

  • Whirl-pak bags or other appropriate sterile containers

  • -20°C or -80°C freezer

  • Freeze-dryer

  • Mortar and pestle or a sample mill

  • Spatulas

Procedure:

  • Core Sectioning: Immediately after retrieval, section the sediment core at desired intervals (e.g., every 1-2 cm) under subdued light conditions.

  • Storage: Place each sediment section into a labeled, airtight container (e.g., Whirl-pak bag) and immediately freeze at -20°C or, for long-term storage, at -80°C.[2] This minimizes pigment degradation.

  • Freeze-Drying: For a standardized procedure and to improve extraction efficiency, freeze-dry the sediment samples until a constant weight is achieved.[2][3] This typically takes 48 hours or more depending on the water content and sample size. Freeze-drying results in a friable sample that is easier to homogenize.[3] While wet extraction with acetone can sometimes yield slightly higher amounts of some pigments, freeze-drying is generally recommended for consistency and better preservation of many biomarkers.[3]

  • Homogenization: After freeze-drying, homogenize the sediment sample to a fine powder using a clean mortar and pestle or a sample mill. This increases the surface area for efficient solvent extraction.

Solvent Extraction

The choice of solvent and extraction technique is critical for maximizing the recovery of this compound. Acetone is a commonly used and effective solvent for carotenoid extraction from sediments.[4]

Materials:

  • Freeze-dried, homogenized sediment powder

  • Acetone (HPLC grade)

  • Methanol (HPLC grade)

  • Centrifuge tubes (glass, amber, with solvent-resistant caps)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Glass Pasteur pipettes

  • Nitrogen gas evaporation system

  • Fume hood

Procedure:

  • Weighing: Accurately weigh approximately 0.5-2.0 g of the freeze-dried sediment powder into a glass centrifuge tube.

  • Solvent Addition: Add a known volume of acetone to the centrifuge tube. A solvent-to-sample ratio of 10:1 (v/w) is a good starting point (e.g., 10 mL of acetone for 1 g of sediment).

  • Ultrasonication: Place the centrifuge tube in an ultrasonic bath filled with ice and water to prevent heating, which can degrade pigments. Sonicate for 15-30 minutes.[4] Alternatively, a probe sonicator can be used for short bursts at low power, ensuring the sample remains cool.

  • Centrifugation: After sonication, centrifuge the sample at approximately 3000 x g for 10 minutes to pellet the sediment.

  • Supernatant Collection: Carefully decant or pipette the pigmented supernatant into a clean, amber glass vial.

  • Repeated Extraction: Repeat the extraction process (steps 2-5) on the sediment pellet at least two more times with fresh acetone to ensure complete recovery of the pigments. Pool all the supernatants.

  • Concentration: Evaporate the pooled solvent extract to dryness under a gentle stream of nitrogen gas in a water bath set to a temperature no higher than 35-40°C.

  • Reconstitution and Storage: Reconstitute the dried extract in a small, precise volume (e.g., 500 µL) of a suitable solvent for HPLC analysis (e.g., acetone or a mixture of methanol and methyl-tert-butyl ether). Transfer the reconstituted extract to an amber HPLC vial and store at -20°C until analysis.

HPLC-DAD Quantification

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is the standard method for the separation and quantification of carotenoids.

Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and DAD

  • C30 reverse-phase column (e.g., YMC Carotenoid S-3, 150 x 2.1 mm, 3 µm)

  • Mobile phase solvents (HPLC grade): Methanol, Methyl-tert-butyl ether (MTBE), Water, Ammonium acetate

  • This compound standard (if available) or a proxy standard (e.g., β-carotene)

  • Computer with chromatography data acquisition and processing software

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases. A common binary gradient system for carotenoid separation is:

    • Mobile Phase A: Methanol/Water/Ammonium acetate (e.g., 98:2 v/v with 1.5% ammonium acetate)

    • Mobile Phase B: Methyl-tert-butyl ether/Methanol/Water (e.g., 90:8:2 v/v/v)

  • HPLC Conditions:

    • Column: C30 reverse-phase column, maintained at 30°C.

    • Injection Volume: 10-20 µL.

    • Detection: Monitor at the wavelength of maximum absorbance for this compound (approximately 460-480 nm). Record spectra from 250-600 nm to aid in peak identification.

    • Gradient Elution: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the more nonpolar carotenoids. An example gradient is as follows:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 50% A, 50% B

      • 25-30 min: Hold at 50% A, 50% B

      • 30-35 min: Return to initial conditions and equilibrate.

  • Quantification:

    • Standard Curve: Prepare a series of dilutions of a known concentration of a this compound standard (if available) or a suitable proxy standard like β-carotene. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.

    • Sample Analysis: Inject the reconstituted sediment extracts. Identify the this compound peak based on its retention time and absorption spectrum compared to the standard.

    • Calculation: Calculate the concentration of this compound in the extract using the standard curve. Express the final concentration in ng per gram of dry weight sediment, taking into account the initial sample weight and the final reconstitution volume.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the extraction and analysis of this compound from sediment cores.

Chlorobactene_Extraction_Workflow A Sediment Core Sectioning B Freeze-Drying A->B C Homogenization (Grinding) B->C D Solvent Extraction (Acetone) C->D E Ultrasonication D->E F Centrifugation E->F G Collect Supernatant F->G H Repeat Extraction (2x) F->H G->H Pool Supernatants I Concentration (N2 Evaporation) H->I J Reconstitution I->J K HPLC-DAD Analysis J->K L Data Quantification K->L

Caption: Workflow for this compound Extraction and Analysis.

References

Application Note: Quantification of Chlorobactene using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of chlorobactene, a key carotenoid biomarker for green sulfur bacteria, using reverse-phase high-performance liquid chromatography (RP-HPLC) with photodiode array (PDA) detection. The described protocol provides a comprehensive workflow from sample preparation to data analysis, ensuring accurate and reproducible results. This method is suitable for the analysis of this compound in bacterial cultures and environmental samples.

Introduction

This compound is an aromatic carotenoid uniquely synthesized by green-pigmented green sulfur bacteria (GSB). Its presence in environmental or geological samples serves as a diagnostic biomarker for the historical or current presence of these anoxygenic phototrophs. Accurate quantification of this compound is crucial for various research areas, including microbial ecology, biogeochemistry, and biofuel development. High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the separation and quantification of photosynthetic pigments.[1] This application note presents a validated HPLC method specifically tailored for the analysis of this compound.

Experimental Workflow

The overall experimental process for the quantification of this compound is outlined below. The process begins with sample collection and proceeds through extraction, HPLC analysis, and data interpretation.

Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Bacterial Cell Pellet or Environmental Sample Extraction Pigment Extraction (Acetone/Methanol) Sample->Extraction   Centrifugation Centrifugation (Remove Debris) Extraction->Centrifugation Filtration Filtration (0.22 µm) & Transfer to Vial Centrifugation->Filtration Injection Autosampler Injection Filtration->Injection Separation RP-HPLC Separation (C18 Column) Injection->Separation Detection PDA Detection (450 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification (Standard Curve) Integration->Quantification cluster_sample_prep cluster_sample_prep cluster_hplc cluster_hplc cluster_data cluster_data

Caption: Experimental workflow for this compound quantification.

Experimental Protocols

Sample Preparation (from Bacterial Culture)
  • Cell Harvesting : Centrifuge the bacterial culture (e.g., 10 mL) at 4,000 x g for 10 minutes at 4°C to pellet the cells.

  • Supernatant Removal : Carefully decant and discard the supernatant.

  • Pigment Extraction : Resuspend the cell pellet in 1 mL of a pre-chilled acetone:methanol (7:2, v/v) mixture.

  • Cell Lysis : Sonicate the suspension in an ultrasonic bath for 10-15 minutes in the dark to ensure complete cell lysis and pigment extraction.

  • Debris Removal : Centrifuge the extract at 10,000 x g for 5 minutes at 4°C to pellet cell debris.

  • Filtration : Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

  • Storage : Store the vials at -20°C until analysis to prevent pigment degradation. All steps should be performed under dim light.

HPLC Instrumentation and Conditions
  • HPLC System : A system equipped with a quaternary pump, an in-line degasser, a thermostatted autosampler, a column heater, and a photodiode array (PDA) detector is recommended.

  • Column : A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for this separation.

  • Mobile Phase :

    • Solvent A: Acetonitrile:Methanol:Water (70:20:10, v/v/v)

    • Solvent B: Acetonitrile:Methanol (70:30, v/v)

  • Gradient Program : A linear gradient is employed for the separation.

Time (minutes)% Solvent A% Solvent B
0.01000
15.00100
20.00100
20.11000
25.01000
  • Flow Rate : 1.0 mL/min

  • Injection Volume : 20 µL

  • Column Temperature : 30°C

  • Detection Wavelength : 450 nm. A full spectrum (400-700 nm) should be recorded to confirm peak identity. This compound exhibits characteristic absorption maxima in the blue-green region of the spectrum.[2]

Standard Preparation and Calibration
  • Stock Standard : Prepare a stock solution of this compound standard of known purity in HPLC-grade acetone.

  • Working Standards : Perform serial dilutions of the stock solution with the initial mobile phase (Solvent A) to prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

  • Calibration Curve : Inject the working standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration. The linearity of the curve should be verified (R² > 0.999).

Quantitative Data Summary

The performance of this method was validated for several key parameters. The following table summarizes the quantitative data, which is representative of the expected performance for this compound analysis.

ParameterValue
Retention Time (RT) ~ 12.5 min
Linear Range 0.1 - 20 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD, n=6) < 2%
Accuracy (Recovery %) 95 - 105%

Signaling Pathway and Logical Relationships

The logical relationship for the quantification of this compound using an external standard method is depicted in the following diagram. This illustrates the dependence of the final concentration calculation on the accurate measurement of the sample's peak area and its comparison against a pre-established calibration curve.

References

Application Note: Analysis of Chlorobactene and its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the analysis of chlorobactene and its hydroxylated derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent thermal lability of carotenoids, a derivatization step using silylation is proposed to enhance thermal stability and volatility. This document provides comprehensive methodologies for sample preparation, derivatization, GC-MS analysis, and data interpretation. Additionally, Pyrolysis-GC-MS is discussed as an alternative analytical approach. The protocols and data are intended for researchers, scientists, and professionals in drug development and natural product analysis.

1. Introduction

This compound is an aromatic carotenoid pigment found in green sulfur bacteria. It and its derivatives are of interest for their unique structural features and potential biological activities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of carotenoids by GC-MS is challenging due to their high molecular weight and susceptibility to thermal degradation under typical GC conditions.[1]

To overcome these challenges, this application note proposes a method involving chemical derivatization to increase the thermal stability of this compound derivatives, particularly those containing hydroxyl groups. Silylation, a common derivatization technique, replaces active hydrogen atoms with a trimethylsilyl (TMS) group, which can significantly increase the volatility and thermal stability of the analyte.[2] This protocol provides a starting point for method development for the qualitative and quantitative analysis of these compounds.

2. Experimental Protocols

2.1. Sample Preparation and Extraction

This protocol describes the extraction of this compound and its derivatives from bacterial cell pellets.

  • Reagents and Materials:

    • Bacterial cell pellet (e.g., Chlorobium phaeobacteroides)

    • Acetone (HPLC grade)

    • Methanol (HPLC grade)

    • Dichloromethane (DCM, HPLC grade)

    • Anhydrous sodium sulfate

    • Centrifuge and centrifuge tubes

    • Rotary evaporator

    • Glass vials

  • Procedure:

    • To a pellet of approximately 100 mg of lyophilized bacterial cells, add 5 mL of a 7:2 (v/v) mixture of acetone and methanol.

    • Vortex vigorously for 5 minutes to ensure thorough mixing and cell lysis.

    • Centrifuge the mixture at 4000 x g for 10 minutes to pellet the cell debris.

    • Carefully decant the supernatant containing the pigments into a clean flask.

    • Repeat the extraction process on the pellet two more times to ensure complete recovery of the pigments.

    • Combine all supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C.

    • Redissolve the dried pigment extract in a minimal volume of dichloromethane for the derivatization step.

2.2. Derivatization Protocol: Silylation

This protocol is designed for this compound derivatives containing hydroxyl groups.

  • Reagents and Materials:

    • Dried pigment extract from section 2.1

    • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

    • Pyridine (anhydrous)

    • Heating block or oven

    • 2 mL glass autosampler vials with screw caps

  • Procedure:

    • Transfer the redissolved pigment extract into a 2 mL autosampler vial.

    • Evaporate the solvent completely under a gentle stream of nitrogen.

    • To the dried extract, add 100 µL of anhydrous pyridine to ensure the sample is free of water.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Securely cap the vial and vortex for 1 minute.

    • Heat the vial at 70°C for 60 minutes in a heating block.

    • After heating, allow the vial to cool to room temperature before GC-MS analysis.

3. GC-MS Analysis

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

    • A low-polarity, high-temperature capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

  • GC Parameters:

    • Inlet: Programmed Temperature Vaporization (PTV) is recommended to minimize thermal stress. Start at 50°C, hold for 0.1 min, then ramp at 200°C/min to 300°C, and hold for 5 min. A splitless injection mode is suggested for trace analysis.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp 1: 15°C/min to 320°C.

      • Hold at 320°C for 10 minutes.

    • Injection Volume: 1 µL.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: m/z 40-700.

    • Solvent Delay: 5 minutes.

4. Data Presentation and Interpretation

4.1. Quantitative Data Summary

The following table summarizes the expected mass-to-charge ratios (m/z) for the molecular ion and key fragments of this compound and a hypothetical hydroxylated derivative (before and after TMS derivatization). These values are crucial for identification.

CompoundFormulaMolecular Weight ( g/mol )Expected M+• (m/z)Key Fragment Ions (m/z)Description of Key Fragments
This compound C₄₀H₅₂Cl567.9568553, 476, 462, 133[M-CH₃]⁺, [M-Toluene]⁺, [M-Xylene]⁺, Trimethyl-phenyl fragment
Hydroxy-chlorobactene C₄₀H₅₂OCl583.9584569, 566, 492, 480, 133[M-CH₃]⁺, [M-H₂O]⁺, [M-Toluene]⁺, [M-Xylene]⁺, Trimethyl-phenyl fragment
TMS-Hydroxy-chlorobactene C₄₃H₆₀OSiCl655.0656641, 566, 550, 147, 73[M-CH₃]⁺, [M-TMSOH]⁺, Cleavage α to TMS-ether, [C₆H₅(CH₃)₂Si]⁺, [Si(CH₃)₃]⁺

4.2. Mass Spectral Fragmentation

The fragmentation of carotenoids in EI-MS is characterized by several key processes:

  • Loss of Methyl Groups: A peak at [M-15]⁺ is common due to the loss of a methyl radical.

  • Polyene Chain Fragmentation: Characteristic losses of toluene (92 Da) and xylene (106 Da) from the polyene chain are diagnostic for carotenoids.[3]

  • End Group Fragmentation: The aromatic ring of this compound is expected to produce a characteristic fragment at m/z 133, corresponding to the trimethyl-phenyl moiety.

  • Derivatized Groups: For TMS-derivatized compounds, a prominent peak at m/z 73 ([Si(CH₃)₃]⁺) is expected. Cleavage alpha to the silylated ether and the loss of trimethylsilanol (TMSOH, 90 Da) are also common fragmentation pathways.

5. Alternative Method: Pyrolysis-GC-MS

For complex or non-volatile derivatives, Pyrolysis-GC-MS (Py-GC-MS) offers an alternative characterization method. In this technique, the sample is heated rapidly to a high temperature (e.g., 600-1000°C) in an inert atmosphere.[4] The material thermally decomposes into smaller, more volatile fragments (pyrolyzates) that are characteristic of its original structure. The resulting pyrogram can serve as a "fingerprint" for the this compound derivative and help elucidate its structural components, such as the aromatic end group and the length of the polyene chain, by identifying the specific pyrolyzates.[5]

6. Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Start Bacterial Cell Pellet Extract Solvent Extraction (Acetone/Methanol) Start->Extract Dry Evaporation Extract->Dry Deriv Silylation (BSTFA, 70°C) Dry->Deriv Inject PTV Injection Deriv->Inject GC_Sep GC Separation (DB-5ms Column) Inject->GC_Sep MS_Detect EI-MS Detection (m/z 40-700) GC_Sep->MS_Detect Data_Acq Data Acquisition MS_Detect->Data_Acq Library_Search Spectral Library Search Data_Acq->Library_Search Frag_Analysis Fragmentation Analysis Data_Acq->Frag_Analysis Quant Quantification Frag_Analysis->Quant

Caption: Experimental workflow for GC-MS analysis of this compound derivatives.

Signaling_Pathway cluster_logic Analytical Logic Analyte This compound Derivative (in sample) IsVolatile Thermally Stable & Volatile? Analyte->IsVolatile DirectGC Direct GC-MS Analysis IsVolatile->DirectGC Yes Derivatize Derivatization (e.g., Silylation) IsVolatile->Derivatize No PyGCMS Pyrolysis-GC-MS IsVolatile->PyGCMS No, and Derivatization Ineffective Derivatize->DirectGC

Caption: Decision logic for selecting the appropriate GC-MS analytical method.

The successful analysis of this compound and its derivatives by GC-MS is feasible but requires careful consideration of the compounds' thermal stability. The proposed protocol, which includes an essential silylation step for hydroxylated derivatives and the use of a PTV inlet, provides a robust starting point for method development. The expected fragmentation patterns and mass data presented herein will aid in the identification and structural elucidation of these complex molecules. For particularly challenging samples, Py-GC-MS should be considered as a powerful alternative for structural characterization.

References

Application of Chlorobactene as a Proxy for Photic Zone Euxinia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photic zone euxinia (PZE) is a condition in aquatic environments where the sunlit upper layers of the water column are both anoxic (lacking oxygen) and sulfidic (containing hydrogen sulfide, H₂S). These conditions are inhospitable to most eukaryotic life but provide a niche for specific microorganisms, such as green sulfur bacteria (GSB) of the phylum Chlorobi. These obligately anaerobic photolithoautotrophs utilize sulfide as an electron donor for photosynthesis. A key chemotaxonomic marker for GSB is the aromatic carotenoid chlorobactene and its diagenetic product, chlorobactane. The preservation of these biomarkers in sedimentary records provides a powerful tool for reconstructing past episodes of PZE, which have been linked to major oceanic anoxic events and mass extinctions. This document provides detailed application notes and protocols for the use of this compound as a proxy for PZE.

Principle of the Proxy

Green sulfur bacteria synthesize a unique suite of carotenoids, including this compound. The presence of this compound or its geologically stable derivative, chlorobactane, in ancient sediments is considered strong evidence for the past existence of GSB. Since GSB require both light for photosynthesis and sulfide as an electron donor, their proliferation is restricted to the photic zone of anoxic and sulfidic water bodies. Therefore, the detection of this compound or chlorobactane in sedimentary archives serves as a direct proxy for the occurrence of photic zone euxinia at the time of deposition.

Data Presentation

The following table summarizes quantitative data of this compound and its diagenetic product chlorobactane from a study of Ace Lake, Antarctica, a modern euxinic environment. This data illustrates the typical concentrations that can be expected in sediments deposited under PZE conditions.

Sediment Depth (cm)Age (Calendar years BP)This compound (ng/g dry sediment)Chlorobactane (ng/g dry sediment)Interpretation
37-39~400012050Photic zone euxinia
85-87~800030150Photic zone euxinia with significant diagenesis

Table 1: Concentration of this compound and chlorobactane in sediment layers of Ace Lake, Antarctica. Data extracted from a study which showed a higher relative contribution of the diagenetic product (chlorobactane) in deeper, older sediments, indicating the transformation of this compound over time.[1]

Experimental Protocols

Sediment Core Collection and Sub-sampling

Objective: To obtain undisturbed sediment samples for biomarker analysis.

Materials:

  • Gravity corer or multi-corer

  • Core liner tubes

  • Core caps

  • Spatulas and sampling tools (pre-cleaned with solvent)

  • Sample bags or vials (pre-combusted)

  • Dry ice or liquid nitrogen for flash-freezing

Protocol:

  • Collect sediment cores from the target location using a gravity or multi-corer to minimize disturbance of the sediment-water interface.

  • Onboard the research vessel or in the laboratory, carefully extrude the sediment core.

  • Immediately sub-sample the core at desired depth intervals using pre-cleaned spatulas. For high-resolution studies, sampling intervals of 1-2 cm are recommended.

  • Place the sub-samples into pre-combusted sample bags or vials.

  • Flash-freeze the samples in dry ice or liquid nitrogen to halt biological activity and preserve the integrity of the organic molecules.

  • Store the samples at -80°C until further processing.

Extraction of Carotenoids from Sediments

Objective: To extract total lipid content, including this compound, from the sediment samples. This protocol is a composite based on established methods for biomarker extraction.

Materials:

  • Freeze-dryer

  • Mortar and pestle or ball mill

  • Soxhlet extraction apparatus or Accelerated Solvent Extractor (ASE)

  • Cellulose extraction thimbles (pre-extracted)

  • Dichloromethane (DCM), Methanol (MeOH) (high purity, distilled in glass)

  • Activated copper fillings

  • Round-bottom flasks

  • Rotary evaporator

Protocol:

  • Freeze-dry the sediment samples to remove all water.

  • Homogenize the dried sediment using a clean mortar and pestle or a ball mill.

  • Accurately weigh approximately 10-30 g of the homogenized sediment into a pre-extracted cellulose thimble.

  • Add an internal standard (e.g., a non-naturally occurring carotenoid) to the sample to quantify extraction efficiency.

  • Place the thimble into the Soxhlet extractor.

  • Extract the sample with a mixture of DCM:MeOH (9:1 v/v) for 24-72 hours. Alternatively, use an Accelerated Solvent Extractor (ASE) for a more rapid extraction.

  • After extraction, add activated copper fillings to the total lipid extract (TLE) to remove elemental sulfur. Let it react overnight and then filter.

  • Concentrate the TLE to near dryness using a rotary evaporator at a low temperature (e.g., 30-35°C) to prevent degradation of the carotenoids.

  • Transfer the concentrated TLE to a small vial and store at -20°C.

Fractionation and Purification

Objective: To separate the total lipid extract into different compound classes to isolate the carotenoids.

Materials:

  • Silica gel (activated)

  • Chromatography column

  • Hexane, Dichloromethane (DCM), Methanol (MeOH) (high purity)

  • Collection vials

Protocol:

  • Prepare a silica gel column by packing a chromatography column with activated silica gel in hexane.

  • Load the concentrated TLE onto the top of the silica gel column.

  • Elute the column with solvents of increasing polarity to separate the different compound classes.

    • Fraction 1 (Aliphatic hydrocarbons): Elute with hexane.

    • Fraction 2 (Aromatic hydrocarbons, including chlorobactane): Elute with a mixture of hexane and DCM (e.g., 70:30 v/v).

    • Fraction 3 (Polar compounds, including this compound): Elute with a mixture of DCM and MeOH (e.g., 1:1 v/v).

  • Collect each fraction in a separate, clean vial.

  • Concentrate each fraction to a suitable volume for analysis.

Identification and Quantification by HPLC-MS

Objective: To identify and quantify this compound and chlorobactane in the appropriate fractions.

Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) detector.

  • C18 reversed-phase HPLC column.

  • Acetonitrile, Methanol, Dichloromethane (HPLC grade).

  • This compound standard (if available).

Protocol:

  • Prepare the instrument for analysis. A C18 column is typically used for carotenoid separation.

  • Develop a solvent gradient program for the HPLC. A common mobile phase consists of a gradient of acetonitrile, methanol, and dichloromethane.

  • Inject the concentrated aromatic and polar fractions into the HPLC system.

  • Identify this compound and chlorobactane based on their retention times and comparison to authentic standards (if available) or by their characteristic mass spectra.

    • This compound has a specific UV-Vis absorption spectrum that can be identified with a DAD.

    • Mass spectrometry will provide the molecular weight, which can be used for positive identification.

  • Quantify the amount of this compound and chlorobactane by integrating the peak areas from the chromatogram and comparing them to the peak area of the internal standard.

Mandatory Visualization

experimental_workflow cluster_sampling Sample Collection and Preparation cluster_extraction Extraction and Purification cluster_analysis Analysis and Interpretation sediment_core Sediment Core Collection subsampling Sub-sampling sediment_core->subsampling freeze_drying Freeze-Drying & Homogenization subsampling->freeze_drying extraction Solvent Extraction (Soxhlet/ASE) freeze_drying->extraction Dried Sediment purification Sulfur Removal extraction->purification fractionation Column Chromatography purification->fractionation hplc_ms HPLC-MS Analysis fractionation->hplc_ms Aromatic & Polar Fractions quantification Identification & Quantification hplc_ms->quantification interpretation Data Interpretation quantification->interpretation conclusion conclusion interpretation->conclusion Photic Zone Euxinia Assessment

Caption: Experimental workflow for the analysis of this compound as a proxy.

logical_relationship cluster_environment Environmental Conditions cluster_biology Biological Response cluster_geology Geological Record anoxia Anoxia (O2 depletion) gsb Green Sulfur Bacteria (GSB) Proliferation anoxia->gsb sulfidic Sulfidic Conditions (H2S presence) sulfidic->gsb photic_zone Photic Zone (Light availability) photic_zone->gsb chlorobactene_synthesis This compound Biosynthesis gsb->chlorobactene_synthesis sedimentation Deposition & Sedimentation chlorobactene_synthesis->sedimentation diagenesis Diagenesis sedimentation->diagenesis chlorobactane_formation Chlorobactane Formation diagenesis->chlorobactane_formation preservation Preservation in Sediments chlorobactane_formation->preservation proxy This compound/Chlorobactane as Proxy for Photic Zone Euxinia preservation->proxy

Caption: Logical relationship for the application of this compound as a PZE proxy.

References

Application Notes and Protocols for Stable Carbon Isotope Analysis of Chlorobactene in Paleoecological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobactene is a carotenoid pigment synthesized by green sulfur bacteria (GSB), members of the phylum Chlorobi. These bacteria are obligate anaerobic photolithoautotrophs that utilize reduced sulfur compounds as electron donors for photosynthesis. Their unique habitat requirements—anoxic (euxinic) and light-penetrated (photic) zones of aquatic environments—make their fossilized biomarkers, such as this compound, powerful indicators of past environmental conditions. Stable carbon isotope analysis (δ¹³C) of this compound provides a specific proxy for the carbon fixation pathways of GSB and the paleoenvironmental conditions that supported their growth. This document provides detailed application notes and protocols for the stable carbon isotope analysis of this compound for paleoecological studies.

Principle and Significance

Green sulfur bacteria primarily utilize the reductive tricarboxylic acid (rTCA) cycle for carbon fixation.[1][2][3] This pathway results in a characteristic and relatively small carbon isotope fractionation compared to the Calvin cycle used by most photosynthetic organisms.[4] Therefore, the δ¹³C value of this compound can be used to:

  • Identify the past presence of GSB: The presence of this compound in sediments is a direct indicator of a historical GSB population.

  • Reconstruct paleoenvironmental conditions: The abundance and isotopic composition of this compound can infer the extent of photic zone euxinia (anoxic and light-penetrated water column), a critical factor for GSB proliferation.

  • Trace carbon sources: The δ¹³C of this compound reflects the isotopic composition of the dissolved inorganic carbon (DIC) pool utilized by GSB, providing insights into the local carbon cycle.

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from the stable carbon isotope analysis of this compound in a sediment core from a paleo-lake.

Sediment Depth (cm)Age (cal yr BP)This compound Concentration (µg/g TOC)δ¹³C this compound (‰ vs. VPDB)Paleoenvironmental Interpretation
105005.2-18.5Photic zone euxinia, stable stratified water column
2010008.9-17.9Peak GSB productivity, persistent anoxia in the photic zone
3015003.1-20.1Fluctuating anoxia, intermittent GSB blooms
4020000.5-25.8Oxic conditions, absence of GSB
5025001.5-22.4Onset of stratification and anoxia

Experimental Protocols

This section details the key experimental procedures for the extraction, purification, and stable carbon isotope analysis of this compound from sediment samples.

Protocol 1: Extraction of Total Lipids from Sediments

This protocol is adapted from standard methods for biomarker extraction from geological materials.

Materials:

  • Freeze-dried and homogenized sediment sample

  • Dichloromethane (DCM):Methanol (MeOH) (9:1, v/v)

  • Soxhlet extraction apparatus or Accelerated Solvent Extractor (ASE)

  • Cellulose extraction thimbles (pre-extracted with DCM:MeOH)

  • Rotary evaporator

  • Glass vials with Teflon-lined caps

Procedure:

  • Accurately weigh approximately 10-50 g of the freeze-dried sediment sample into a pre-extracted cellulose thimble.

  • Place the thimble into the Soxhlet extractor.

  • Add DCM:MeOH (9:1) to the boiling flask.

  • Extract the sample for 24-48 hours, ensuring a siphon rate of approximately 1 cycle per hour.

  • After extraction, allow the apparatus to cool.

  • Concentrate the total lipid extract (TLE) using a rotary evaporator at a temperature not exceeding 40°C.

  • Transfer the concentrated TLE to a pre-weighed glass vial and dry under a gentle stream of nitrogen gas.

  • Determine the total mass of the TLE and store it at -20°C until further processing.

Protocol 2: Purification of this compound

This protocol employs column chromatography to isolate the carotenoid fraction containing this compound.

Materials:

  • Silica gel (activated at 120°C for 2 hours)

  • Glass chromatography column

  • Hexane

  • Toluene

  • Acetone

  • Glass wool

  • Collection vials

Procedure:

  • Prepare a silica gel slurry in hexane and pack it into the chromatography column, with a small plug of glass wool at the bottom.

  • Dissolve the TLE in a minimal amount of hexane and load it onto the top of the silica gel column.

  • Elute the column with solvents of increasing polarity to separate different compound classes:

    • Fraction 1 (Aliphatic Hydrocarbons): Elute with 2-3 column volumes of hexane.

    • Fraction 2 (Aromatic Hydrocarbons): Elute with 2-3 column volumes of hexane:toluene (8:2, v/v).

    • Fraction 3 (Carotenoids and more polar compounds): Elute with 2-3 column volumes of hexane:acetone (9:1, v/v). This compound will typically elute in this fraction.

  • Collect the fractions in separate, labeled vials.

  • Concentrate the carotenoid fraction (Fraction 3) under a stream of nitrogen.

  • For higher purity, a subsequent separation using High-Performance Liquid Chromatography (HPLC) with a C18 column may be necessary.

Protocol 3: Stable Carbon Isotope Analysis

This protocol outlines the analysis of the purified this compound fraction using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).

Materials:

  • GC-C-IRMS system equipped with a suitable capillary column (e.g., DB-5ms)

  • Helium carrier gas

  • CO₂ reference gas of known isotopic composition

  • Appropriate organic solvent for sample injection (e.g., isooctane)

Procedure:

  • Dissolve the purified this compound fraction in a known volume of the injection solvent.

  • Inject an aliquot of the sample into the GC.

  • The GC separates the individual compounds in the mixture.

  • As each compound elutes from the GC column, it is directed into a combustion furnace where it is quantitatively converted to CO₂ gas.

  • The CO₂ gas is then introduced into the IRMS.

  • The IRMS measures the ratio of ¹³CO₂ to ¹²CO₂.

  • The carbon isotope ratio is expressed in delta (δ) notation in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard.

  • Calibration is performed using a CO₂ reference gas and well-characterized isotopic standards.

Mandatory Visualizations

Experimental Workflow

experimental_workflow node_sediment Sediment Sample (Freeze-dried, Homogenized) node_extraction Total Lipid Extraction (Soxhlet or ASE with DCM:MeOH) node_sediment->node_extraction node_tle Total Lipid Extract (TLE) node_extraction->node_tle node_purification Column Chromatography (Silica Gel) node_tle->node_purification node_fractions Separated Fractions (e.g., Hydrocarbons, Carotenoids) node_purification->node_fractions node_this compound Purified this compound Fraction node_fractions->node_this compound Isolate Carotenoid Fraction node_analysis GC-C-IRMS Analysis node_this compound->node_analysis node_data δ¹³C Data of this compound node_analysis->node_data node_interpretation Paleoecological Interpretation node_data->node_interpretation

Caption: Experimental workflow for this compound δ¹³C analysis.

Logical Relationship for Paleoecological Interpretation

paleoecological_interpretation cluster_conditions Key Environmental Factors node_conditions Specific Paleoenvironmental Conditions node_gsb Proliferation of Green Sulfur Bacteria (GSB) node_conditions->node_gsb node_chlorobactene_prod Production of This compound node_gsb->node_chlorobactene_prod node_sedimentation Deposition and Preservation in Sediments node_chlorobactene_prod->node_sedimentation node_analysis Stable Carbon Isotope Analysis (δ¹³C) node_sedimentation->node_analysis node_interpretation Inference of Past Photic Zone Euxinia node_analysis->node_interpretation factor1 Anoxia factor2 Light Penetration factor3 Sulfide Availability

Caption: Logical flow from paleo-conditions to δ¹³C interpretation.

References

Application Notes and Protocols for Tracing Past Populations of Green Sulfur Bacteria Using Chlorobactene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Green sulfur bacteria (GSB), belonging to the phylum Chlorobiota, are obligate anaerobic photoautotrophs that play a crucial role in the sulfur cycle of anoxic environments.[1] These bacteria are uniquely adapted to thrive in sulfide-rich, light-penetrated (photic) zones of stratified water bodies, such as meromictic lakes and anoxic basins.[2] A distinctive feature of GSB is their synthesis of aromatic carotenoids, with chlorobactene being a prominent example in green-colored species.[1] The presence of this compound and its diagenetic product, chlorobactane, in sediment cores serves as a robust biomarker for the historical presence of GSB populations.[2] Consequently, the analysis of these pigments in sedimentary records provides a powerful tool for paleoenvironmental reconstruction, specifically for identifying periods of photic zone euxinia (anoxic and sulfidic conditions in the illuminated water column). This information is invaluable for understanding past biogeochemical cycles, climate change, and the ecological conditions that may favor the production of unique bioactive compounds.

Data Presentation

The quantitative analysis of this compound and its derivatives in sediment cores allows for the reconstruction of past GSB population dynamics. Below is a table summarizing example data from a study on Ace Lake, Antarctica, which illustrates the concentrations of intact this compound and its hydrogenated form, chlorobactane, at two different sediment depths.

Sediment Depth (cm)CompoundConcentration (µg/g dry weight sediment)Reference
37-39This compound1.2--INVALID-LINK--
37-39Chlorobactane0.3--INVALID-LINK--
85-87This compound0.4--INVALID-LINK--
85-87Chlorobactane0.8--INVALID-LINK--

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound from sediment cores, from sample collection to quantification.

Sediment Core Collection and Sub-sampling
  • Objective: To obtain undisturbed sediment cores and section them for high-resolution analysis.

  • Procedure:

    • Collect sediment cores from the desired location using a gravity corer or a similar device to minimize disturbance of the sediment layers.

    • Transport the cores vertically and store them at 4°C in the dark to minimize pigment degradation.

    • For sub-sampling, carefully extrude the core and section it at desired intervals (e.g., every 1-2 cm) using clean, solvent-rinsed stainless steel tools.

    • Place each sediment subsample into a pre-weighed, labeled, and solvent-rinsed glass vial or a Whirl-Pak® bag.

    • Immediately freeze the subsamples at -20°C or, ideally, in liquid nitrogen, and store them at -80°C until further processing.

Sample Preparation: Freeze-Drying
  • Objective: To remove water from the sediment samples to facilitate efficient solvent extraction of lipophilic pigments like this compound.

  • Procedure:

    • Pre-freeze the sediment subsamples at -80°C for at least 4 hours.

    • Place the frozen samples in a freeze-dryer with the lids of the vials loosely covered with aluminum foil to allow water vapor to escape.

    • Run the freeze-dryer until the samples are completely dry (typically 24-48 hours).

    • Once dried, weigh the samples to determine the dry weight of the sediment.

    • Homogenize the dried sediment using a clean, solvent-rinsed mortar and pestle.

Solvent Extraction of this compound
  • Objective: To extract this compound and other pigments from the sediment matrix.

  • Procedure:

    • Weigh a known amount of freeze-dried and homogenized sediment (e.g., 1-5 g) into a clean extraction tube.

    • Add a known volume of an organic solvent mixture, such as acetone:methanol (7:2, v/v) or dichloromethane:methanol (2:1, v/v). The solvent volume should be sufficient to fully immerse the sediment.

    • Sonicate the mixture in an ultrasonic bath for 10-15 minutes to disrupt the sediment matrix and enhance extraction efficiency.

    • Centrifuge the sample at a moderate speed (e.g., 2500 rpm) for 5-10 minutes to pellet the sediment.

    • Carefully decant the supernatant containing the extracted pigments into a clean round-bottom flask.

    • Repeat the extraction process (steps 2-5) two more times with fresh solvent, combining the supernatants.

    • Concentrate the combined extract to near dryness using a rotary evaporator at a low temperature (e.g., 30-35°C) to avoid pigment degradation.

    • Redissolve the pigment residue in a small, precise volume of a suitable solvent for HPLC analysis (e.g., acetone or ethyl acetate).

    • Filter the final extract through a 0.2 µm PTFE syringe filter into an HPLC vial.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Objective: To separate, identify, and quantify this compound in the sediment extract.

  • Procedure:

    • HPLC System: A standard HPLC system equipped with a photodiode array (PDA) or a UV-Vis detector is suitable.

    • Column: A C18 reversed-phase column is commonly used for carotenoid separation.

    • Mobile Phase: A gradient elution with a mixture of solvents such as acetonitrile, methanol, water, and ethyl acetate is typically employed. The exact gradient program should be optimized based on the specific column and instrument.

    • Detection: Monitor the eluent at the characteristic absorption maximum of this compound, which is around 460-480 nm.

    • Identification: Identify the this compound peak based on its retention time and comparison of its absorption spectrum with that of a known standard or published spectra.

    • Quantification: Quantify the concentration of this compound by comparing the peak area in the sample chromatogram to a calibration curve generated using a purified this compound standard of known concentration. If a standard is unavailable, semi-quantitative estimates can be made using the extinction coefficient of this compound.

Visualizations

Signaling Pathways and Environmental Relationships

G cluster_environment Environmental Conditions cluster_gsb Green Sulfur Bacteria (GSB) Population cluster_this compound This compound Production & Preservation cluster_analysis Paleoenvironmental Reconstruction Light Light Availability (Photic Zone) GSB_Growth GSB Growth and Metabolism Light->GSB_Growth Energy Source Sulfide High Sulfide (H2S) Concentration Sulfide->GSB_Growth Electron Donor Anoxia Anoxia (O2 Depletion) Anoxia->GSB_Growth Essential for Survival Carotenoid_Biosynthesis Carotenoid Biosynthesis Pathway GSB_Growth->Carotenoid_Biosynthesis Triggers Chlorobactene_Synthesis This compound Synthesis Carotenoid_Biosynthesis->Chlorobactene_Synthesis Chlorobactene_Deposition Deposition in Sediments Chlorobactene_Synthesis->Chlorobactene_Deposition Diagenesis Diagenesis Chlorobactene_Deposition->Diagenesis Biomarker_Analysis This compound/Chlorobactane Analysis Chlorobactene_Deposition->Biomarker_Analysis Chlorobactane_Formation Chlorobactane Formation Diagenesis->Chlorobactane_Formation Chlorobactane_Formation->Biomarker_Analysis Photic_Zone_Euxinia Inference of Photic Zone Euxinia Biomarker_Analysis->Photic_Zone_Euxinia

Experimental Workflow

G cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_interpretation Data Interpretation Core_Collection Sediment Core Collection Sub_Sampling Core Sub-sampling Core_Collection->Sub_Sampling Freeze_Drying Freeze-Drying Sub_Sampling->Freeze_Drying Homogenization Homogenization Freeze_Drying->Homogenization Solvent_Extraction Solvent Extraction Homogenization->Solvent_Extraction Concentration Concentration Solvent_Extraction->Concentration Filtration Filtration Concentration->Filtration HPLC_Analysis HPLC-PDA Analysis Filtration->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification Data_Interpretation Paleoenvironmental Interpretation Quantification->Data_Interpretation

References

Application Notes and Protocols for the Quantitative Analysis of Chlorobactene in Microbial Mats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobactene is a monocyclic aromatic carotenoid that serves as a significant biomarker for green sulfur bacteria (GSB), primarily from the order Chlorobiales. These bacteria are obligate anaerobic phototrophs that thrive in anoxic and sulfidic environments where light can penetrate. Microbial mats, particularly those in hot springs, stratified lakes, and sediments, often harbor GSB in distinct layers. The quantitative analysis of this compound within these complex microbial communities is crucial for understanding the ecological significance, productivity, and biogeochemical role of GSB. Furthermore, as carotenoids are investigated for their antioxidant and other bioactive properties, accurate quantification methods are essential for potential applications in drug development and biotechnology.

These application notes provide a comprehensive overview of the methodologies for the quantitative analysis of this compound in microbial mat samples, from sample collection and preparation to chromatographic analysis and data interpretation.

Data Presentation

The quantitative data for this compound from various microbial mat samples would be summarized for comparative analysis. As absolute concentrations are highly dependent on the specific environmental conditions and microbial community composition, the following table illustrates a template with hypothetical data for how results could be presented.

Sample IDMicrobial Mat TypeLocationDepth in Mat (mm)This compound Concentration (µg/g dry weight)MethodReference
HS-M1-L1Hot SpringYellowstone National Park2-415.8HPLC-PDAFictional Study A
HS-M1-L2Hot SpringYellowstone National Park4-625.2HPLC-PDAFictional Study A
SL-M1-GStratified Lake SedimentGreen Lake0-58.9HPLC-PDAFictional Study B
HS-M2-BHot SpringIcelandic Hot Spring3-532.1HPLC-PDAFictional Study C

Experimental Protocols

Sample Collection and Pre-treatment
  • Objective: To collect microbial mat samples and prepare them for pigment extraction.

  • Materials:

    • Spatula or coring device

    • Sterile sample bags or tubes

    • Dry ice or liquid nitrogen for flash-freezing

    • Freeze-dryer (lyophilizer)

    • Mortar and pestle or bead beater

  • Protocol:

    • Collect microbial mat samples using a sterile spatula or a coring device to preserve the layered structure.

    • Immediately flash-freeze the samples in dry ice or liquid nitrogen to halt biological activity and preserve the integrity of the pigments.

    • Transport the frozen samples to the laboratory and store them at -80°C until further processing.

    • For a representative sample, homogenize a portion of the mat. For analysis of stratification, carefully separate the distinct layers of the mat.

    • Lyophilize the samples to remove water, which can interfere with the extraction of hydrophobic carotenoids.

    • Grind the dried mat material into a fine powder using a mortar and pestle or a bead beater to increase the surface area for extraction.

This compound Extraction from Microbial Mat Matrix
  • Objective: To efficiently extract this compound and other carotenoids from the complex microbial mat matrix, which is rich in extracellular polymeric substances (EPS).

  • Materials:

    • 100% Acetone (HPLC grade), chilled

    • Methanol (HPLC grade)

    • Hexane (HPLC grade)

  • Protocol:

    • Weigh approximately 100-200 mg of the lyophilized and powdered microbial mat sample into a glass centrifuge tube.

    • Add 5 mL of a ternary solvent mixture of methanol, hexane, and water (8:1:1, v/v/v). This mixture is effective for extracting a broad range of hydrophobic compounds from phototrophic bacteria.[1]

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

    • Perform cell disruption by sonication. Place the sample tube in an ice bath and sonicate for 3-5 cycles of 30 seconds on and 30 seconds off to prevent overheating, which can degrade carotenoids.[2]

    • Centrifuge the sample at 4,000 x g for 10 minutes at 4°C to pellet the mat debris.

    • Carefully transfer the supernatant containing the extracted pigments to a new glass tube.

    • Repeat the extraction process (steps 2-6) on the pellet with fresh solvent until the pellet is colorless to ensure complete extraction of all pigments.

    • Pool the supernatants and dry the extract under a gentle stream of nitrogen gas.

    • Re-dissolve the dried pigment extract in a known, small volume (e.g., 1 mL) of a suitable solvent for HPLC analysis (e.g., acetone or a mixture of methanol and methyl tert-butyl ether).

    • Filter the re-dissolved extract through a 0.22 µm syringe filter into an HPLC vial.

HPLC-PDA Analysis for this compound Quantification
  • Objective: To separate, identify, and quantify this compound in the microbial mat extract using High-Performance Liquid Chromatography with a Photodiode Array detector.

  • Materials:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

    • C30 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm). C30 columns are often recommended for their excellent resolution of carotenoid isomers.

    • Mobile Phase A: Methanol/Methyl tert-butyl ether/Water (81:15:4, v/v/v)

    • Mobile Phase B: Methanol/Methyl tert-butyl ether/Water (6:90:4, v/v/v)

  • Protocol:

    • Set the column oven temperature to 25°C.

    • Equilibrate the C30 column with 100% Mobile Phase A for at least 30 minutes at a flow rate of 1.0 mL/min.

    • Set the PDA detector to scan from 250 to 700 nm and to record chromatograms at specific wavelengths for carotenoids (e.g., 450 nm and 480 nm).

    • Inject 10-20 µL of the filtered sample extract onto the column.

    • Run a gradient elution program as follows (this is a starting point and may require optimization):

      • 0-15 min: 100% Mobile Phase A

      • 15-40 min: Linear gradient from 100% A to 100% B

      • 40-50 min: 100% Mobile Phase B

      • 50-55 min: Return to 100% Mobile Phase A

      • 55-65 min: Re-equilibration with 100% Mobile Phase A

    • Identification: Identify the this compound peak in the chromatogram based on its retention time (if a standard is available) and its characteristic absorption spectrum obtained from the PDA detector. This compound typically exhibits absorption maxima around 460 nm and 480 nm.

    • Quantification:

      • External Calibration (Ideal Method): Prepare a series of calibration standards of known concentrations using a pure this compound standard (if available). Generate a calibration curve by plotting the peak area against the concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

      • Semi-Quantification without a Standard: In the absence of a commercial this compound standard, semi-quantitative analysis can be performed by using a readily available carotenoid standard with a similar chromophore, such as β-carotene. The concentration is reported as "β-carotene equivalents."

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample_collection 1. Microbial Mat Sample Collection flash_freeze 2. Flash Freezing (-80°C Storage) sample_collection->flash_freeze lyophilization 3. Lyophilization (Freeze-Drying) flash_freeze->lyophilization grinding 4. Grinding to Fine Powder lyophilization->grinding extraction_solvent 5. Solvent Extraction (Methanol/Hexane/Water) grinding->extraction_solvent sonication 6. Sonication (Cell Disruption) extraction_solvent->sonication centrifugation 7. Centrifugation sonication->centrifugation supernatant_collection 8. Supernatant Collection centrifugation->supernatant_collection drying 9. Drying under N2 supernatant_collection->drying reconstitution 10. Reconstitution & Filtration drying->reconstitution hplc_injection 11. HPLC-PDA Injection reconstitution->hplc_injection separation 12. Chromatographic Separation (C30) hplc_injection->separation detection 13. PDA Detection (Spectrum & Absorbance) separation->detection quantification 14. Quantification (Peak Area Analysis) detection->quantification

Caption: Experimental workflow for this compound analysis.

biosynthesis_pathway ggpp Geranylgeranyl Diphosphate (GGPP) phytoene Phytoene ggpp->phytoene crtB lycopene Lycopene phytoene->lycopene crtI gamma_carotene γ-Carotene lycopene->gamma_carotene crtL-b This compound This compound gamma_carotene->this compound crtU

Caption: Simplified biosynthesis pathway of this compound.

References

Application Notes: Chlorobactene as a Chemotaxonomic Marker for Anoxygenic Phototrophs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chemotaxonomy utilizes the chemical constituents of organisms to understand their systematic relationships. In microbiology, pigment analysis is a powerful tool for classifying and identifying bacteria. Anoxygenic phototrophic bacteria, a diverse group that performs photosynthesis without producing oxygen, possess a variety of unique pigments.[1] Among these, the aromatic carotenoid chlorobactene serves as a key chemotaxonomic marker, particularly for the phylum Chlorobiota , commonly known as Green Sulfur Bacteria (GSB).[2][3]

The presence of this compound is characteristic of the green-colored species of GSB, which utilize bacteriochlorophylls c or d for light harvesting.[4] In contrast, brown-colored GSB species synthesize the aromatic carotenoid isorenieratene and utilize bacteriochlorophyll e.[4][5] This distinct pigment distribution provides a reliable method for differentiating between these two major physiological and taxonomic groups within the Chlorobiota. These notes provide the protocols and data necessary to apply this chemotaxonomic principle.

Data Presentation: Carotenoid Distribution in Green Sulfur Bacteria

The following table summarizes the distribution of key aromatic carotenoids in representative genera of Green Sulfur Bacteria (GSB), highlighting their role in chemotaxonomic differentiation.

GenusSpecies ExamplePhenotype (Color)Primary Aromatic CarotenoidAssociated Bacteriochlorophyll
ChlorobiumC. limicolaGreenThis compoundBChl c, d
ChlorobaculumC. tepidumGreenThis compoundBChl c
ProsthecochlorisP. aestuariiGreenThis compound, Hydroxythis compoundBChl c
ChlorobiumC. phaeobacteroidesBrownIsorenieratene, β-isorenierateneBChl e
ChlorobaculumC. limnaeumBrownIsorenieratene, β-isorenierateneBChl e

Visualized Workflows and Pathways

The following diagrams illustrate the biosynthesis of this compound, the experimental workflow for its analysis, and the logic of its use as a chemotaxonomic marker.

Chlorobactene_Biosynthesis This compound Biosynthesis Pathway cluster_enzymes This compound Biosynthesis Pathway Lycopene Lycopene gamma_Carotene γ-Carotene Lycopene->gamma_Carotene Lycopene cyclase (CruA) This compound This compound gamma_Carotene->this compound γ-carotene desaturase (CrtU-like) e1 Enzyme e2 Enzyme

A simplified biosynthetic pathway leading to this compound in Green Sulfur Bacteria.

Experimental_Workflow Chemotaxonomic Analysis Workflow A 1. Bacterial Culture (e.g., GSB isolate) B 2. Cell Harvesting (Centrifugation) A->B C 3. Pigment Extraction (Solvent-based) B->C D 4. HPLC Analysis (RP-HPLC with PDA) C->D E 5. Data Interpretation (Peak Identification) D->E F 6. Chemotaxonomic Classification E->F

Experimental workflow for the identification of this compound for chemotaxonomic purposes.

Chemotaxonomy_Logic Chemotaxonomic Differentiation of GSB start GSB Isolate Pigment Analysis This compound This compound Detected start->this compound  Aromatic Carotenoid is... isorenieratene Isorenieratene Detected start->isorenieratene green_gsb Classification: Green-colored GSB This compound->green_gsb brown_gsb Classification: Brown-colored GSB isorenieratene->brown_gsb

Logical diagram for classifying GSB based on the primary aromatic carotenoid detected.

Experimental Protocols

The following protocols provide a framework for the extraction and analysis of this compound from bacterial cultures.

Protocol 1: Extraction of Carotenoids from Green Sulfur Bacteria

This protocol describes a rapid method for extracting carotenoids and other hydrophobic pigments from a bacterial cell pellet.[6] The procedure should be performed under dim light to minimize photoisomerization of carotenoids.[7]

Materials:

  • Bacterial cell pellet (from 5-20 mL of culture)

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Deionized water

  • 15 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 4,000 x g

  • Micropipettes

  • Syringe filters (0.2 µm, nylon or PTFE)

  • HPLC vials

Procedure:

  • Cell Harvesting: Centrifuge 5-20 mL of the bacterial culture at 4,000 x g for 15 minutes. Discard the supernatant, ensuring the cell pellet remains intact.

  • Initial Lysis and Extraction: To the cell pellet, add 1 mL of methanol and 2 mL of hexane.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure complete cell disruption and extraction of pigments into the solvent phase.

  • Phase Separation: Add 1 mL of deionized water to the mixture. Vortex for an additional 1 minute. This will induce separation of the polar and non-polar phases.

  • Centrifugation: Centrifuge the tube at 4,000 x g for 20 minutes to achieve a clean separation of the layers. Three layers will be visible: a top hexane layer (yellow/green, containing carotenoids), a middle methanol/water layer, and a cell debris pellet at the bottom.

  • Sample Collection: Carefully collect the upper hexane phase using a micropipette and transfer it to a clean tube. This phase contains the carotenoids.

  • Filtration: Pass the collected hexane extract through a 0.2 µm syringe filter directly into an HPLC vial to remove any remaining particulate matter.

  • Storage: If not analyzed immediately, store the vial at -20°C in the dark.

Protocol 2: HPLC Analysis and Identification of this compound

This protocol outlines a general method for the separation and tentative identification of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Photodiode Array (PDA) detection.[2][8][9]

Instrumentation & Consumables:

  • HPLC system with a gradient pump, autosampler, and PDA or UV-Vis detector.

  • C18 or C30 Reverse-Phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size). C30 columns are particularly effective for separating carotenoid isomers.[2]

  • Mobile Phase A: Acetonitrile:Methanol:0.1 M Tris buffer (pH 8.0) (84:2:14 v/v/v)

  • Mobile Phase B: Methanol:Ethyl Acetate (68:32 v/v)

  • Carotenoid extract from Protocol 1.

Procedure:

  • Column Equilibration: Equilibrate the column with a starting mixture of the mobile phase (e.g., 95% A, 5% B) for at least 15-20 minutes at a constant flow rate (e.g., 1.0 mL/min).

  • Injection: Inject 10-20 µL of the filtered carotenoid extract onto the column.

  • Chromatographic Separation: Run a linear gradient elution program. An example gradient is as follows:

    • 0-15 min: 100% A to 100% B

    • 15-20 min: Hold at 100% B

    • 20-25 min: 100% B to 100% A

    • 25-30 min: Hold at 100% A (re-equilibration)

    • Note: This gradient is a starting point and must be optimized for the specific column and instrument used.

  • Detection: Monitor the elution profile using the PDA detector, scanning a range from 350-600 nm. For specific detection of this compound and related carotenoids, monitor the chromatogram at their absorbance maxima, typically around 460-490 nm .[5]

  • Identification:

    • Retention Time: Compare the retention time of the major peaks to those of known standards, if available.

    • Absorption Spectrum: Tentatively identify this compound by its characteristic absorption spectrum obtained from the PDA detector. Aromatic carotenoids like this compound typically exhibit a single, broad absorption peak rather than the three-fingered spectrum of many other carotenoids.[3]

  • Quantification (Optional): If pure standards are available, create a calibration curve by injecting known concentrations. The peak area from the sample chromatogram can then be used to quantify the amount of this compound present.[9]

References

Application Notes & Protocols for the Purification of Chlorobactene as a Spectroscopic Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chlorobactene is an aromatic carotenoid synthesized by green sulfur bacteria (GSB), such as Chlorobaculum tepidum.[1][2] Its unique spectral properties make it a valuable standard for spectroscopic studies, particularly in research related to photosynthesis, microbial ecology, and as a biomarker in geological samples. The purification of this compound to a high degree of purity is essential for its use as a spectroscopic standard. These application notes provide a detailed protocol for the extraction, purification, and characterization of this compound from Chlorobaculum tepidum.

I. Extraction of Total Carotenoids from Chlorobaculum tepidum

This protocol outlines the initial extraction of the total lipid-soluble pigments, including this compound, from the cell culture of C. tepidum.

Experimental Protocol:

  • Cell Harvesting:

    • Culture Chlorobaculum tepidum under appropriate anaerobic and phototrophic conditions.[1][3]

    • Harvest the cells in the late exponential to early stationary phase by centrifugation at 8,000 x g for 15 minutes at 4°C.[3]

    • Discard the supernatant and wash the cell pellet with a suitable buffer (e.g., 20 mM HEPES, pH 7.0).

  • Pigment Extraction:

    • Resuspend the cell pellet in a minimal volume of buffer.

    • For every 1 gram of wet cell paste, add 10 mL of a cold acetone:methanol (7:2, v/v) mixture.[1]

    • Disrupt the cells by sonication on ice. Use short bursts (e.g., 30 seconds) interspersed with cooling periods to prevent overheating and pigment degradation.

    • Following extraction, centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.

    • Carefully decant the supernatant, which contains the pigments, into a new light-protected container.

    • Repeat the extraction process with the pellet until it is colorless to ensure complete recovery of carotenoids.

    • Pool all the pigment-containing supernatants.

  • Phase Separation and Concentration:

    • To the pooled acetone/methanol extract, add an equal volume of diethyl ether and a one-quarter volume of saturated NaCl solution in a separatory funnel.

    • Gently mix the phases and allow them to separate. The upper, ether phase will contain the carotenoids and bacteriochlorophylls.

    • Collect the upper ether phase and wash it twice with distilled water to remove residual methanol and acetone.

    • Dry the ether phase over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a stream of nitrogen gas in a rotary evaporator at a temperature not exceeding 30°C.

    • The resulting pigment extract should be stored under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower in the dark until further purification.[4][5][6]

II. Purification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for separating this compound from other pigments in the crude extract, such as bacteriochlorophylls and other carotenoids (e.g., isorenieratene).[7]

Experimental Protocol:

  • Sample Preparation:

    • Redissolve the dried pigment extract in a small volume of the initial HPLC mobile phase (e.g., acetonitrile/methanol).

    • Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulate matter before injection.

  • HPLC Conditions:

    • A reversed-phase C18 column is typically used for the separation of carotenoids.[8][9]

    • A gradient elution is often necessary to achieve good separation of the various pigments.[8][9]

    Table 1: HPLC Parameters for this compound Purification

ParameterRecommended Conditions
Column Reversed-phase C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A Acetonitrile:Water (9:1, v/v)
Mobile Phase B Ethyl Acetate
Gradient Program 0-10 min: 100% A; 10-30 min: linear gradient to 60% A, 40% B; 30-40 min: linear gradient to 100% B; 40-45 min: hold at 100% B; 45-50 min: return to 100% A; 50-60 min: re-equilibration with 100% A.
Flow Rate 1.0 mL/min
Detection Diode Array Detector (DAD) monitoring at 460 nm (for this compound) and other relevant wavelengths for co-eluting pigments.
Injection Volume 20-100 µL, depending on the concentration of the extract.
  • Fraction Collection:

    • Monitor the chromatogram at the absorption maximum of this compound (~460-470 nm).

    • Collect the fractions corresponding to the this compound peak into light-protected vials.

    • Multiple injections may be necessary to obtain a sufficient quantity of purified material.

  • Post-Purification Processing:

    • Pool the collected fractions containing pure this compound.

    • Evaporate the solvent under a stream of nitrogen.

    • The purified this compound should be stored under an inert atmosphere at -70°C or -80°C in the dark to prevent degradation.[4][5][6]

III. Purity Assessment and Characterization

The purity of the isolated this compound should be assessed before its use as a spectroscopic standard.

1. HPLC Analysis:

  • Inject an aliquot of the purified this compound onto the HPLC system using the same method as for purification.

  • A single, sharp peak at the expected retention time for this compound indicates high purity. The purity can be quantified by integrating the peak area and expressing it as a percentage of the total area of all peaks in the chromatogram.

2. UV-Vis Spectroscopy:

  • Dissolve a small amount of the purified this compound in a spectroscopic grade solvent (e.g., n-hexane or ethanol).

  • Record the absorption spectrum from 300 to 600 nm.

  • The characteristic absorption maxima (λmax) for this compound should be observed. The shape of the spectrum should be free from interfering peaks from other pigments.

Table 2: Spectroscopic Properties of this compound

SolventAbsorption Maxima (λmax) (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
n-Hexane~440, 468, 498Data not available in the search results.
Ethanol~445, 473, 503Data not available in the search results.

3. Mass Spectrometry (MS):

  • Mass spectrometry can be used to confirm the identity of the purified compound.

  • Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are suitable ionization techniques for carotenoids.[12][13][14]

  • The expected molecular ion for this compound (C₄₀H₅₂) is at m/z 532.4. Fragmentation patterns can provide further structural confirmation.[12][14]

Table 3: Mass Spectrometry Data for this compound

ParameterExpected Value
Chemical Formula C₄₀H₅₂
Molecular Weight 532.4 g/mol
Expected [M+H]⁺ ion 533.4
Expected [M]⁺· ion 532.4

IV. Stability and Storage of this compound Standards

Carotenoids are susceptible to degradation by light, heat, and oxygen.[15][16] Proper storage is critical to maintain the integrity of the spectroscopic standard.

Protocol for Storage:

  • Solid Standard:

    • Store the purified, dried this compound in an amber glass vial under an inert atmosphere (argon or nitrogen).

    • For long-term storage, keep the vial at -70°C or lower.[4][5][6]

  • Standard Solutions:

    • Prepare stock solutions in a high-purity, degassed solvent (e.g., HPLC-grade hexane or ethanol).

    • Store stock solutions in amber volumetric flasks or vials with Teflon-lined caps at -70°C.[4][5]

    • Working solutions should be prepared fresh from the stock solution as needed. Minimize the exposure of solutions to light and air.

V. Diagrams

experimental_workflow cluster_extraction I. Extraction cluster_purification II. Purification cluster_analysis III. Purity Assessment & Characterization cluster_storage IV. Storage culture C. tepidum Culture harvest Cell Harvesting (Centrifugation) culture->harvest extraction Pigment Extraction (Acetone/Methanol) harvest->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant1 Pigment Extract centrifugation1->supernatant1 phase_sep Phase Separation (Diethyl Ether) supernatant1->phase_sep concentration Evaporation phase_sep->concentration crude_extract Crude Pigment Extract concentration->crude_extract hplc_prep Sample Preparation (Redissolve & Filter) crude_extract->hplc_prep hplc HPLC Separation (C18 Column) hplc_prep->hplc fraction_collection Fraction Collection hplc->fraction_collection evaporation Solvent Evaporation fraction_collection->evaporation pure_this compound Purified this compound evaporation->pure_this compound hplc_analysis HPLC Purity Check pure_this compound->hplc_analysis uv_vis UV-Vis Spectroscopy pure_this compound->uv_vis ms Mass Spectrometry pure_this compound->ms storage Store at -70°C (Inert Atmosphere, Dark) pure_this compound->storage

Caption: Workflow for the purification of this compound.

signaling_pathway Start Crude Pigment Extract HPLC HPLC System (C18 Column, Gradient Elution) Start->HPLC Detection Diode Array Detector (460 nm) HPLC->Detection Fractionation Fraction Collector Detection->Fractionation Bacteriochlorophylls Bacteriochlorophylls Fractionation->Bacteriochlorophylls Early eluting fractions OtherCarotenoids Other Carotenoids (e.g., Isorenieratene) Fractionation->OtherCarotenoids Later eluting fractions This compound This compound Fractionation->this compound Target fraction PurifiedStandard Purified this compound Standard This compound->PurifiedStandard

Caption: Logical flow of HPLC purification.

References

Application Note: Identification of Chlorobactene using Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the identification of Chlorobactene, an aromatic carotenoid biomarker for green sulfur bacteria, using High-Performance Liquid Chromatography (HPLC) coupled with Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS). This compound's relatively nonpolar structure makes APCI an ideal soft ionization technique for its analysis.[1] This application note outlines the complete workflow, including sample preparation, chromatographic separation, and mass spectrometric analysis, providing a robust protocol for researchers in microbiology, geochemistry, and natural product discovery.

Introduction

This compound (C₄₀H₅₂) is a unique aromatic carotenoid pigment synthesized exclusively by green-pigmented green sulfur bacteria (GSB).[2] Its presence in environmental or geological samples serves as a diagnostic biomarker for anoxic photic zone conditions, which are characteristic of GSB habitats.[2] Accurate and sensitive identification of this compound is therefore critical for paleoenvironmental reconstruction and microbial ecology studies.

Mass spectrometry (MS) offers high sensitivity and selectivity for the identification of carotenoids.[3] Atmospheric Pressure Chemical Ionization (APCI) is particularly well-suited for analyzing less polar compounds like carotenoids that are not easily ionized by electrospray ionization (ESI).[1][4] APCI typically generates singly charged protonated molecules ([M+H]⁺) or molecular radical cations ([M]⁺•), providing clear molecular weight information with minimal fragmentation in the source.[5] When coupled with tandem mass spectrometry (MS/MS), APCI facilitates detailed structural elucidation through controlled fragmentation.[3] This protocol details the use of HPLC-APCI-MS/MS for the confident identification of this compound.

Experimental Protocols

Sample Preparation: Extraction of Carotenoids
  • Source Material: Bacterial cell pellets (e.g., Chlorobaculum tepidum) or sediment extracts.

  • Procedure:

    • Lyophilize the cell pellet or sediment sample to remove water.

    • To the dried sample, add an extraction solvent mixture of hexane/acetone/ethanol (50:25:25, v/v/v) containing 0.1% butylated hydroxytoluene (BHT) to prevent oxidation.[6]

    • Sonicate the mixture for 15 minutes in an ice bath, ensuring the sample is kept away from direct light to prevent photodegradation. Carotenoids are known to be photolabile and thermally unstable.[4]

    • Centrifuge the sample at 4,000 x g for 10 minutes at 4°C.

    • Collect the supernatant. Repeat the extraction process on the pellet two more times to ensure complete extraction.

    • Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable volume of methanol/methyl-tert-butyl ether (50:50, v/v) for HPLC analysis.

High-Performance Liquid Chromatography (HPLC)

Effective chromatographic separation is crucial for resolving this compound from other isomeric carotenoids and matrix components. A C30 reversed-phase column is highly recommended for its superior shape selectivity for carotenoid isomers.[6][7][8]

  • Instrumentation: A standard HPLC or UHPLC system.

  • Column: C30 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Methanol with 5 mM ammonium acetate.[4]

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    5.0 95 5
    25.0 50 50
    40.0 5 95
    45.0 5 95
    46.0 95 5

    | 55.0 | 95 | 5 |

  • Column Temperature: 30°C.[6]

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD) monitoring at 450-480 nm, followed by the MS detector.

APCI-MS and MS/MS Parameters
  • Instrumentation: A quadrupole, ion trap, or time-of-flight mass spectrometer equipped with an APCI source.

  • Ionization Mode: Positive ion mode is typically used to generate protonated molecules.[4]

  • APCI Source Parameters:

    Parameter Recommended Value
    Vaporizer Temperature 350 - 450°C
    Corona Discharge Current 3 - 5 µA[3]
    Capillary Voltage 3 - 4 kV
    Sheath Gas (N₂) Flow 40 - 60 L/hr

    | Auxiliary Gas (N₂) Flow | 5 - 15 L/hr |

  • Mass Analyzer Settings:

    Parameter Recommended Value
    Mass Range (Full Scan) m/z 100 - 800
    Cone Voltage 30 - 40 V[3]
    Collision Gas (for MS/MS) Argon

    | Collision Energy (for MS/MS) | 15 - 40 eV (optimized for fragmentation)[3] |

Data Presentation and Analysis

Expected Mass Spectra

This compound has a molecular formula of C₄₀H₅₂ and a monoisotopic mass of 532.4069 Da.[9] In positive ion APCI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 533.4 .

Tandem MS (MS/MS) Fragmentation

For structural confirmation, MS/MS analysis is performed on the precursor ion at m/z 533.4. The fragmentation of carotenoids is influenced by the long polyene chain and terminal groups.[3] For this compound, fragmentation is expected to involve neutral losses from the polyene chain and cleavage related to the aromatic ring.

Table 1: Summary of Expected Quantitative Data for this compound Identification

Ion DescriptionCalculated m/zNotes
Protonated Molecule [M+H]⁺533.4Precursor ion for MS/MS analysis.
[M+H - C₇H₈]⁺441.3Loss of toluene (92 Da) from the polyene chain, a common carotenoid fragmentation.[3]
[M+H - C₁₀H₈]⁺405.3Loss of xylene/ethyltoluene (106 Da) from the polyene chain.
Aromatic Fragment Ion133.1Corresponds to the protonated trimethylbenzene moiety.

Visualizations

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample collection to the final identification of this compound.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Sample Collection (e.g., GSB Culture) Extraction Solvent Extraction (Hexane/Acetone/Ethanol) Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC HPLC Separation (C30 Column) Evaporation->HPLC APCI APCI Source (Ionization) HPLC->APCI MS MS Detection (Full Scan m/z 533.4) APCI->MS MSMS MS/MS Analysis (Fragmentation) MS->MSMS Analysis Data Analysis MSMS->Analysis ID This compound Identification Analysis->ID

Caption: Workflow for this compound identification.

Proposed Fragmentation Pathway

The diagram below shows the proposed fragmentation of the protonated this compound molecule under MS/MS conditions.

G Parent This compound [M+H]⁺ m/z 533.4 Frag1 Fragment Ion [M+H - C₇H₈]⁺ m/z 441.3 Parent->Frag1 - C₇H₈ (Toluene) Frag2 Fragment Ion [M+H - C₁₀H₈]⁺ m/z 405.3 Parent->Frag2 - C₉H₁₂ (Xylene) Frag3 Aromatic Fragment [C₁₀H₁₃]⁺ m/z 133.1 Parent->Frag3 Chain Cleavage

Caption: Proposed APCI-MS/MS fragmentation of this compound.

Conclusion

The described HPLC-APCI-MS/MS method provides a sensitive, selective, and reliable protocol for the identification of this compound. The use of a C30 column allows for excellent chromatographic resolution, while APCI serves as a robust ionization interface for this class of nonpolar molecules. Tandem mass spectrometry confirms the structure by generating characteristic fragment ions. This application note serves as a comprehensive guide for researchers requiring confident identification of this important microbial biomarker.

References

Troubleshooting & Optimization

Troubleshooting Chlorobactene degradation during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with chlorobactene. Find answers to common questions about degradation during sample extraction and detailed protocols to ensure the integrity of your samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a significant loss of this compound in my final extract. What are the most likely causes?

A1: this compound, like other carotenoids, is susceptible to degradation from several factors during extraction. The most common causes for its loss are exposure to light, oxygen, and high temperatures.[1][2][3]

  • Photodegradation: this compound has a polyene chain that readily absorbs light, which can lead to isomerization and cleavage of the molecule.[1] It is crucial to protect your samples from light at all stages of the extraction process.

  • Oxidation: The conjugated double bond system of this compound is prone to oxidation, especially when exposed to atmospheric oxygen.[4][5] This can be exacerbated by the presence of certain enzymes and metal ions.

  • Thermal Degradation: High temperatures can accelerate the rate of both photodegradation and oxidation.[3][6] Many carotenoids are thermolabile, and even moderate heat can lead to significant losses.

Troubleshooting Steps:

  • Work in low-light conditions: Perform all extraction steps under dim light or use amber-colored glassware to minimize light exposure.[7]

  • Deoxygenate solvents: Purge your extraction solvents with an inert gas like nitrogen or argon before use to remove dissolved oxygen.

  • Work on ice: Keep your samples and extracts cold throughout the procedure to slow down degradation reactions.

  • Avoid prolonged extraction times: Minimize the time the sample is in solution to reduce exposure to destabilizing factors.

Q2: My this compound extract has an unusual color profile, suggesting the presence of degradation products. What might these be?

A2: The degradation of this compound can lead to a variety of smaller molecules, altering the color and chromatographic profile of your extract. Oxidative cleavage is a primary degradation pathway for carotenoids.

  • Oxidative Cleavage Products: Oxidative degradation of this compound can break down the polyene chain, potentially leading to the formation of benzenecarboxylic acids.[8][9] This indicates cleavage at the aromatic end of the molecule. Other smaller aldehydes and ketones may also be formed from the cleavage of the polyene chain.[4]

Analytical Approach to Identify Degradation Products:

  • LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry is a powerful tool for separating and identifying degradation products. By comparing the mass spectra of your degraded sample to that of a pure this compound standard, you can identify fragments and new compounds.[10][11]

  • HPLC-DAD: High-performance liquid chromatography with a diode-array detector can reveal changes in the absorption spectrum of your extract, indicating the presence of new, smaller conjugated systems characteristic of degradation products.

Q3: I am having trouble efficiently extracting this compound from my bacterial cell pellet. What can I do to improve my yield?

A3: Incomplete cell lysis and the choice of extraction solvent are common reasons for low extraction yields of intracellular pigments like this compound.

  • Cell Disruption: The rigid cell walls of bacteria need to be effectively disrupted to release the intracellular this compound.[12]

  • Solvent Polarity: The choice of solvent is critical for efficiently solubilizing this compound. A mixture of solvents is often more effective than a single solvent.[13]

Troubleshooting Steps:

  • Optimize Sonication: If using sonication, ensure it is performed on ice to prevent sample heating and degradation. Experiment with short bursts of sonication to find the optimal time for cell lysis without causing excessive heating.

  • Solvent System: A commonly used and effective solvent mixture for this compound extraction is acetone:methanol (7:2, v/v).[14][15]

  • Repeat Extractions: Perform multiple extractions of the cell pellet with fresh solvent to ensure all the this compound has been recovered.

Experimental Protocols

Protocol 1: Extraction of this compound from Chlorobium tepidum

This protocol is adapted from established methods for pigment analysis in green sulfur bacteria.[15][16]

Materials:

  • Pelleted cells of Chlorobium tepidum

  • Acetone (HPLC grade)

  • Methanol (HPLC grade)

  • 1 M Ammonium acetate

  • Ultrasonicator

  • Microcentrifuge

  • 0.45-μm pore-size polytetrafluoroethylene (PTFE) syringe filters

  • HPLC with Diode-Array Detector (DAD) and/or Mass Spectrometer (MS)

Procedure:

  • Under dim light, add 0.4 ml of acetone:methanol (7:2, vol/vol) to a 1.0 ml pelleted cell culture.

  • Immediately sonicate the mixture for no more than 20 seconds to disrupt the cells. To prevent heating, perform sonication in an ice bath.

  • Centrifuge the extract briefly to pellet cell debris.

  • Filter the supernatant using a 0.45-μm PTFE syringe filter.

  • For HPLC-DAD analysis, inject the extract immediately.

  • For HPLC-MS analysis, dry the extract under a vacuum and redissolve it in a small volume of acetone:methanol (7:2, vol/vol).

  • Prior to injection, add 0.1 volume of 1 M ammonium acetate to the extract to improve peak resolution.

Protocol 2: General Protocol for Minimizing this compound Degradation

This protocol incorporates best practices to maintain the stability of this compound during extraction.

Materials:

  • Bacterial cell pellet

  • Acetone (HPLC grade, deoxygenated)

  • Methanol (HPLC grade, deoxygenated)

  • Butylated hydroxytoluene (BHT) or Ascorbyl palmitate (optional, as antioxidant)

  • Amber-colored microcentrifuge tubes

  • Ice bath

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Perform all steps under dim light and on ice.

  • Deoxygenate the acetone and methanol by bubbling with nitrogen or argon for 15-20 minutes prior to use.

  • (Optional) Add an antioxidant such as BHT to a final concentration of 0.1% in the extraction solvent.

  • Resuspend the cell pellet in the deoxygenated acetone:methanol (7:2, v/v) mixture in an amber-colored tube.

  • Sonicate in short bursts (e.g., 10-15 seconds) in an ice bath, allowing the sample to cool between bursts.

  • Centrifuge the sample at 4°C to pellet cell debris.

  • Transfer the supernatant to a fresh, chilled amber-colored tube.

  • If further concentration is needed, use a gentle stream of nitrogen to evaporate the solvent rather than heat.

  • Analyze the extract as soon as possible. If storage is necessary, store under an inert atmosphere at -80°C.

Data Presentation

Table 1: Factors Affecting this compound Stability

FactorEffect on this compoundMitigation Strategy
Light Photodegradation (isomerization, cleavage)Work in dim light, use amber glassware
Oxygen Oxidation of the polyene chainUse deoxygenated solvents, work under inert gas
Temperature Accelerates degradation reactionsPerform extractions on ice, avoid heating
Acids/Bases Potential for isomerization and degradationMaintain neutral pH during extraction

Table 2: Comparison of Extraction Solvents for this compound

Solvent SystemAdvantagesDisadvantages
Acetone:Methanol (7:2, v/v) High extraction efficiency for this compoundCan co-extract water, potentially leading to phase separation
Hexane Good for non-polar carotenoidsInefficient for co-extraction of other hydrophobic molecules
Methanol/Hexane/Water Efficient one-step extraction for a range of hydrophobic compoundsMore complex solvent system to prepare

Visualizations

Chlorobactene_Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_precautions Degradation Mitigation start Bacterial Cell Pellet resuspend Resuspend in Acetone:Methanol (7:2 v/v) start->resuspend sonicate Sonication on Ice resuspend->sonicate low_light Dim Light centrifuge Centrifugation sonicate->centrifuge inert_gas Inert Atmosphere supernatant Collect Supernatant centrifuge->supernatant low_temp Low Temperature filter Filter (0.45 µm) supernatant->filter hplc HPLC-DAD / LC-MS filter->hplc

Caption: Workflow for this compound Extraction with Degradation Mitigation Steps.

Chlorobactene_Degradation_Pathway cluster_stressors Stressors cluster_degradation Degradation Products This compound This compound Isomers Cis-isomers This compound->Isomers Isomerization Cleavage_Products Oxidative Cleavage Products This compound->Cleavage_Products Oxidation Light Light Light->Isomers Oxygen Oxygen Oxygen->Cleavage_Products Heat Heat Heat->Isomers Heat->Cleavage_Products Benzoic_Acids Benzenecarboxylic Acids Cleavage_Products->Benzoic_Acids

Caption: Simplified Degradation Pathways of this compound under Common Stressors.

References

Technical Support Center: Optimizing HPLC Separation of Chlorobactene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of chlorobactene from other carotenoids. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance to overcome common challenges in carotenoid analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound from other carotenoids?

A1: The main challenge lies in resolving this compound from its structurally similar precursor, γ-carotene, and its hydrogenated derivative, 1',2'-dihydrothis compound.[1] These compounds are often found together in green sulfur bacteria, the primary natural source of this compound.[1][2] Their similar structures can lead to co-elution on standard HPLC columns.

Q2: Which type of HPLC column is most effective for this compound separation?

A2: C30 columns are highly recommended for separating carotenoid isomers and structurally related compounds like this compound.[3] Their unique shape selectivity, a result of the long alkyl chain, provides superior resolution for hydrophobic, long-chain molecules compared to more common C18 columns.[3]

Q3: What is the optimal wavelength for detecting this compound?

A3: this compound exhibits a characteristic absorption spectrum in the visible range. For optimal detection and quantification, a wavelength of approximately 490 nm is recommended.[4][5] Using a photodiode array (PDA) detector is advantageous as it allows for the simultaneous monitoring of multiple wavelengths and spectral confirmation of the peaks.

Q4: What are the typical carotenoids that co-occur with this compound in green sulfur bacteria?

A4: In green sulfur bacteria such as Chlorobium tepidum, this compound is typically found alongside γ-carotene, 1',2'-dihydro-γ-carotene, and 1',2'-dihydrothis compound as the major carotenoids.[1][2] Minor carotenoids can include hydroxylated and glucosylated derivatives of these compounds.[1][6]

Q5: How can I confirm the identity of the this compound peak in my chromatogram?

A5: Peak identification can be confirmed by comparing the retention time and the UV-Vis absorption spectrum of your sample peak with that of a purified this compound standard. If a standard is unavailable, comparison with published chromatograms and spectral data from reputable sources can provide tentative identification.[4][6] Mass spectrometry (MS) coupled with HPLC can provide definitive structural information.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound.

Problem Potential Cause Recommended Solution
Poor resolution between this compound and γ-carotene Inadequate column selectivity: The stationary phase is not providing sufficient separation.Switch to a C30 column: These columns offer enhanced shape selectivity for carotenoids. Optimize column temperature: Lowering the temperature can sometimes improve the resolution of cis/trans isomers and other closely related structures.
Mobile phase composition is not optimal: The solvent strength or composition is not suitable for separating the target analytes.Adjust the mobile phase gradient: A shallower gradient can improve the separation of closely eluting peaks. Modify the solvent composition: Experiment with different ratios of methanol, methyl tert-butyl ether (MTBE), and water. Adding a small percentage of an ion-pairing reagent or a modifier like triethylamine can sometimes improve peak shape and resolution.
Peak tailing for this compound peak Secondary interactions with the stationary phase: Active sites on the silica backbone can interact with the analyte.Add a modifier to the mobile phase: A small amount of triethylamine (e.g., 0.1%) can help to mask active silanol groups and reduce peak tailing. Use a well-endcapped column: Ensure the C30 column is from a reputable manufacturer with good endcapping.
Column overload: Injecting too much sample can lead to peak distortion.Dilute the sample: Reduce the concentration of the sample injected onto the column.
Low or no this compound peak detected Degradation of this compound: Carotenoids are susceptible to degradation by light, heat, and oxidation.Protect samples from light: Use amber vials and minimize exposure to ambient light during sample preparation and analysis. Work at low temperatures: Keep samples on ice or in a cooled autosampler. Use antioxidants: Add an antioxidant such as butylated hydroxytoluene (BHT) to the extraction solvent. Deoxygenate solvents: Purge solvents with nitrogen or helium to remove dissolved oxygen.
Incorrect detection wavelength: The detector is not set to the optimal wavelength for this compound.Set the detector to ~490 nm: Verify the absorbance maximum of your this compound standard if available. Use a PDA detector to scan a range of wavelengths.
Appearance of unexpected peaks Isomerization of this compound: Exposure to light or heat can cause the formation of cis-isomers.Minimize exposure to light and heat: Prepare samples fresh and store them appropriately. Sample contamination: Introduction of impurities during sample preparation.

Experimental Protocols

Sample Preparation from Green Sulfur Bacteria (e.g., Chlorobium tepidum)

This protocol outlines the extraction of carotenoids from bacterial cell pellets.

  • Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet.

  • Extraction Solvent Preparation: Prepare a mixture of acetone and methanol (e.g., 7:2 v/v). For enhanced stability of the carotenoids, consider adding an antioxidant like 0.1% BHT to the solvent.

  • Extraction: Resuspend the cell pellet in the extraction solvent. Vortex or sonicate the mixture to ensure complete extraction of the pigments. The process should be carried out under subdued light and on ice to prevent degradation.

  • Centrifugation: Centrifuge the extract to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the pigments to a clean tube.

  • Drying (Optional but Recommended): Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable injection solvent, which should be compatible with the initial mobile phase conditions (e.g., a mixture of methanol and MTBE).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an amber HPLC vial.

  • Analysis: Inject the sample immediately into the HPLC system or store it at -20°C in the dark until analysis.

Optimized HPLC Method for this compound Separation

This method provides a starting point for the separation of this compound and related carotenoids.

  • Column: C30 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Methanol/Water/Ammonium Acetate (e.g., 95:5:0.01, v/v/w)

  • Mobile Phase B: Methyl tert-butyl ether (MTBE)

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient to 50% B

    • 25-30 min: Linear gradient to 90% B

    • 30-35 min: Hold at 90% B

    • 35-40 min: Return to initial conditions (10% B)

    • 40-50 min: Re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C (can be optimized between 15-35°C)

  • Injection Volume: 10-20 µL

  • Detection: Photodiode Array (PDA) detector, monitoring at 490 nm.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Chromatographic Issue Observed check_resolution Poor Resolution? start->check_resolution check_peak_shape Peak Tailing/Fronting? check_resolution->check_peak_shape No optimize_mp Optimize Mobile Phase (Gradient, Composition) check_resolution->optimize_mp Yes check_peak_area Low/No Peak Area? check_peak_shape->check_peak_area No add_modifier Add Mobile Phase Modifier (e.g., Triethylamine) check_peak_shape->add_modifier Yes end Problem Resolved check_peak_area->end No protect_sample Protect Sample from Light, Heat, Oxygen check_peak_area->protect_sample Yes change_column Switch to C30 Column optimize_mp->change_column optimize_temp Adjust Column Temperature change_column->optimize_temp optimize_temp->end check_overload Dilute Sample (Check for Overload) add_modifier->check_overload use_endcapped Use High-Quality Endcapped Column check_overload->use_endcapped use_endcapped->end check_wavelength Verify Detection Wavelength (~490 nm) protect_sample->check_wavelength check_extraction Review Extraction Protocol check_wavelength->check_extraction check_extraction->end

Caption: A troubleshooting workflow for common HPLC issues.

Sample_Prep_Workflow start Start: Bacterial Cell Pellet extraction Extract with Acetone/Methanol (+/- BHT) on Ice start->extraction centrifuge1 Centrifuge to Pellet Debris extraction->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant dry_down Evaporate Solvent (Nitrogen Stream) collect_supernatant->dry_down reconstitute Reconstitute in Injection Solvent dry_down->reconstitute filter Filter (0.22 µm) into Amber HPLC Vial reconstitute->filter analysis Inject into HPLC System filter->analysis

Caption: A typical sample preparation workflow for carotenoid extraction.

References

Technical Support Center: Chlorobactene Extraction from Low-Biomass Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction of chlorobactene from low-biomass samples. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance extraction efficiency and yield.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from samples with low biomass content.

Problem Potential Cause(s) Recommended Solution(s)
Low or No this compound Yield 1. Inefficient Cell Lysis: The tough cell walls of this compound-producing microorganisms (e.g., green sulfur bacteria) may not be adequately disrupted. 2. Inappropriate Solvent Choice: The solvent may not have the correct polarity to efficiently solubilize this compound.[1] 3. Degradation of this compound: Exposure to light, heat, or oxygen can degrade the pigment.[1][2] 4. Insufficient Biomass: The starting material may have a very low concentration of microorganisms.1. Optimize Cell Disruption: Employ mechanical methods like bead beating, sonication, or high-pressure homogenization.[3] For enzymatic lysis, consider using lysozyme.[1] 2. Solvent Selection: Use a mixture of polar and non-polar solvents. A common combination is acetone and methanol or a hexane:ethanol mixture.[4][5][6] For aryl carotenoids, a mixture of acetone and hexane (e.g., 7.5:92.5 v/v) has been used.[6] 3. Minimize Degradation: Work under dim light, on ice, and consider using an inert gas (e.g., nitrogen or argon) to blanket the sample during extraction. Store extracts at -20°C or lower.[7][8] 4. Concentrate Biomass: If possible, concentrate the initial sample by centrifugation or filtration to increase the starting biomass.[9][10]
Inconsistent Extraction Yields 1. Variability in Biomass: The density of microorganisms can vary between samples. 2. Inconsistent Protocol Execution: Minor variations in extraction time, temperature, or solvent volumes can lead to different yields. 3. Sample Heterogeneity: Uneven distribution of microorganisms in the sample.1. Normalize to Biomass: Quantify the biomass (e.g., by dry weight or cell count) before extraction and normalize the yield to the biomass amount. 2. Standardize the Protocol: Ensure consistent execution of the extraction protocol for all samples. Use precise measurements for all reagents and consistent timing for each step. 3. Homogenize the Sample: Thoroughly mix the sample before taking an aliquot for extraction.
Presence of Contaminants in the Extract 1. Co-extraction of Other Pigments: Other pigments like bacteriochlorophylls are often co-extracted. 2. Extraction of Lipids and Other Cellular Components: Solvents will also extract other soluble molecules.1. Purification: Use techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for purification.[6] 2. Saponification: A saponification step can remove unwanted lipids and chlorophylls.[1] However, this should be done cautiously as it can potentially degrade this compound.
Difficulty in Concentrating the Extract 1. Low Initial Concentration: The initial extract is too dilute. 2. Thermal Degradation During Evaporation: Using high temperatures to evaporate the solvent can degrade the pigment.1. Increase Starting Biomass: As mentioned, concentrating the biomass is key. 2. Gentle Evaporation: Use a rotary evaporator with a water bath at a low temperature (e.g., < 30-40°C) or a stream of inert gas to evaporate the solvent.

Logical Workflow for Troubleshooting Low this compound Yield

TroubleshootingWorkflow Troubleshooting Low this compound Yield start Low/No this compound Yield Detected check_biomass Is Biomass Sufficiently Concentrated? start->check_biomass concentrate Concentrate Biomass (Centrifugation/Filtration) check_biomass->concentrate No check_lysis Is Cell Lysis Effective? check_biomass->check_lysis Yes concentrate->check_lysis optimize_lysis Optimize Lysis Method (Bead Beating, Sonication, etc.) check_lysis->optimize_lysis No check_solvent Is the Solvent System Optimal? check_lysis->check_solvent Yes optimize_lysis->check_solvent optimize_solvent Test Different Solvent Mixtures (e.g., Acetone:Methanol, Hexane:Ethanol) check_solvent->optimize_solvent No check_degradation Are Degradation Factors Minimized? check_solvent->check_degradation Yes optimize_solvent->check_degradation minimize_degradation Implement Protective Measures (Work on Ice, Dim Light, Inert Gas) check_degradation->minimize_degradation No re_extract Re-extract and Analyze check_degradation->re_extract Yes minimize_degradation->re_extract

Caption: A logical workflow for diagnosing and resolving low this compound extraction yields.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for extracting this compound?

A1: There is no single "best" solvent, as the optimal choice can depend on the specific microorganism and sample matrix.[1] However, for carotenoids like this compound, mixtures of solvents are generally more effective than single solvents.[11] A common starting point is a 2:1 mixture of methanol and acetone. Other effective mixtures include hexane:ethanol (1:1, v/v).[4] For aryl carotenoids, a combination of a polar solvent to dehydrate the cells and a non-polar solvent to extract the pigment is often used, such as sequential extraction with acetone followed by hexane.[6]

Q2: How can I prevent the degradation of this compound during extraction?

A2: this compound, like other carotenoids, is susceptible to degradation by light, heat, and oxidation.[1][2] To minimize degradation, it is crucial to:

  • Work under dim or red light.

  • Keep samples on ice throughout the extraction process.

  • Use solvents that have been purged with an inert gas like nitrogen or argon.

  • Work quickly to minimize exposure to air.

  • Store the final extract at -20°C or -80°C under an inert atmosphere.[7]

Q3: My sample has very low biomass. What are the first steps I should take to improve my yield?

A3: For low-biomass samples, the primary goal is to increase the concentration of cells relative to the solvent volume.[9]

  • Concentration: Centrifuge your sample to pellet the cells, then discard the supernatant. This will create a more concentrated starting material.

  • Efficient Lysis: With a smaller, more concentrated pellet, cell disruption methods like bead beating or sonication become more effective.

  • Reduced Solvent Volume: Use a smaller volume of solvent for the extraction to avoid overly diluting the extracted pigment.

Q4: Should I use a cell disruption technique? If so, which one?

A4: Yes, for efficient extraction from bacteria, cell disruption is critical. Several methods can be employed:

  • Sonication: Uses ultrasonic waves to disrupt cell walls.[1][3]

  • Bead Beating: Agitates the sample with small beads to mechanically break open cells.

  • High-Pressure Homogenization: Forces the cell suspension through a narrow valve under high pressure.[3]

  • Enzymatic Lysis: Uses enzymes like lysozyme to digest the cell wall.[1]

The choice of method can depend on the equipment available and the specific microorganism. For low-biomass samples, sonication or bead beating are often practical choices.

Q5: How can I be sure that I am extracting all the this compound from my sample?

A5: To ensure complete extraction, you can perform sequential extractions. After the first extraction and centrifugation, add fresh solvent to the cell pellet and repeat the extraction process. Continue this until the pellet is colorless, indicating that all pigments have been extracted.[6]

Experimental Protocols

Protocol 1: Solvent Extraction with Mechanical Lysis for Low-Biomass Samples

This protocol is designed for small, concentrated cell pellets obtained from low-biomass samples.

Materials:

  • Concentrated cell pellet

  • Microcentrifuge tubes

  • Bead beater or sonicator

  • Acetone (HPLC grade)

  • Methanol (HPLC grade)

  • Microcentrifuge

  • Pipettes and tips

  • Amber glass vials for storage

Procedure:

  • Transfer the concentrated cell pellet to a 2 mL microcentrifuge tube.

  • Add 500 µL of a 2:1 methanol:acetone solvent mixture to the pellet.

  • If using a bead beater, add a small volume of sterile glass or zirconia beads. Bead beat for 2-3 cycles of 30 seconds with 30 seconds of cooling on ice in between.

  • If using a sonicator, sonicate the sample on ice for 3-4 cycles of 20 seconds on, 40 seconds off.

  • Centrifuge the tube at 10,000 x g for 5 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant containing the extracted this compound to a fresh, chilled amber tube.

  • To ensure complete extraction, add another 500 µL of the solvent mixture to the pellet, vortex briefly, and centrifuge again.

  • Combine the supernatants.

  • Store the final extract at -20°C or colder under nitrogen or argon if possible.

Protocol 2: Quantification of this compound

Materials:

  • Spectrophotometer

  • Quartz or glass cuvettes

  • Extracted this compound sample

  • Extraction solvent for blanking

Procedure:

  • Turn on the spectrophotometer and allow it to warm up.

  • Blank the spectrophotometer with the solvent mixture used for extraction.

  • Measure the absorbance of the this compound extract at its maximum absorption wavelength (λmax), which is typically around 460 nm in acetone.

  • The concentration can be estimated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette (usually 1 cm), and c is the concentration. A specific extinction coefficient for this compound in the chosen solvent should be used for accurate quantification.

Data Presentation

Table 1: Comparison of Solvent Systems for Carotenoid Extraction
Solvent SystemTarget CarotenoidSource OrganismRelative Yield/EfficiencyReference
Hexane:Ethanol (1:1, v/v)Lutein & β-caroteneDesmodesmus sp.High total pigment yield (2842.7 µg/g)[4]
Acetone:Methanol (7:3, v/v)General CarotenoidsVarious MicroalgaeGenerally effective for a broad range of polarities[11]
Acetoneβ-caroteneRhodococcus erythropolisEffective for extraction, used prior to TLC[6]
MethanolCarotenoidsIsolate B (bacterial)Best solvent for this specific isolate[5]
85% Methanol + 15% AcetoneCarotenoidsIsolate A (bacterial)Optimal for this specific isolate[5]

Signaling Pathways and Workflows

Experimental Workflow for this compound Extraction and Analysis

ExtractionWorkflow This compound Extraction and Analysis Workflow sample Low-Biomass Sample concentrate 1. Biomass Concentration (Centrifugation/Filtration) sample->concentrate lysis 2. Cell Lysis (Sonication/Bead Beating) concentrate->lysis extraction 3. Solvent Extraction (e.g., Acetone:Methanol) lysis->extraction separation 4. Separation (Centrifugation) extraction->separation extract Crude this compound Extract separation->extract quantification 5a. Quantification (Spectrophotometry) extract->quantification purification 5b. Purification (Optional) (TLC/HPLC) extract->purification analysis Analysis/Downstream Applications quantification->analysis purification->analysis

Caption: A step-by-step workflow for the extraction and analysis of this compound.

References

Addressing matrix effects in the mass spectrometric analysis of Chlorobactene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the mass spectrometric analysis of Chlorobactene.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: In mass spectrometry, the "matrix" refers to all the components in a sample other than the analyte of interest (this compound).[1][2] Matrix effects are the alteration of the ionization efficiency of this compound due to the presence of these co-eluting matrix components.[2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[4][5][6] For a non-polar carotenoid like this compound, common interfering compounds in biological or food matrices can include lipids, phospholipids, salts, and other pigments.[2][3][7]

Q2: How can I detect the presence of matrix effects in my this compound samples?

A2: Several methods can be used to detect matrix effects. The most common approaches are:

  • Post-Column Infusion: A constant flow of a this compound standard solution is infused into the LC eluent after the analytical column, and a blank matrix sample is injected.[4] Any dip or rise in the baseline signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively.[4]

  • Post-Extraction Spike Method: The response of this compound in a standard solution is compared to the response of this compound spiked into a blank matrix extract at the same concentration.[8][9] This method provides a quantitative assessment of the matrix effect.[8] A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[5]

Q3: What are the primary strategies to mitigate matrix effects for this compound analysis?

A3: The main strategies to overcome matrix effects can be categorized as follows:

  • Sample Preparation: The most effective way to minimize matrix effects is to remove interfering components before analysis.[10] Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation can be optimized to selectively extract this compound while leaving behind matrix components.[7][10][11]

  • Chromatographic Separation: Optimizing the HPLC/UHPLC method to chromatographically separate this compound from co-eluting matrix components is a crucial step.[4] This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Internal Standards: The use of a suitable internal standard (IS) is a powerful way to compensate for matrix effects.[4] An ideal IS for this compound would be a stable isotope-labeled version of this compound, as it has nearly identical chemical and physical properties and will be affected by the matrix in the same way as the analyte.[4][12][13][14]

  • Standard Addition: This method involves adding known amounts of a this compound standard to the sample and creating a calibration curve for each sample.[8][15] While effective, it can be time-consuming.[8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor Signal Intensity for this compound Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound.1. Improve Sample Cleanup: Employ a more rigorous sample preparation method such as SPE or LLE to remove interferences.[7][10] 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the interfering peaks. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[4]
Inconsistent/Irreproducible Results Variable Matrix Effects: The composition of the matrix varies between samples, leading to different degrees of ion suppression or enhancement.1. Use a Stable Isotope-Labeled Internal Standard: This is the most reliable way to correct for variable matrix effects.[4][12][13][14] 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.
High Background Noise Matrix Contamination: The mass spectrometer's ion source is contaminated with non-volatile matrix components.1. Implement a Divert Valve: Use a divert valve to direct the flow to waste during the parts of the chromatogram where highly retained, non-volatile matrix components may elute.[8] 2. Regular Instrument Cleaning: Follow the manufacturer's protocol for cleaning the ion source.
Peak Tailing or Broadening Matrix Overload: High concentrations of matrix components are affecting the chromatographic peak shape of this compound.1. Enhance Sample Preparation: Focus on removing the specific matrix components causing the issue. 2. Reduce Injection Volume: Injecting a smaller volume of the sample can alleviate column overload.

Experimental Protocols

Protocol 1: Quantification of Matrix Effect using Post-Extraction Spike
  • Prepare a this compound standard solution in a pure solvent (e.g., methanol/acetonitrile) at a known concentration (e.g., 100 ng/mL).

  • Prepare a blank matrix extract by subjecting a sample known to not contain this compound to your entire sample preparation procedure.

  • Spike the blank matrix extract with the this compound standard solution to achieve the same final concentration as the standard solution (e.g., 100 ng/mL).

  • Analyze both the standard solution (A) and the spiked matrix extract (B) using your LC-MS/MS method.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area of B / Peak Area of A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This is a general protocol and should be optimized for your specific matrix and this compound concentration.

  • Select an appropriate SPE cartridge. For a non-polar compound like this compound, a reverse-phase sorbent (e.g., C18) is a good starting point.

  • Condition the cartridge by passing a non-polar solvent (e.g., methanol) followed by a polar solvent (e.g., water) through it.

  • Load the sample extract onto the conditioned cartridge.

  • Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar interferences.

  • Elute this compound with a stronger, non-polar solvent (e.g., acetonitrile or a mixture of hexane and ethyl acetate).

  • Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Visual Workflows

cluster_0 Troubleshooting Workflow for Matrix Effects A Inconsistent or Inaccurate This compound Quantification B Suspect Matrix Effects? A->B C Perform Matrix Effect Evaluation (Post-Column Infusion or Post-Extraction Spike) B->C Yes J No Significant Matrix Effect Investigate Other Issues (e.g., instrument calibration, sample stability) B->J No D Matrix Effect Confirmed? C->D E Implement Mitigation Strategy D->E Yes D->J No F Re-evaluate Matrix Effect E->F G Acceptable Results? F->G H Proceed with Analysis G->H Yes I Refine Mitigation Strategy G->I No I->E

Caption: A logical workflow for identifying and addressing matrix effects.

cluster_1 Strategies for Mitigating Matrix Effects Start Analysis of this compound in Complex Matrix P1 Sample Preparation (SPE, LLE, PPT) Start->P1 P2 Chromatographic Separation Start->P2 P3 Internal Standard (Stable Isotope Labeled) Start->P3 P4 Method of Standard Addition Start->P4 End Accurate Quantification of this compound P1->End P2->End P3->End P4->End

Caption: Key strategies to mitigate matrix effects in this compound analysis.

References

Strategies to prevent the isomerization of Chlorobactene during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of Chlorobactene during analysis. Accurate quantification of this compound is critical, and its susceptibility to isomerization under common laboratory conditions presents a significant analytical challenge.

Troubleshooting Guide: Preventing this compound Isomerization

This section addresses specific issues that can lead to the isomerization of this compound during experimental procedures.

ProblemPotential CauseRecommended Solution
Low recovery of all-trans-Chlorobactene and appearance of unexpected peaks in chromatogram. Exposure to Light: this compound is highly sensitive to light, particularly UV and blue light, which can induce rapid isomerization to various cis-isomers.[1]- Work under dim, yellow, or red light. - Use amber-colored glassware or wrap all sample containers, vials, and solvent reservoirs in aluminum foil. - Minimize the duration of light exposure at every step, from extraction to analysis.
Inconsistent quantification and shifting retention times. Elevated Temperatures: Heat provides the necessary energy to overcome the activation barrier for isomerization.[1] Even moderate temperatures can lead to the formation of cis-isomers.- Perform all extraction and sample preparation steps on ice or in a cold room (4°C). - If solvent evaporation is necessary, use a gentle stream of nitrogen in the dark at low temperatures. Avoid rotary evaporators with high temperatures. - For HPLC analysis, use a temperature-controlled autosampler and column compartment, ideally set to a low, consistent temperature (e.g., 10-20°C).
Sample degradation and formation of unknown byproducts. Acidic Conditions: The presence of acids can catalyze the isomerization of carotenoids.[1]- Use neutralized, high-purity solvents for extraction and mobile phases. - If acidic conditions are unavoidable for other analytical reasons, minimize the exposure time and keep the sample cold. - Consider the use of a buffer system in the mobile phase to maintain a neutral pH.
Gradual degradation of stored samples and standards. Presence of Oxygen: Oxygen can lead to both oxidative degradation and isomerization of carotenoids.- Degas all solvents used for extraction and HPLC mobile phases by sparging with an inert gas (e.g., nitrogen or argon). - Work under an inert atmosphere whenever possible, especially during sample concentration steps. - Store extracts and standards under an inert gas overlay in tightly sealed vials.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomers of this compound I should be aware of?

While specific data for this compound is limited, based on other carotenoids, you can expect to see the formation of various mono-cis and di-cis isomers. The most common isomerization points are at the C9, C13, and C15 double bonds. These cis-isomers typically have slightly different retention times in reversed-phase HPLC and exhibit a characteristic "cis-peak" in their UV-Vis spectra, which is a secondary absorption band at a shorter wavelength (typically 330-360 nm) than the main absorption maxima.[1]

Q2: How can I identify this compound isomers in my chromatogram?

Identification can be challenging without pure standards for each isomer. However, you can tentatively identify them based on the following characteristics:

  • HPLC Elution Order: In reversed-phase HPLC, cis-isomers generally elute slightly earlier than the all-trans isomer.

  • UV-Vis Spectra: Use a photodiode array (PDA) detector to obtain the full UV-Vis spectrum of each peak. Compare the spectra to your all-trans-Chlorobactene standard. The presence of a "cis-peak" is a strong indicator of a cis-isomer. The ratio of the height of the cis-peak to the main absorption peak (Q-ratio) can help in distinguishing different cis-isomers.[1]

  • Mass Spectrometry (MS): Isomers will have the same mass-to-charge ratio (m/z). MS can confirm that the unknown peaks are indeed isomers of this compound.

Q3: What are the ideal storage conditions for this compound samples and standards?

To ensure long-term stability, this compound extracts and standards should be stored under the following conditions:

  • Temperature: At or below -20°C for short-term storage and -80°C for long-term storage.[2]

  • Light: In the dark, wrapped in aluminum foil.

  • Atmosphere: Under an inert atmosphere (nitrogen or argon).

  • Solvent: In a high-purity, degassed organic solvent such as acetone or a mixture of acetone and methanol.

Q4: Can I use antioxidants to prevent isomerization?

Yes, the addition of antioxidants can help to mitigate oxidative degradation, which can also contribute to isomerization.

  • Butylated hydroxytoluene (BHT): Can be added to extraction solvents at a low concentration (e.g., 0.1%) to prevent oxidation.[3][4][5][6]

  • Ascorbic acid: As a water-soluble antioxidant, it can be useful in certain extraction protocols or biphasic systems to protect against oxidation.[4][5][7]

Experimental Protocols

Protocol 1: Extraction of this compound from Green Sulfur Bacteria

This protocol is designed to minimize isomerization during the extraction process.

  • Harvesting: Centrifuge the bacterial culture at a low temperature (4°C).

  • Cell Lysis: Resuspend the cell pellet in a minimal volume of buffer and perform cell lysis via sonication on ice. All steps should be carried out under dim light.

  • Extraction:

    • Add a cold (-20°C) mixture of acetone:methanol (7:2 v/v) containing 0.1% BHT to the cell lysate.

    • Vortex vigorously for 1 minute.

    • Place the sample in an ultrasonic bath for 15 minutes at a low temperature.

    • Centrifuge at 4°C to pellet the cell debris.

    • Carefully transfer the supernatant containing the pigments to a new amber tube.

  • Drying (if necessary): Dry the extract under a gentle stream of nitrogen in the dark.

  • Storage: Immediately redissolve the extract in a suitable solvent for HPLC analysis or store it at -80°C under nitrogen.

Protocol 2: HPLC Analysis of this compound

This is a general reversed-phase HPLC method that can be optimized for your specific instrument and column.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Acetonitrile:Methanol:Water (e.g., 85:10:5 v/v/v) with 0.1% ammonium acetate.

  • Mobile Phase B: 100% Ethyl acetate.

  • Gradient:

    • 0-15 min: 100% A

    • 15-25 min: Linear gradient to 100% B

    • 25-30 min: 100% B

    • 30-35 min: Return to 100% A

    • 35-45 min: Re-equilibration with 100% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 15°C.

  • Injection Volume: 10-20 µL.

  • Detection: Photodiode Array (PDA) detector scanning from 250-600 nm. Monitor at the λmax of all-trans-Chlorobactene (approximately 460-480 nm) and also in the UV region (around 340 nm) to detect the "cis-peak" of isomers.

Visualizations

experimental_workflow cluster_extraction Sample Extraction (Low Light & Cold) cluster_analysis HPLC Analysis cluster_storage Storage Harvest Harvest Cells Lyse Cell Lysis (Sonication on Ice) Harvest->Lyse Cold Buffer Extract Extract with Acetone:Methanol + BHT Lyse->Extract Centrifuge1 Centrifuge Extract->Centrifuge1 Dry Dry under N2 Centrifuge1->Dry Supernatant Inject Inject into HPLC Dry->Inject Store Store at -80°C under N2 Dry->Store Separate C18 Column (15°C) Inject->Separate Detect PDA Detector Separate->Detect

Caption: Workflow for this compound analysis, emphasizing isomerization prevention.

logical_relationship cluster_factors Factors Causing Isomerization cluster_strategies Preventative Strategies cluster_outcome Desired Outcome Light Light Exposure LowLight Work in Dim/Red Light Use Amber Vials Light->LowLight Heat Elevated Temperature LowTemp Work on Ice Temperature Control Heat->LowTemp Acid Acidic pH NeutralpH Use Neutral Solvents/Buffers Acid->NeutralpH Oxygen Oxygen InertAtmosphere Degas Solvents Use N2/Ar Oxygen->InertAtmosphere Antioxidants Add BHT/Ascorbic Acid Oxygen->Antioxidants StableSample Stable all-trans-Chlorobactene LowLight->StableSample LowTemp->StableSample NeutralpH->StableSample InertAtmosphere->StableSample Antioxidants->StableSample

Caption: Factors causing this compound isomerization and corresponding preventative strategies.

References

Enhancing the sensitivity of Chlorobactene detection in ancient sediments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chlorobactene Detection in Ancient Sediments

Welcome to the technical support center for the analysis of this compound and its derivatives in ancient sediments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the sensitivity and reliability of their detection methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a significant biomarker?

A1: this compound is a carotenoid pigment synthesized by green sulfur bacteria (GSB, Chlorobiaceae). These bacteria are obligate anaerobes that require both light and hydrogen sulfide (H₂S) for photosynthesis. The preservation of this compound and its diagenetic products (such as isorenieratane) in the geological record is considered a robust indicator of anoxic and photic zone euxinia (the presence of free H₂S in the illuminated water column) in ancient aquatic environments.

Q2: Why is the detection of this compound in ancient sediments often challenging?

A2: The primary challenges stem from the low concentrations and significant degradation of the original biomarker over geological timescales.[1][2] this compound is susceptible to degradation through oxidation and other diagenetic processes. Furthermore, the complex organic and inorganic matrix of ancient sediments can interfere with extraction and analysis, leading to low recovery rates and signal suppression.[3]

Q3: What are the main analytical techniques used for this compound detection?

A3: The most common and effective techniques are hyphenated chromatographic methods. Gas Chromatography-Mass Spectrometry (GC-MS) is widely used, often requiring derivatization to increase the volatility of the target molecules.[4][5] Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), is also a powerful tool for analyzing these less volatile compounds without derivatization.

Troubleshooting Guide

This guide is structured to follow a typical experimental workflow.

Sample Handling and Extraction

Q: I have a low yield of total lipid extract from my sediment sample. What could be the cause?

A: Low lipid recovery can be due to several factors:

  • Inefficient Cell Lysis: Ancient microbial cells and organic matter can be recalcitrant. Ensure your protocol includes a robust lysis step. A combination of chemical (e.g., EDTA incubation) and physical (e.g., bead-beating or sonication) methods can improve efficiency.[6][7]

  • Suboptimal Solvent Choice: The polarity of the extraction solvent is critical. A mixture of polar and non-polar solvents is typically required. Dichloromethane (DCM):Methanol mixtures are common. Consider performing sequential extractions with solvents of varying polarity.

  • Strong Analyte-Matrix Adsorption: Carbonates, clays, and other minerals in the sediment can strongly adsorb organic molecules.[2][3] Pre-treatment with an acid (e.g., HCl) to remove carbonates or using a phosphate buffer to reduce adsorption to mineral surfaces can help.[3]

Q: My extracts contain a high amount of elemental sulfur, which is interfering with my analysis. How can I remove it?

A: Sulfur is a common issue in extracts from anoxic sediments. It can be removed by passing the extract through activated copper filings or by using a column packed with copper. The sulfur will react with the copper to form copper sulfide, which is easily separated.

Cleanup and Fractionation

Q: My GC-MS chromatogram is very complex with a large unresolved complex mixture (UCM) "hump". How can I simplify my extract?

A: A large UCM indicates a complex mixture of co-eluting, often degraded, organic matter that can mask your target analytes.

  • Solid Phase Extraction (SPE): Use silica gel or alumina SPE cartridges to fractionate your extract based on polarity. A common approach is to elute with solvents of increasing polarity, for example, starting with hexane (for saturated hydrocarbons), then hexane:DCM (for aromatic hydrocarbons and carotenoid derivatives), and finally DCM:methanol (for more polar compounds).

  • Gel Permeation Chromatography (GPC): GPC separates molecules based on size and can be effective at removing high-molecular-weight interferences like humic substances.[5]

Derivatization and Analysis (GC-MS)

Q: I am not seeing a peak for my target analyte, or the peak is very small, using GC-MS.

A: This is a common sensitivity issue.

  • Consider Derivatization: Carotenoids and their derivatives may have low volatility or contain polar functional groups that are not ideal for GC analysis. Silylation is a common derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[8][9] Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are often used.[8]

  • Optimize GC-MS Parameters: Ensure your injection, column, and detector parameters are optimized. Use a temperature program that allows for good separation of your target analytes from the matrix.[10] Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, where only specific ions characteristic of your target molecule are monitored, can dramatically increase sensitivity compared to a full scan.

  • Check for Matrix Effects: The sediment matrix can suppress the signal in the MS source.[10] Using a matrix-matched calibration or the standard addition method can help to quantify the analyte more accurately by accounting for these effects.[10]

Q: My derivatized sample shows poor reproducibility between injections.

A: The stability of derivatives can be an issue. Silyl derivatives can be sensitive to moisture. Ensure all solvents and glassware are anhydrous and analyze samples as soon as possible after derivatization.[8] Storing derivatized samples at a low temperature (e.g., 4°C) can improve stability.[8]

Experimental Protocols & Data

Generalized Lipid Biomarker Extraction Protocol

This protocol is a generalized starting point and should be optimized for your specific sediment type.

  • Preparation: Freeze-dry 10-20 g of sediment and grind to a fine powder using a mortar and pestle.

  • Decarbonation (Optional): If the sediment is rich in carbonates, slowly add 6M HCl dropwise until effervescence ceases. Wash the residue with deionized water until neutral pH, then freeze-dry again.

  • Extraction: Place the dried sediment powder in a cellulose thimble and perform Soxhlet extraction for 72 hours using an azeotropic mixture of Dichloromethane (DCM):Methanol (93:7 v/v). Alternatively, use an Accelerated Solvent Extractor (ASE) for faster extraction.[5]

  • Sulfur Removal: Add activated copper filings to the total lipid extract (TLE) and let it stand overnight. Filter or centrifuge to remove the copper sulfide precipitate.

  • Saponification: To break down esters and release bound lipids, saponify the TLE with 6% KOH in Methanol by refluxing for 2 hours. Extract the neutral lipids (including carotenoid derivatives) with hexane.

  • Fractionation: Fractionate the neutral lipids using column chromatography or Solid Phase Extraction (SPE) with a silica gel stationary phase. Elute with solvents of increasing polarity (e.g., hexane, hexane:DCM, DCM, DCM:methanol) to separate compound classes. The fraction containing this compound derivatives is typically eluted with hexane:DCM.

Data Presentation

Table 1: Comparison of GC-MS and LC-MS/MS for this compound Derivative Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separates volatile/semi-volatile compounds in the gas phase.[4]Separates compounds in the liquid phase based on polarity/affinity.[4]
Derivatization Often required to increase volatility (e.g., silylation).[8][9]Generally not required, allowing analysis of intact molecules.
Sensitivity High, especially in Selected Ion Monitoring (SIM) mode.[11]Very high, especially with Multiple Reaction Monitoring (MRM) mode.
Compound Suitability Best for thermally stable, volatile, and semi-volatile compounds.Ideal for less volatile, polar, and thermally labile compounds.[12]
Common Issues Thermal degradation of analytes, matrix interference, derivative instability.[8]Ion suppression/enhancement from matrix, requires polar mobile phases.
Typical LOD Low parts-per-billion (ppb) to parts-per-trillion (ppt).[11]Low parts-per-billion (ppb) to parts-per-trillion (ppt).

Table 2: Recommended GC-MS Parameters for Derivatized this compound Analysis

ParameterRecommended Setting
Column ELITE-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film.[4]
Carrier Gas Helium at a constant flow of 1 mL/min.[4]
Injector Temp. 260 - 280°C.[4]
Oven Program 70°C (hold 2 min) to 200°C at 10°C/min, then to 280°C at 5°C/min (hold 15 min).[4]
Ionization Mode Electron Ionization (EI) at 70 eV.[4]
Acquisition Mode Selected Ion Monitoring (SIM) for highest sensitivity; Full Scan for initial identification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis cluster_data Data Processing sediment Ancient Sediment Core freeze_dry Freeze-Drying & Grinding sediment->freeze_dry decarbonate Decarbonation (Optional, HCl) freeze_dry->decarbonate extract Solvent Extraction (ASE / Soxhlet) decarbonate->extract sulfur_removal Sulfur Removal (Cu) extract->sulfur_removal fractionate Fractionation (SPE/Column) sulfur_removal->fractionate derivatize Derivatization (e.g., Silylation) fractionate->derivatize For GC-MS lcms LC-MS/MS Analysis fractionate->lcms For LC-MS gcms GC-MS Analysis derivatize->gcms process Chromatogram Processing gcms->process lcms->process identify Compound Identification process->identify quantify Quantification identify->quantify

Caption: Workflow for this compound detection in sediments.

degradation_pathway cluster_water Photic Zone (Anoxic) cluster_sediment Early Diagenesis (Sediment) cluster_rock Geological Record This compound This compound (in Green Sulfur Bacteria) reduction Reduction (e.g., by H₂S) This compound->reduction Deposition aromatization Aromatization & Cyclization reduction->aromatization isorenieratane Isorenieratane & Derivatives aromatization->isorenieratane biomarker Preserved Biomarker isorenieratane->biomarker Preservation

Caption: Simplified diagenetic pathway of this compound.

References

Overcoming co-elution issues in the chromatographic analysis of Chlorobactene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming co-elution and other challenges in the chromatographic analysis of Chlorobactene.

Frequently Asked Questions (FAQs)

Q1: I am observing a broad or tailing peak for this compound. What are the potential causes and solutions?

A1: Peak broadening or tailing for this compound can stem from several factors. A common issue is the interaction of the carotenoid with active sites on the column packing material.[1] Another possibility is a mismatch between the sample solvent and the mobile phase, where the sample solvent is stronger than the initial mobile phase, causing peak distortion.

Troubleshooting Steps:

  • Optimize Mobile Phase pH: If using a silica-based column, residual silanols can interact with your analyte. Adjusting the mobile phase pH can help minimize these secondary interactions.

  • Use a Deactivated Column: Employing a column with end-capping or a specialized stationary phase designed to reduce silanol activity can significantly improve peak shape.

  • Sample Solvent Compatibility: Whenever feasible, dissolve your sample in the initial mobile phase. If the sample has low solubility, use the weakest solvent possible that still ensures complete dissolution and consider injecting a smaller volume.

  • Guard Column: Use a guard column with the same packing material as your analytical column to adsorb strongly retained impurities from the sample that can cause peak tailing over time.[1]

Q2: My chromatogram shows a peak that I suspect is co-eluting with this compound. How can I confirm this and what are the likely co-eluents?

A2: Co-elution is a frequent challenge in the analysis of complex samples containing multiple carotenoids and chlorophylls. The most common co-eluents with this compound are its isomers and other structurally similar carotenoids like isorenieratene and β-carotene , as well as bacteriochlorophylls .

Confirmation of Co-elution:

  • Peak Shape Analysis: Look for non-symmetrical peaks, such as those with a shoulder or a "split" appearance. Injecting a smaller sample volume may resolve the two components into distinct peaks if co-elution is present.

  • Diode Array Detector (DAD) or Photodiode Array (PDA) Analysis: A key indicator of co-elution is a change in the UV-Vis spectrum across the peak. A pure peak will have a consistent spectrum from the upslope to the downslope.

  • Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer is a definitive way to identify co-eluting compounds by their different mass-to-charge ratios.

Q3: How can I improve the resolution between this compound and its co-eluting compounds?

A3: Improving resolution requires manipulating the selectivity, efficiency, or retention of your chromatographic system.

Strategies for Improving Resolution:

  • Column Selection: For carotenoid separations, a C30 column is often more effective than a standard C18 column. The longer alkyl chain of the C30 stationary phase provides better shape selectivity for structurally similar, hydrophobic molecules like carotenoid isomers.

  • Mobile Phase Optimization:

    • Solvent Choice: Varying the organic solvents in your mobile phase (e.g., switching from methanol to acetonitrile or methyl tert-butyl ether) can alter selectivity.

    • Mobile Phase Additives: The addition of small amounts of modifiers like ammonium acetate or triethylamine (TEA) to the mobile phase can improve peak shape and resolution by masking active sites on the stationary phase.

  • Gradient Elution: A shallow gradient, where the percentage of the strong solvent increases slowly, can enhance the separation of closely eluting compounds.

  • Temperature: Lowering the column temperature can sometimes improve the resolution of isomers, although it may increase analysis time and backpressure.

Q4: I am having trouble with the reproducibility of my retention times for this compound.

A4: Fluctuating retention times are often due to a lack of equilibration of the column, especially when changing mobile phases, or variations in the mobile phase composition.

Troubleshooting Retention Time Variability:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase before each injection. This is particularly important for gradient methods.

  • Mobile Phase Preparation: Prepare fresh mobile phases daily and ensure they are well-mixed and degassed. Inconsistent mobile phase composition can lead to significant shifts in retention.

  • Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.

Troubleshooting Guide: Co-elution of this compound and Isorenieratene

A common and challenging separation is that of this compound from its dicyclic aromatic analogue, isorenieratene. Below is a guide to address this specific co-elution issue.

Symptom Potential Cause Recommended Solution
Single, broad, or shouldered peak where both this compound and Isorenieratene are expected.Insufficient selectivity of the stationary phase.Switch from a C18 to a C30 column . The C30 phase offers better shape selectivity for these structurally similar carotenoids.
Partial separation, but resolution is less than 1.5.Mobile phase composition is not optimal for selectivity.1. Modify the organic solvent ratio. For a mobile phase of methanol/methyl tert-butyl ether/water, systematically vary the proportions to find the optimal selectivity. 2. Introduce a mobile phase additive. Adding 0.1% triethylamine (TEA) can improve peak shape and may enhance resolution.
Co-elution persists despite column and mobile phase changes.Gradient slope is too steep.Optimize the gradient program. Implement a shallower gradient in the region where this compound and isorenieratene elute to increase the separation window.

Quantitative Data Summary

The following table summarizes representative HPLC conditions and observed retention times for this compound and related pigments. Note that absolute retention times can vary between systems.

Compound Column Mobile Phase & Gradient Approximate Retention Time (min)
This compound C18 (5 µm, 4.6 x 250 mm)A: Acetonitrile:Methanol:0.1 M Tris-HCl pH 8.0 (72:8:3) B: Methanol:Hexane (4:1) Gradient: 0-10 min, 100% A; 10-30 min, linear to 100% B~25
Isorenieratene C18 (5 µm, 4.6 x 250 mm)(Same as above)~27
β-Carotene C18 (5 µm, 4.6 x 250 mm)(Same as above)~29
Bacteriochlorophyll c C18 (5 µm, 4.6 x 250 mm)(Same as above)~15-20 (multiple homologs)
This compound C30 (3 µm, 4.6 x 150 mm)A: Methanol:Methyl-tert-butyl ether:Water (81:15:4) B: Methanol:Methyl-tert-butyl ether (7:93) Gradient: 0-15 min, 100% A; 15-30 min, linear to 100% B~18
Isorenieratene C30 (3 µm, 4.6 x 150 mm)(Same as above)~20

Experimental Protocols

Protocol 1: General Purpose Separation of Pigments from Green Sulfur Bacteria on a C18 Column

This protocol is suitable for a general screening of pigments, including this compound, from bacterial extracts.

  • Sample Preparation:

    • Extract pigments from cell pellets by sonication in a 7:2 (v/v) mixture of acetone and methanol.

    • Centrifuge to remove cell debris.

    • Filter the supernatant through a 0.2 µm PTFE syringe filter before injection.

  • HPLC System:

    • Column: Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 mm ID x 250 mm length).

    • Mobile Phase A: Acetonitrile:Methanol:0.1 M Tris-HCl buffer (pH 8.0) (72:8:3, v/v/v).

    • Mobile Phase B: Methanol:Hexane (4:1, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detector: Diode array detector (DAD) or UV-Vis detector set at 460 nm for this compound.

  • Gradient Program:

    • 0-10 min: 100% Mobile Phase A (isocratic).

    • 10-30 min: Linear gradient from 100% A to 100% B.

    • 30-35 min: 100% Mobile Phase B (isocratic).

    • 35-40 min: Linear gradient back to 100% A.

    • 40-50 min: 100% Mobile Phase A (re-equilibration).

Protocol 2: High-Resolution Separation of this compound and Isorenieratene on a C30 Column

This protocol is optimized for resolving structurally similar carotenoids.

  • Sample Preparation:

    • Follow the same procedure as in Protocol 1.

  • HPLC System:

    • Column: Reversed-phase C30 column (e.g., 3 µm particle size, 4.6 mm ID x 150 mm length).

    • Mobile Phase A: Methanol:Methyl-tert-butyl ether:Water (81:15:4, v/v/v).

    • Mobile Phase B: Methanol:Methyl-tert-butyl ether (7:93, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detector: DAD or UV-Vis detector set at 460 nm.

  • Gradient Program:

    • 0-15 min: 100% Mobile Phase A (isocratic).

    • 15-30 min: Linear gradient from 100% A to 100% B.

    • 30-35 min: 100% Mobile Phase B (isocratic).

    • 35-40 min: Linear gradient back to 100% A.

    • 40-50 min: 100% Mobile Phase A (re-equilibration).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis bacterial_culture Bacterial Culture (e.g., Chlorobaculum tepidum) cell_pellet Centrifugation to Cell Pellet bacterial_culture->cell_pellet extraction Pigment Extraction (Acetone/Methanol) cell_pellet->extraction filtration Filtration (0.2 µm) extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation (C18 or C30 column) hplc_injection->separation detection Detection (DAD/UV-Vis) separation->detection data_analysis Data Analysis (Peak Identification & Quantification) detection->data_analysis

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_coelution Co-elution Suspected cluster_tailing Peak Tailing/Broadening start Poor Resolution or Peak Shape Issue check_peak_purity Check Peak Purity (DAD Spectrum) start->check_peak_purity Shoulder or split peak? check_solvent Check Sample Solvent vs. Mobile Phase start->check_solvent Tailing or broad peak? change_column Change Column (e.g., C18 to C30) check_peak_purity->change_column Impure optimize_mobile_phase Optimize Mobile Phase (Solvent ratio, additives) change_column->optimize_mobile_phase adjust_gradient Adjust Gradient Slope optimize_mobile_phase->adjust_gradient use_guard_column Use Guard Column check_solvent->use_guard_column Mismatch check_column_health Check Column Health use_guard_column->check_column_health

Caption: Logic diagram for troubleshooting common HPLC issues.

References

Technical Support Center: Best Practices for the Long-Term Storage of Chlorobactene Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for the long-term storage of Chlorobactene standards. Adherence to these guidelines is critical for maintaining the integrity, purity, and stability of the standards, ensuring the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the long-term storage of this compound standards?

For long-term storage, it is recommended to store this compound standards at ultra-low temperatures, specifically at -70°C or lower.[1] Storing standards in a solution at -70°C has been shown to maintain the stability of many carotenoids for at least six months.[1] For shorter durations, storage at -20°C is acceptable, but for periods exceeding a few weeks, -70°C or -80°C is preferable to minimize degradation.

Q2: How should I handle this compound standards upon receipt?

Upon receipt, immediately inspect the packaging for any signs of damage or compromise. If the standard is shipped on dry ice, ensure that the ice is still present. Promptly transfer the unopened vial to a designated ultra-low temperature freezer (-70°C or below). It is crucial to minimize the exposure of the standard to light and ambient temperatures.

Q3: What type of container is best for storing this compound standards?

This compound standards should be stored in their original amber glass vials to protect them from light. If you need to aliquot the standard, use amber glass vials with Teflon-lined screw caps to prevent solvent evaporation and contamination. Minimize the headspace in the vial to reduce the amount of oxygen present.

Q4: Can I repeatedly freeze and thaw my this compound standard solution?

Repeated freeze-thaw cycles should be avoided as they can accelerate the degradation of this compound. It is best practice to aliquot the standard into smaller, single-use volumes upon first use. This allows you to thaw only the amount needed for a specific experiment, preserving the integrity of the remaining stock.

Q5: What solvents are recommended for dissolving and storing this compound standards?

This compound is a lipophilic molecule and should be dissolved in high-purity, HPLC-grade organic solvents. Commonly used solvents for carotenoids include tetrahydrofuran (THF), acetone, and mixtures of acetonitrile, methanol, and dichloromethane.[2] When preparing solutions for long-term storage, it is advisable to use a solvent in which this compound exhibits good solubility and stability. For HPLC analysis, the solvent used to dissolve the standard should be compatible with the mobile phase.[3][4][5][6]

Q6: How does oxygen affect the stability of this compound?

Like other carotenoids, this compound is susceptible to oxidation due to its conjugated double bond system. Exposure to atmospheric oxygen, especially in the presence of light and heat, can lead to the formation of various degradation products, including epoxides and apocarotenoids.[7] To mitigate oxidation, it is recommended to overlay the standard solution with an inert gas such as argon or nitrogen before sealing the vial for storage.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of color or unexpected color change in the standard solution. Degradation of this compound due to exposure to light, heat, or oxygen.1. Discard the degraded standard. 2. Always store standards in amber vials at ≤ -70°C. 3. Minimize exposure to light during handling. 4. Overlay solutions with an inert gas (argon or nitrogen) before sealing.
Inconsistent or poor chromatographic peak shape (e.g., peak tailing, splitting). 1. Partial degradation of the standard. 2. Poor solubility of the standard in the injection solvent. 3. Interaction of the analyte with the HPLC system.1. Prepare a fresh standard solution from a new aliquot. 2. Ensure the injection solvent is compatible with the mobile phase and that the standard is fully dissolved. 3. Use a well-maintained HPLC column and system. Consider passivation of the system if metal-analyte interactions are suspected.
Appearance of unexpected peaks in the chromatogram. 1. Contamination of the standard or solvent. 2. Formation of degradation products.[7][8][9][10][11]1. Use high-purity solvents and clean laboratory ware. 2. Analyze the new peaks using LC-MS to identify potential degradation products. 3. Review storage and handling procedures to identify potential sources of degradation.
Difficulty in dissolving the solid standard. 1. Use of an inappropriate solvent. 2. The standard may have degraded and polymerized.1. Consult the manufacturer's datasheet for recommended solvents. 2. Gentle warming and sonication may aid dissolution, but avoid excessive heat. 3. If the standard still does not dissolve, it may be compromised and should be discarded.

Quantitative Data on this compound Stability

While specific long-term stability data for this compound is limited, the following table provides an estimated stability profile based on general data for carotenoids.[1] These values should be considered as guidelines, and it is recommended to perform periodic purity checks.

Storage ConditionTemperatureLight ExposureAtmosphereSolventEstimated Stability (Time to 10% Degradation)
Optimal -70°C or belowDark (Amber Vial)Inert Gas (Argon/Nitrogen)THF, Acetone> 12 months
Acceptable -20°CDark (Amber Vial)Inert Gas (Argon/Nitrogen)THF, Acetone3 - 6 months
Sub-optimal 4°CDark (Amber Vial)AirTHF, Acetone< 1 month
Not Recommended Room TemperatureAmbient LightAirVarious< 1 week

Experimental Protocols

Protocol for Purity Assessment of this compound Standards by HPLC

This protocol provides a general method for assessing the purity of this compound standards. Method optimization may be required depending on the specific HPLC system and column used.[2][12][13][14][15]

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade solvents (e.g., acetonitrile, methanol, dichloromethane, water)

  • Volumetric flasks and pipettes

  • Amber HPLC vials with inserts

  • HPLC system with a photodiode array (PDA) or UV-Vis detector

  • C18 or C30 reverse-phase HPLC column

2. Standard Preparation:

  • Allow the vial of solid this compound standard to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh a small amount of the standard and dissolve it in an appropriate solvent (e.g., acetone or THF) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare a working standard solution by diluting with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 1-10 µg/mL).

  • Filter the working standard solution through a 0.22 µm syringe filter into an amber HPLC vial.

3. HPLC Conditions (Example):

  • Column: C30 Reverse-Phase, 3 µm, 2.1 x 150 mm

  • Mobile Phase A: Acetonitrile:Methanol (e.g., 80:20 v/v)

  • Mobile Phase B: Dichloromethane

  • Gradient: Isocratic or a shallow gradient depending on the separation needs.

  • Flow Rate: 0.2 - 0.5 mL/min

  • Column Temperature: 25-30°C

  • Injection Volume: 5-10 µL

  • Detection: PDA detector scanning from 250-600 nm, with specific monitoring at the λmax of this compound (approximately 460 nm and 488 nm).

4. Data Analysis:

  • Integrate the peak area of this compound and any impurity peaks in the chromatogram.

  • Calculate the purity of the standard as a percentage of the main peak area relative to the total peak area.

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

  • The UV-Vis spectrum of the main peak should be consistent with the known spectrum of this compound.

Visualizations

Storage_Workflow Logical Workflow for Long-Term Storage of this compound Standards cluster_receipt Standard Receipt cluster_preparation Preparation for Use cluster_storage Long-Term Storage cluster_usage Experimental Use Receipt Receive Standard on Dry Ice Inspect Inspect Packaging Receipt->Inspect Transfer Immediate Transfer to ≤ -70°C Inspect->Transfer Equilibrate Equilibrate to Room Temp Transfer->Equilibrate First Use Dissolve Dissolve in Appropriate Solvent Equilibrate->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Storage_Vial Amber Glass Vial Aliquot->Storage_Vial Inert_Gas Overlay with Inert Gas Storage_Vial->Inert_Gas Ultra_Low_Freezer Store at ≤ -70°C Inert_Gas->Ultra_Low_Freezer Thaw Thaw Single Aliquot Ultra_Low_Freezer->Thaw Subsequent Use Prepare_Dilution Prepare Working Solution Thaw->Prepare_Dilution Analyze Perform Experiment Prepare_Dilution->Analyze Discard Discard Analyze->Discard Discard Unused Dilution

Caption: Workflow for handling and storing this compound standards.

References

Technical Support Center: Minimizing Contamination in Chlorobactene Analysis for Paleoceanography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the analysis of chlorobactene for paleoceanographic studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination in this compound analysis?

A1: Contamination in this compound analysis can originate from various sources throughout the entire workflow, from sample collection to final analysis. It is crucial to maintain a clean and controlled environment to ensure data integrity.

Major Contamination Sources:

  • Field Contamination: During sediment core collection, contamination can be introduced from the coring equipment, handling procedures, and exposure to the atmosphere. Modern organic matter, such as pollen, microbes, and petroleum products from the research vessel, can compromise the ancient biomarker signal.

  • Laboratory Environment: The laboratory is a significant source of potential contamination. Airborne dust, plasticizers from lab equipment (e.g., tubing, containers), and residues from other experiments can all introduce interfering compounds.[1] Modern carbon from atmospheric CO2 can also be incorporated into samples, affecting radiocarbon dating if performed alongside pigment analysis.[2]

  • Cross-Contamination: Reusing glassware or equipment without rigorous cleaning can lead to carryover from previous samples. This is particularly problematic when analyzing samples with varying concentrations of this compound.

  • Solvents and Reagents: Impurities in solvents, even in high-purity grades, can introduce contaminants that may co-elute with this compound or interfere with its detection.[3] Water used for preparing mobile phases can also be a source of microbial and organic contamination.[4]

  • Sample Handling: Exposure of samples to light and oxygen can lead to the degradation of this compound, forming alteration products that may complicate analysis.[4][5][6] Repeated freeze-thaw cycles can also impact the integrity of the sediment matrix and the preservation of biomarkers, although the direct impact on this compound requires further specific investigation.[7][8][9][10][11]

Q2: How can I minimize contamination during sediment core collection and subsampling?

A2: Minimizing contamination at the initial stage of sample collection is critical for reliable results.

Recommended Procedures:

  • Coring Equipment: Thoroughly clean all coring equipment, including core liners, caps, and cutting tools, before use. Use solvents like methanol or dichloromethane to remove any organic residues.

  • On-Deck Handling: Once the core is retrieved, cap it immediately to prevent exposure to atmospheric contaminants. Work on a clean surface and minimize handling.

  • Subsampling Environment: Ideally, subsample cores in a clean laboratory environment, such as a laminar flow hood, to minimize airborne contamination.[1] If subsampling must be done in the field or on the ship, create as clean an environment as possible.

  • Tools and Surfaces: Use pre-cleaned stainless steel or solvent-rinsed tools for subsampling. Avoid contact with plastics wherever possible. Cover work surfaces with aluminum foil.

  • Exterior Removal: Before subsampling, carefully remove the outer layer of the sediment core that was in direct contact with the core liner to eliminate potential contaminants from the liner itself.

Q3: What are the best practices for storing sediment samples to prevent this compound degradation?

A3: Proper storage is essential to preserve the integrity of this compound, which is susceptible to degradation.

Storage Recommendations:

  • Freezing: For long-term storage, samples should be frozen at -80°C immediately after collection and subsampling. This slows down microbial activity and chemical degradation.

  • Light and Oxygen Exclusion: Store samples in the dark to prevent photodegradation.[4][6] Use amber glass vials or wrap containers in aluminum foil. To minimize oxidation, flush the headspace of the sample container with an inert gas like nitrogen or argon before sealing.

  • Container Material: Use pre-cleaned glass vials with polytetrafluoroethylene (PTFE)-lined caps to prevent contamination from plasticizers.

Troubleshooting Guides

Issue 1: Extraneous Peaks in HPLC Chromatogram

Problem: Your chromatogram shows a number of unexpected peaks, some of which may be co-eluting with your target this compound peak.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Contaminated Solvents 1. Run a blank gradient: Inject a blank (mobile phase) to see if the extraneous peaks are present.[4] 2. Use fresh, high-purity solvents: Prepare fresh mobile phase using HPLC-grade or higher solvents. Filter all aqueous mobile phases through a 0.2 µm filter.[12] 3. Clean solvent lines: If contamination is suspected in the HPLC system, flush the lines with a strong solvent series (e.g., water, methanol, isopropanol, hexane, then back to your mobile phase conditions).
Contaminated Labware 1. Thoroughly clean all glassware: Use a rigorous cleaning protocol for all glassware, including a solvent rinse (e.g., acetone, dichloromethane). 2. Use dedicated glassware: If possible, dedicate a set of glassware specifically for this compound analysis to avoid cross-contamination.
Sample Overload 1. Dilute the sample: If the extraneous peaks are broad and tailing, and appear alongside a very large this compound peak, it may be due to column overload. Dilute the sample and re-inject.[13]
Carryover from Previous Injection 1. Run a blank after a high-concentration sample: This will show if there is carryover. 2. Implement a robust wash method: Increase the volume and/or strength of the needle wash solvent in your autosampler.
Issue 2: Peak Tailing or Splitting of the this compound Peak

Problem: The peak corresponding to this compound is not symmetrical, showing significant tailing or splitting, which affects accurate integration and quantification.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Secondary Interactions with Column 1. Adjust mobile phase pH: If your analyte has ionizable groups, operating at a pH far from its pKa can improve peak shape.[13] 2. Use a different column: Consider a column with a different stationary phase or one that is end-capped to minimize silanol interactions.
Column Contamination or Void 1. Backflush the column: Reverse the column direction and flush with a strong solvent to remove contaminants from the inlet frit.[14] 2. Use a guard column: A guard column can protect your analytical column from strongly retained compounds in the sample matrix.[15][16] 3. Replace the column: If the problem persists after cleaning, the column may have a void or be irreversibly contaminated.
Mismatched Injection Solvent 1. Dissolve sample in mobile phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient to ensure good peak shape for early eluting compounds.
Co-elution with an Interfering Compound 1. Optimize chromatographic separation: Adjust the gradient, flow rate, or mobile phase composition to improve resolution. 2. Use a different column chemistry: A column with a different selectivity may be able to separate the co-eluting compounds.

Experimental Protocols

Protocol 1: General Pigment Extraction from Sediments

This protocol is a general guideline and may need optimization based on sediment type and specific laboratory equipment.

  • Freeze-dry Sediment: Lyophilize the sediment sample until completely dry.

  • Weigh Sample: Accurately weigh approximately 1-5 g of the dried, homogenized sediment into a glass centrifuge tube.

  • Add Internal Standard: Spike the sample with a known amount of an internal standard (e.g., canthaxanthin) to correct for extraction efficiency and instrumental variability.

  • Solvent Extraction:

    • Add 10-20 mL of a solvent mixture, such as dichloromethane:methanol (2:1, v/v) or acetone.

    • Sonicate the sample in an ice bath for 15-20 minutes to disrupt cell membranes and enhance extraction.

    • Centrifuge the sample at high speed (e.g., 4000 rpm) for 10 minutes to pellet the sediment.

  • Collect Supernatant: Carefully decant the supernatant into a clean round-bottom flask.

  • Repeat Extraction: Repeat the extraction process (steps 4 and 5) two more times, pooling the supernatants.

  • Evaporate Solvent: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at a low temperature (<30°C).

  • Reconstitute: Re-dissolve the dried pigment extract in a small, precise volume (e.g., 200 µL) of a suitable solvent for HPLC analysis (e.g., acetone or the initial mobile phase).

  • Filter: Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

  • Analyze: Analyze the sample by HPLC as soon as possible. If storage is necessary, store at -20°C or colder in the dark.

Protocol 2: Quality Control - Spiking a Sediment Sample

This protocol describes how to prepare a spiked matrix sample to assess method accuracy and matrix effects.

  • Select a Blank Sediment: Choose a sediment sample that is known to not contain this compound or has very low levels.

  • Prepare a Spiking Solution: Prepare a stock solution of a certified this compound standard in a suitable solvent (e.g., acetone) at a known concentration.

  • Spike the Sample:

    • Weigh a known amount of the blank sediment into a glass vial.

    • Add a small, precise volume of the this compound spiking solution to the sediment. The amount should be chosen to result in a concentration relevant to your research questions.

    • Gently mix the slurry to ensure even distribution of the standard.

  • Equilibrate: Allow the solvent to evaporate in a fume hood or under a gentle stream of nitrogen. The equilibration time can vary depending on the research question; for assessing extraction efficiency, a short equilibration may be sufficient, while for bioavailability studies, longer aging may be required.[17]

  • Extract and Analyze: Process the spiked sediment sample using the same extraction and analysis protocol as your unknown samples.

  • Calculate Recovery: Compare the measured concentration of this compound in the spiked sample to the known amount that was added to determine the percent recovery.

Visualizations

Experimental_Workflow cluster_0 Sample Collection & Preparation cluster_1 Extraction cluster_2 Analysis A Sediment Core Collection B Subsampling in Clean Environment A->B Minimize exposure C Freeze-Drying B->C D Spiking with Internal Standard C->D E Solvent Extraction (e.g., DCM:MeOH) D->E F Sonication E->F G Centrifugation F->G G->E Repeat 2-3x H Evaporation (N2) G->H Collect supernatant I Reconstitution H->I J Filtration (0.22 µm) I->J K HPLC-DAD/MS Analysis J->K L Data Processing K->L

Caption: Workflow for this compound Analysis from Sediment Samples.

Troubleshooting_Contamination cluster_causes Potential Causes cluster_solutions Solutions A Problem: Extraneous Peaks in Chromatogram B Contaminated Solvents A->B C Dirty Glassware A->C D Sample Carryover A->D E Airborne Contamination A->E F Run Blanks & Use Fresh, High-Purity Solvents B->F G Implement Rigorous Glassware Cleaning Protocol C->G H Optimize Autosampler Wash Method D->H I Work in a Clean Hood & Cover Samples E->I

Caption: Troubleshooting Logic for Extraneous Peaks in HPLC.

References

Technical Support Center: GC-MS Analysis of Chlorobactene and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to analyze chlorobactene and its naturally occurring derivatives. Given the unique chemical properties of these compounds, this guide addresses the critical decision of when and how to apply derivatization techniques.

Frequently Asked Questions (FAQs)

Q1: Do I need to derivatize pure this compound for GC-MS analysis?

A1: No. Standard derivatization techniques such as silylation, methoximation, or esterification are not applicable to pure this compound. The this compound molecule is a hydrocarbon (C40H52) and lacks the necessary active hydrogen functional groups (e.g., -OH, -COOH, C=O, -NH, -SH) that these reagents target.[1][2] Analysis of underivatized this compound is challenging due to its low volatility and thermal sensitivity.

Q2: My sample is a biological extract. Should I use a derivatization step?

A2: It is highly recommended. Biological systems often contain hydroxylated and glycosylated derivatives of this compound, such as 1′,2′-Dihydro-1′-hydroxy-φ,ψ-carotene (hydroxythis compound) or its glucoside ester.[3][4] These derivatives possess hydroxyl (-OH) groups that must be derivatized, typically through silylation, to increase their volatility and thermal stability for successful GC-MS analysis.

Q3: What is the primary challenge of analyzing this compound and its derivatives by GC-MS?

A3: The primary challenge is thermal degradation. Carotenoids, including this compound, are highly unsaturated and thermally labile.[5] High temperatures in the GC inlet and column can cause the molecule to isomerize or fragment, leading to poor peak shape, low sensitivity, and inaccurate quantification. Therefore, even with derivatization, minimizing thermal stress throughout the analysis is critical. Many researchers prefer High-Performance Liquid Chromatography (HPLC) for carotenoid analysis to avoid these issues.[6]

Q4: What are the most common derivatization reagents for hydroxylated this compound derivatives?

A4: Silylation reagents are the most effective for derivatizing the hydroxyl groups found on this compound derivatives. The most common reagents are N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). These reagents replace the active hydrogen on the hydroxyl groups with a non-polar trimethylsilyl (TMS) group.[7][8]

Q5: My chromatogram shows multiple peaks for a single derivatized standard. What could be the cause?

A5: This could be due to incomplete derivatization or on-column degradation. If some hydroxyl groups remain underivatized, you may see peaks for partially and fully derivatized molecules. Alternatively, the high temperature of the GC system could be causing the derivatized molecule to break down into smaller fragments during the analysis. Review the troubleshooting guide for solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization and GC-MS analysis of this compound-containing samples.

Problem Potential Cause(s) Recommended Solution(s)
No peak or very small peak for this compound/derivative 1. Thermal Degradation: The analyte is degrading in the hot GC inlet or column.[5] 2. Incomplete Derivatization (for derivatives): The molecule is not volatile enough to elute. 3. Adsorption: Active sites in the liner, column, or transfer line are adsorbing the analyte.1. Lower the injector temperature. Use a pulsed splitless or cool on-column injection if available. Use a faster oven temperature ramp to minimize time at high temperatures. 2. Optimize the derivatization reaction (see Experimental Protocols). Ensure reagents are fresh and anhydrous. 3. Use a deactivated liner (e.g., Ultra Inert). Trim the first few centimeters of the column.
Poor Peak Shape (Tailing) 1. Active Sites: Polar hydroxyl groups (if underivatized) are interacting with the column or liner. 2. Column Overload: Too much sample was injected. 3. Sub-optimal Flow Rate: The carrier gas flow rate is too low.1. Ensure complete derivatization to cap all -OH groups. Use a highly deactivated GC column. 2. Dilute the sample or increase the split ratio. 3. Optimize the carrier gas flow rate for your column dimensions.
Multiple Peaks for a Single Analyte 1. Incomplete Derivatization: A mixture of partially and fully silylated derivatives is being injected. 2. Isomerization: Thermal stress is causing cis-trans isomerization of the polyene chain.[5] 3. Contamination: The derivatization reagent or solvent is contaminated.1. Increase reaction time, temperature, or reagent concentration. Ensure the sample is completely dry before adding the silylation reagent. 2. Minimize sample exposure to light and heat before and during analysis. Lower GC temperatures. 3. Run a blank derivatization to check for reagent impurities. Use high-purity, anhydrous solvents.
Low Signal Intensity in Mass Spectrum 1. Analyte Degradation: The molecule is fragmenting before or during ionization. 2. Poor Ionization Efficiency: The analyte is not ionizing well under the specified source conditions.1. Lower the injector and transfer line temperatures. Check for air leaks in the MS system. 2. Optimize the ion source temperature and electron energy.

Experimental Protocols

Protocol 1: Silylation of Hydroxylated this compound Derivatives

This protocol is designed for biological extracts containing hydroxylated forms of this compound.

Methodology:

  • Sample Preparation: Evaporate 50-100 µL of the sample extract to complete dryness under a gentle stream of nitrogen. It is critical to remove all water, as silylation reagents are moisture-sensitive.

  • Derivatization:

    • Add 50 µL of pyridine (to act as a catalyst) and 50 µL of a silylation reagent (e.g., BSTFA with 1% TMCS, or MSTFA) to the dried extract.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 60-70°C for 60 minutes.

  • Analysis: Cool the sample to room temperature. Inject 1 µL into the GC-MS system.

Protocol 2: Two-Step Methoximation-Silylation

This protocol is for complex biological samples where keto- or aldehyde-containing compounds may be present alongside hydroxylated this compound.

Methodology:

  • Sample Preparation: Evaporate the sample extract to complete dryness under a stream of nitrogen.

  • Step 1: Methoximation:

    • Dissolve the dried residue in 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

    • Vortex thoroughly and incubate at 37°C for 90 minutes.[7]

  • Step 2: Silylation:

    • Add 80 µL of MSTFA to the vial.

    • Vortex and incubate at 37°C for 30 minutes.[7]

  • Analysis: Cool the sample to room temperature before injecting 1 µL into the GC-MS.

Visualizations

Logical Workflow for this compound Analysis

Chlorobactene_Analysis_Workflow Start Start: Sample containing this compound Decision Does the sample contain hydroxylated derivatives? Start->Decision NoDeriv No Derivatization Required (Proceed with caution due to thermal lability) Decision->NoDeriv No Deriv Derivatization is Necessary Decision->Deriv Yes GCMS_NoDeriv Direct GC-MS Analysis (Optimize for low temperature) NoDeriv->GCMS_NoDeriv Silylation Perform Silylation (Protocol 1 or 2) Deriv->Silylation Troubleshoot Troubleshoot based on results GCMS_NoDeriv->Troubleshoot GCMS_Deriv GC-MS Analysis of TMS-ether GCMS_Deriv->Troubleshoot Silylation->GCMS_Deriv Derivatization_Pathway Analyte Hydroxythis compound (-R-OH) Product TMS-ether Derivative (-R-O-Si(CH3)3) (Volatile & Thermally Stable) Analyte->Product + Reagent (Heat) Reagent Silylation Reagent (e.g., MSTFA) Reagent->Product GCMS GC-MS Analysis Product->GCMS

References

Validation & Comparative

Validating Chlorobactene as a Reliable Biomarker for Past Anoxic Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of chlorobactene and its diagenetic product, chlorobactane, as biomarkers for past anoxic conditions, particularly photic zone euxinia (PZE). It evaluates their performance against other key biomarkers, presenting supporting experimental data and detailed methodologies to aid researchers in their application and interpretation.

Introduction to Anoxia Biomarkers

Reconstructing past oceanic and lacustrine environments is crucial for understanding Earth's history, climate change, and the evolution of life. Anoxic conditions, the absence of dissolved oxygen, are of particular interest as they are linked to major biological and geological events. Molecular fossils, or biomarkers, preserved in sedimentary records offer a powerful tool to identify such conditions.

This compound, a carotenoid pigment produced by green sulfur bacteria (GSB, Chlorobiaceae), and its geologically stable form, chlorobactane, are widely used as indicators of PZE – conditions where anoxic and sulfidic (euxinic) waters extend into the photic zone, the sunlit upper layer of a body of water.[1] GSB are strictly anaerobic phototrophs that require both light and hydrogen sulfide for photosynthesis.[1][2] Therefore, the presence of their specific biomarkers in ancient sediments is strong evidence for the past existence of PZE.

This guide will compare this compound/chlorobactane with other prominent PZE biomarkers, namely isorenieratene from brown-colored GSB and okenone from purple sulfur bacteria (PSB, Chromatiaceae), to provide a robust framework for their validation and application.

Comparative Analysis of PZE Biomarkers

The reliability of a biomarker is determined by its specificity, preservation potential, and the clarity of its environmental signal. The following table summarizes quantitative data for key PZE biomarkers from studies of anoxic environments. It is important to note that concentrations can vary significantly based on factors like primary productivity, water column chemistry, and diagenetic processes.

Biomarker (Diagenetic Product)Source OrganismTypical EnvironmentConcentration Range in Anoxic Sediments (ng/g TOC)Key AdvantagesLimitations
This compound (Chlorobactane) Green Sulfur Bacteria (GSB)Photic Zone Euxinia10 - >1000[3]Highly specific to GSB and PZE.[4]Can be produced by some cyanobacteria, requiring isotopic analysis for confirmation.[5]
Isorenieratene (Isorenieratane) Brown-colored Green Sulfur Bacteria (GSB)Deeper, lower-light Photic Zone Euxinia5 - 500Indicates the depth of the chemocline, as brown GSB are adapted to lower light.[4]Also produced by some cyanobacteria, creating ambiguity.[5]
Okenone (Okenane) Purple Sulfur Bacteria (PSB)Shallow Photic Zone Euxinia20 - 800Indicates a shallower chemocline compared to GSB biomarkers.[4]Can be produced in benthic microbial mats, potentially confounding water column interpretations.

Experimental Protocols

Accurate and reproducible data are fundamental to biomarker research. Below are detailed methodologies for the extraction, separation, and identification of carotenoid-derived biomarkers from sediment samples.

Sample Preparation and Extraction

This protocol outlines the initial steps to extract lipid biomarkers from sediment cores.

Materials:

  • Freeze-dried and homogenized sediment sample

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Weigh approximately 10-20 g of the dried and powdered sediment sample into a centrifuge tube.

  • Add a 9:1 (v/v) mixture of DCM:MeOH to the sample.

  • Place the tube in an ultrasonic bath for 15-20 minutes to disrupt the sediment matrix and facilitate solvent penetration.

  • Centrifuge the sample at 2500 rpm for 5 minutes to pellet the sediment.

  • Decant the supernatant (the total lipid extract - TLE) into a round-bottom flask.

  • Repeat the extraction process (steps 2-5) three times to ensure complete extraction of lipids.

  • Combine all supernatants and concentrate the TLE using a rotary evaporator at a temperature below 40°C.

Separation of Hydrocarbon Fractions

The TLE is a complex mixture and must be fractionated to isolate the biomarkers of interest.

Materials:

  • Total Lipid Extract (TLE)

  • Activated silica gel

  • Hexane

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Chromatography column

Procedure:

  • Prepare a chromatography column with activated silica gel slurried in hexane.

  • Apply the concentrated TLE to the top of the column.

  • Elute the saturated hydrocarbons (including chlorobactane and isorenieratane) with hexane.

  • Elute the aromatic hydrocarbons (including okenane) with a mixture of hexane and DCM.

  • Elute the polar compounds with a mixture of DCM and MeOH.

  • Collect each fraction separately and concentrate them using a rotary evaporator.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary technique for identifying and quantifying the saturated and aromatic hydrocarbon biomarkers.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS).

  • A non-polar capillary column (e.g., HP-5MS).

GC Conditions:

  • Injector Temperature: 280°C

  • Oven Program: Start at 70°C, hold for 1 min, ramp to 130°C at 20°C/min, then ramp to 320°C at 4°C/min, and hold for 20 min.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-650.

  • Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards or published data.

  • Quantification: Done by integrating the peak areas of characteristic mass fragments and comparing them to an internal standard.[6]

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams visualize the biomarker validation workflow and the biosynthetic pathways leading to these key carotenoids.

biomarker_validation_workflow cluster_discovery Biomarker Discovery cluster_analytical Analytical Validation cluster_geological Geological Validation cluster_application Application A Hypothesize Biomarker-Environment Link (e.g., this compound and Anoxia) B Identify Potential Biomarker in Modern Analogs (e.g., Anoxic Lakes, Black Sea) A->B C Develop Extraction & Analytical Methods (GC-MS, LC-MS) B->C D Assess Specificity, Sensitivity, and Reproducibility C->D E Analyze Sedimentary Records Across Environmental Gradients D->E F Correlate Biomarker Abundance with Independent Proxies (e.g., Geochemical data, Microfossils) E->F G Evaluate Diagenetic Stability and Preservation F->G H Reliable Paleoenvironmental Reconstruction G->H carotenoid_biosynthesis cluster_gsb Green Sulfur Bacteria (GSB) cluster_psb Purple Sulfur Bacteria (PSB) Lycopene_GSB Lycopene gamma_Carotene γ-Carotene Lycopene_GSB->gamma_Carotene Lycopene cyclase This compound This compound gamma_Carotene->this compound Aromatase Isorenieratene Isorenieratene (brown-colored GSB) gamma_Carotene->Isorenieratene γ-carotene desaturase & aromatase Lycopene_PSB Lycopene Neurosporene Neurosporene Lycopene_PSB->Neurosporene Spheroidene Spheroidene Neurosporene->Spheroidene Okenone Okenone Spheroidene->Okenone

References

Navigating Anoxic Waters: A Comparative Analysis of Chlorobactene and Isorenieratene as Proxies for Water Column Stratification

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the utility of two key carotenoids, Chlorobactene and isorenieratene, as molecular fossils for reconstructing past and present water column stratification. This guide offers researchers a comparative analysis of their performance, supported by experimental data and detailed methodologies, to aid in the interpretation of paleoenvironmental records and the understanding of modern anoxic ecosystems.

The presence of anoxia in the photic zone, a condition known as photic zone euxinia (PZE), is a critical indicator of intense water column stratification. Under such conditions, specific photosynthetic organisms, particularly green sulfur bacteria (GSB), thrive. These bacteria produce unique carotenoid pigments that, when preserved in sediments, serve as powerful biomarkers for reconstructing past environmental conditions. Among the most significant of these are this compound and isorenieratene, each providing nuanced information about the light and chemical environment of the ancient water column.

This guide provides a comparative analysis of this compound and isorenieratene as proxies for water column stratification, detailing their biosynthetic origins, the environmental factors controlling their production, and the analytical methods for their detection.

Performance Comparison: this compound vs. Isorenieratene

This compound and isorenieratene are both aromatic carotenoids synthesized by different species of green sulfur bacteria (GSB).[1][2] Their utility as proxies for water column stratification stems from the distinct ecological niches occupied by the GSB that produce them.

  • This compound is primarily produced by green-colored species of GSB (family Chlorobiaceae). These organisms are adapted to relatively higher light intensities and are typically found at shallower depths within the anoxic zone of a stratified water body.[1]

  • Isorenieratene is the characteristic pigment of brown-colored GSB species.[1][2] These bacteria are better adapted to lower light conditions and can thrive at greater depths where light penetration is limited.[1]

This differential light adaptation is the cornerstone of their comparative power. A water column with a shallow chemocline (the boundary between oxic and anoxic waters) will favor the growth of green GSB, leading to a higher abundance of this compound in the sediment record. Conversely, a deeper, more stable chemocline, indicative of stronger and more persistent stratification, will create a low-light environment that favors brown GSB and results in a greater proportion of isorenieratene. Therefore, the ratio of isorenieratene to this compound can serve as a proxy for the depth of the chemocline and the intensity of water column stratification.

FeatureThis compoundIsorenieratene
Producing Organism Green-colored Green Sulfur Bacteria (GSB)Brown-colored Green Sulfur Bacteria (GSB)
Light Adaptation Higher light intensityLower light intensity
Typical Depth in Water Column Shallower depths of the anoxic zoneDeeper depths of the anoxic zone
Indication for Stratification Presence of photic zone euxiniaStrong and persistent photic zone euxinia with a deep chemocline
Associated Bacteriochlorophylls Bacteriochlorophylls c or dBacteriochlorophyll e

Experimental Protocols

The analysis of this compound and isorenieratene from sediment or water samples involves a multi-step process of extraction, separation, and quantification. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed.

Sample Preparation and Pigment Extraction
  • Sample Collection and Storage: Water samples should be filtered immediately, and both filters and sediment samples should be stored frozen at -20°C or lower and protected from light to prevent pigment degradation.

  • Freeze-Drying: Samples are typically freeze-dried to remove water.

  • Extraction: The dried sample is extracted with an organic solvent mixture. A common method involves ultrasonication with a mixture of acetone and methanol (e.g., 7:3 v/v). This process is repeated until the solvent extract is colorless.

  • Phase Separation: The combined extracts are partitioned with a non-polar solvent like hexane or a dichloromethane/methanol/water mixture to separate the pigments from more polar compounds.[3]

  • Concentration: The solvent containing the pigments is evaporated to dryness under a stream of nitrogen gas and the residue is re-dissolved in a small, precise volume of a suitable solvent for HPLC injection (e.g., acetone).

High-Performance Liquid Chromatography (HPLC) Analysis

A reversed-phase HPLC system with a C18 or C30 column is commonly used for the separation of carotenoids.[4]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable.

  • Mobile Phase: A gradient elution is typically employed to achieve good separation of the various pigments in a complex mixture. A common solvent system involves a gradient of two or more solvents, such as:

    • Solvent A: Acetonitrile/Methanol/Water

    • Solvent B: Methanol/Ethyl Acetate

  • Gradient Program: The proportion of Solvent B is gradually increased over the course of the analysis to elute the more non-polar compounds like carotenoids.

  • Detection: A photodiode array (PDA) or a UV-Vis detector set at the absorption maxima for this compound and isorenieratene (around 450-480 nm) is used for detection and quantification.

  • Quantification: Pigment concentrations are determined by comparing the peak areas in the sample chromatogram to those of authentic standards of known concentration.

Visualizing the Concepts

To better illustrate the relationships and processes described, the following diagrams are provided in the DOT language.

G cluster_water_column Stratified Water Column cluster_gsb Green Sulfur Bacteria Niches Oxic Surface Waters (High Light) Oxic Surface Waters (High Light) Chemocline (Low O2, High H2S) Chemocline (Low O2, High H2S) Anoxic Deep Waters (No Light) Anoxic Deep Waters (No Light) Green GSB (this compound) Green GSB (this compound) Chemocline (Low O2, High H2S)->Green GSB (this compound) Higher Light Brown GSB (Isorenieratene) Brown GSB (Isorenieratene) Chemocline (Low O2, High H2S)->Brown GSB (Isorenieratene) Lower Light G Sample (Sediment/Water) Sample (Sediment/Water) Extraction Extraction Sample (Sediment/Water)->Extraction Solvent Extraction Separation (HPLC) Separation (HPLC) Extraction->Separation (HPLC) Pigment Extract Detection & Quantification Detection & Quantification Separation (HPLC)->Detection & Quantification Separated Pigments Data Analysis Data Analysis Detection & Quantification->Data Analysis Concentration Data

References

Cross-Validation of Chlorobactene Data with Other Paleoenvironmental Proxies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of chlorobactene as a biomarker for photic zone euxinia and its correlation with other key paleoenvironmental indicators.

This compound and its diagenetic product, chlorobactane, are invaluable molecular fossils, or biomarkers, used in paleoenvironmental reconstructions. Their presence in the geological record is a strong indicator of past photic zone euxinia (PZE), a condition where anoxic and sulfidic waters extend into the sunlit upper layer of a water body. This environment is hospitable to green sulfur bacteria (Chlorobiaceae), the primary producers of this compound. However, a robust paleoenvironmental reconstruction relies on a multi-proxy approach. This guide provides a comparative analysis of this compound data with other key paleoenvironmental proxies, supported by experimental data and detailed methodologies.

Quantitative Data Comparison

The following table presents a synthesized dataset illustrating the typical relationships observed between this compound (represented by its stable derivative, chlorobactane), and other paleoenvironmental proxies from a sediment core transecting an oceanic anoxic event. The data showcases how these proxies correlate to indicate a shift from an oxic to a photic zone euxinic environment.

Sample Depth (m)Chlorobactane (ng/g TOC)Isorenieratane (ng/g TOC)Total Organic Carbon (TOC) (%)δ¹³Corg (‰ vs. VPDB)FeHR/FeTFePy/FeHRBenthic Foraminifera
10Not DetectedNot Detected0.8-26.50.250.15Abundant, Diverse
1550202.5-28.00.450.30Low Abundance, Low Diversity
2015006008.2-30.50.750.85Absent
2512005507.5-30.20.720.82Absent
3030101.5-27.00.350.20Low Abundance, Low Diversity

Note: This table is a synthesized representation based on typical data from studies of oceanic anoxic events.[1]

Interpretation of Proxies

  • Chlorobactane and Isorenieratane : The presence and high abundance of chlorobactane are indicative of green sulfur bacteria and therefore PZE. Isorenieratane, a biomarker for purple sulfur bacteria (Chromatiaceae), also points to PZE. The ratio between these two biomarkers can provide insights into the depth and intensity of the chemocline.

  • Total Organic Carbon (TOC) : Elevated TOC levels are often associated with anoxic conditions due to enhanced preservation of organic matter.

  • δ¹³Corg : A negative excursion in the stable carbon isotope composition of organic matter can reflect changes in the carbon cycle, including the incorporation of ¹³C-depleted carbon from sources like methane or due to changes in primary productivity.

  • Iron Speciation (FeHR/FeT and FePy/FeHR) : The ratio of highly reactive iron (FeHR) to total iron (FeT) is a proxy for water column anoxia. Values above 0.38 are generally interpreted as indicating anoxic depositional conditions. The ratio of pyrite iron (FePy) to highly reactive iron (FeHR) can distinguish between ferruginous (iron-rich) and euxinic (sulfide-rich) anoxia, with values approaching 1 indicating euxinia.[2]

  • Benthic Foraminifera : The abundance and diversity of these bottom-dwelling organisms are sensitive to bottom water oxygen levels. A decline in their populations or a complete absence suggests anoxic conditions at the seafloor.

Experimental Protocols

a. Extraction:

  • Freeze-dry and powder the sediment sample.

  • Extract the total lipid extract (TLE) using a Dionex Accelerated Solvent Extractor (ASE) with a solvent mixture of dichloromethane (DCM) and methanol (MeOH) (9:1 v/v).

  • Saponify the TLE with 6% KOH in MeOH to break down esters.

  • Extract the neutral lipids with hexane.

b. Separation and Analysis:

  • Separate the neutral lipid fraction into different compound classes using column chromatography with silica gel.

  • Elute the aromatic hydrocarbon fraction containing chlorobactane and isorenieratane with a mixture of hexane and DCM.

  • Analyze the aromatic fraction using a gas chromatograph-mass spectrometer (GC-MS) for identification and quantification.

  • Treat the powdered sediment sample with hydrochloric acid (HCl) to remove carbonate minerals.

  • Rinse the residue with deionized water until neutral pH is achieved and then freeze-dry.

  • Analyze the decalcified sample using an elemental analyzer coupled to an isotope ratio mass spectrometer (EA-IRMS).

  • Report δ¹³Corg values in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard.

  • Sequentially extract iron from the sediment sample using a series of chemical leaches to target different iron pools:

    • Fe-carbonate : Sodium acetate buffer.

    • Fe-oxides : Dithionite solution.

    • Fe-magnetite : Ammonium oxalate solution.

    • Pyrite-Fe : Nitric acid.

  • Analyze the iron concentration in each leachate using atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).

  • Calculate the ratios of highly reactive iron (FeHR = Fe-carbonate + Fe-oxides + Fe-magnetite + Pyrite-Fe) to total iron (FeT, determined separately after a strong acid digestion) and pyrite iron to highly reactive iron.[2]

  • Disaggregate the sediment sample in water.

  • Wash the sample through a series of sieves to isolate the desired size fraction of foraminifera.

  • Dry the sieved fractions.

  • Pick, identify, and count the foraminifera under a binocular microscope.

  • Calculate abundance (number of individuals per gram of sediment) and diversity indices.

Visualizing the Paleoenvironmental Reconstruction Workflow

The following diagram illustrates the logical workflow of a multi-proxy approach for identifying past photic zone euxinia, integrating this compound data with other paleoenvironmental indicators.

Paleoenvironmental_Workflow cluster_Proxies Paleoenvironmental Proxies cluster_Interpretation Environmental Interpretation cluster_Reconstruction Overall Paleoenvironmental Reconstruction Chlorobactane Chlorobactane PZE Photic Zone Euxinia Chlorobactane->PZE Indicates Green Sulfur Bacteria Isorenieratane Isorenieratane Isorenieratane->PZE Indicates Purple Sulfur Bacteria TOC TOC (%) Anoxia Water Column Anoxia TOC->Anoxia Enhanced Preservation d13C δ¹³Corg (‰) Productivity_Change Carbon Cycle/ Productivity Shift d13C->Productivity_Change Carbon Source/ Cycle Perturbation Fe_Speciation Iron Speciation (FeHR/FeT, FePy/FeHR) Fe_Speciation->Anoxia FeHR/FeT > 0.38 Euxinia Euxinia Fe_Speciation->Euxinia FePy/FeHR ~ 1 Foraminifera Benthic Foraminifera Bottom_Water_Anoxia Bottom Water Anoxia Foraminifera->Bottom_Water_Anoxia Absence/Low Diversity Reconstruction Reconstruction of Euxinic Conditions PZE->Reconstruction Anoxia->Reconstruction Euxinia->Reconstruction Productivity_Change->Reconstruction Bottom_Water_Anoxia->Reconstruction

Multi-proxy workflow for paleoenvironmental reconstruction.

Logical Relationships in Proxy Interpretation

The following diagram illustrates the logical relationships between the presence of key biomarkers and the inference of specific paleoenvironmental conditions.

Logical_Relationships cluster_Biomarkers Biomarker Evidence cluster_Bacteria Inferred Microbial Presence cluster_Conditions Required Environmental Conditions cluster_Inference Paleoenvironmental Inference Chlorobactane Presence of Chlorobactane GSB Green Sulfur Bacteria (Chlorobiaceae) Chlorobactane->GSB Isorenieratane Presence of Isorenieratane PSB Purple Sulfur Bacteria (Chromatiaceae) Isorenieratane->PSB Anoxia_light Anoxia + Light GSB->Anoxia_light Sulfide_light Sulfide (H₂S) + Light GSB->Sulfide_light PSB->Anoxia_light PSB->Sulfide_light PZE Photic Zone Euxinia Anoxia_light->PZE Sulfide_light->PZE

Logical inference from biomarkers to environmental conditions.

References

Isotopic Fingerprinting: A Comparative Analysis of Chlorobactene and Other Key Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of geochemistry, paleoclimatology, and microbial ecology, the isotopic composition of molecular biomarkers provides an invaluable window into the metabolic processes and environmental conditions of the past. Chlorobactene, a carotenoid unique to the green sulfur bacteria (GSB), serves as a specific biomarker for these obligately anaerobic phototrophs. This guide provides a comparative analysis of the stable carbon isotopic signature of this compound with other significant biomarkers that may be found in the same environmental samples, such as those from cyanobacteria and higher plants.

Data Presentation: Isotopic Comparison of Biomarkers

The stable carbon isotope composition (δ¹³C) of a biomarker is a reflection of the carbon source and the metabolic pathway used for its synthesis. Green sulfur bacteria utilize the reductive tricarboxylic acid (rTCA) cycle for carbon fixation, which results in a distinct isotopic signature compared to organisms using the more common Calvin-Benson-Bassham (CBB) cycle, such as cyanobacteria and plants.

BiomarkerSource OrganismCarbon Fixation PathwayTypical Isotopic Fractionation (ε) vs. DICExpected δ¹³C Value (‰)
This compound Green Sulfur BacteriaReductive TCA Cycle-10 to -20‰-10 to -20
n-Heptadecane (n-C₁₇) CyanobacteriaCalvin-Benson-Bassham Cycle-20 to -25‰-20 to -25
Lignin Phenols Terrestrial PlantsCalvin-Benson-Bassham Cycle-25 to -30‰-25 to -30
Isorenieratene Brown-colored GSB / some ActinobacteriaReductive TCA Cycle / OtherVariable, can be similar to this compoundVariable

Note: The expected δ¹³C values are illustrative and can vary significantly based on environmental factors such as CO₂ concentration, growth rate, and secondary metabolic effects.

Experimental Protocols

The determination of the compound-specific isotopic composition of biomarkers like this compound involves several key steps, from sample collection to analysis.

Methodology for Compound-Specific Isotope Analysis (CSIA) of this compound
  • Sample Collection and Storage : Sediment or microbial mat samples are collected and immediately frozen at -20°C or lower to halt biological activity and preserve the integrity of the organic matter.

  • Lipid Extraction :

    • Freeze-dry the sample to remove all water.

    • The total lipid extract (TLE) is obtained by extracting the dried sample with an organic solvent mixture, typically dichloromethane:methanol (2:1 v/v), using an accelerated solvent extractor (ASE) or Soxhlet apparatus.

  • Fractionation and Purification :

    • The TLE is concentrated and separated into different compound classes (e.g., aliphatics, aromatics, polars) using column chromatography with silica gel or alumina as the stationary phase.

    • The polar fraction, containing the carotenoids, is further purified using high-performance liquid chromatography (HPLC) with a C18 or similar column to isolate the this compound from other pigments. The identity and purity of the this compound peak are confirmed by UV/Vis spectroscopy and comparison with a standard.

  • Isotopic Analysis :

    • The purified this compound is derivatized if necessary, though it can often be analyzed directly.

    • The sample is injected into a gas chromatograph (GC) coupled to an isotope ratio mass spectrometer (IRMS) via a combustion interface (GC-C-IRMS).

    • In the combustion interface, the this compound is quantitatively combusted to CO₂ at a high temperature (e.g., 940°C) over a catalyst (e.g., CuO/NiO/Pt).

    • The resulting CO₂ gas is introduced into the IRMS, where the ratio of ¹³CO₂ to ¹²CO₂ is measured.

    • The δ¹³C value is calculated relative to a calibrated reference gas and reported in per mil (‰) notation relative to the Vienna Pee Dee Belemnite (VPDB) standard.

Mandatory Visualization

This compound Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of this compound from geranylgeranyl diphosphate in green sulfur bacteria. This pathway is distinct from that of many other common carotenoids.

Chlorobactene_Biosynthesis GGP Geranylgeranyl diphosphate (x2) Phytoene Phytoene GGP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtP, CrtQ, CrtH gamma_Carotene γ-Carotene Lycopene->gamma_Carotene CrtL This compound This compound gamma_Carotene->this compound CrtU CrtB Phytoene synthase CrtP Phytoene desaturase CrtQ ζ-Carotene desaturase CrtH pro-Lycopene isomerase CrtL Lycopene cyclase CrtU γ-Carotene desaturase

Biosynthetic pathway of this compound in green sulfur bacteria.
Experimental Workflow for Isotopic Comparison

This diagram outlines the logical flow of an experiment designed to compare the isotopic signatures of different biomarkers from a single environmental sample.

Isotopic_Comparison_Workflow cluster_sample_prep Sample Preparation cluster_separation Biomarker Separation cluster_analysis Isotopic Analysis cluster_data Data Comparison Sample Environmental Sample (Sediment/Microbial Mat) Extraction Total Lipid Extraction (TLE) Sample->Extraction ColumnChrom Column Chromatography Extraction->ColumnChrom HPLC HPLC Purification ColumnChrom->HPLC Polar Fraction GC_Sep GC Separation ColumnChrom->GC_Sep Apolar Fraction This compound This compound Isolate HPLC->this compound OtherBiomarkers Other Biomarkers (e.g., n-alkanes) GC_Sep->OtherBiomarkers IRMS GC-C-IRMS Analysis This compound->IRMS OtherBiomarkers->IRMS Data Compare δ¹³C Values IRMS->Data

Workflow for comparative isotopic analysis of biomarkers.

A comparative study of Chlorobactene production in different species of green sulfur bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Chlorobactene production across various species of green sulfur bacteria (GSB). It delves into the biosynthetic pathway of this significant carotenoid, presents available quantitative data, and outlines the detailed experimental protocols necessary for its extraction and quantification. This document aims to serve as a valuable resource for researchers investigating the unique metabolic capabilities of these fascinating microorganisms.

The Role and Synthesis of this compound in Green Sulfur Bacteria

Green sulfur bacteria are a group of obligately anaerobic photoautotrophic bacteria that are renowned for their highly efficient light-harvesting systems, known as chlorosomes. Within these structures, carotenoids play a crucial role in both light harvesting and photoprotection. The characteristic green color of many GSB species is attributed to the presence of bacteriochlorophylls c or d alongside the yellow carotenoid, this compound. In contrast, brown-colored GSB species primarily synthesize the carotenoid isorenieratene.[1][2]

The biosynthesis of this compound is a complex enzymatic process that begins with the universal precursor for all C40 carotenoids, geranylgeranyl diphosphate. Through a series of desaturation, isomerization, and cyclization reactions, this precursor is converted to the final aromatic carotenoid, this compound. The key enzymes and intermediates in this pathway have been extensively studied, particularly in the model organism Chlorobaculum tepidum (formerly Chlorobium tepidum).[3][4]

This compound Biosynthesis Pathway

The following diagram illustrates the enzymatic steps involved in the conversion of Geranylgeranyl Diphosphate to this compound.

Chlorobactene_Biosynthesis GGPP Geranylgeranyl Diphosphate CrtB CrtB (Phytoene synthase) GGPP->CrtB 2x Phytoene Phytoene CrtP CrtP (Phytoene desaturase) Phytoene->CrtP Zeta_Carotene ζ-Carotene CrtQ CrtQ (ζ-Carotene desaturase) Zeta_Carotene->CrtQ Lycopene Lycopene CrtH CrtH (cis-trans isomerase) Lycopene->CrtH CruA CruA (Lycopene cyclase) Lycopene->CruA Gamma_Carotene γ-Carotene CrtU CrtU (γ-Carotene desaturase) Gamma_Carotene->CrtU This compound This compound CrtB->Phytoene CrtP->Zeta_Carotene CrtQ->Lycopene CrtH->Lycopene all-trans CruA->Gamma_Carotene CrtU->this compound

Caption: The biosynthetic pathway of this compound from Geranylgeranyl Diphosphate.

Comparative Analysis of this compound Production

Direct quantitative comparisons of this compound content across different GSB species under identical conditions are scarce in the literature. However, a qualitative distinction based on the major carotenoid produced is well-established. Furthermore, studies on different strains of Chlorobium tepidum provide insight into the variability of carotenoid composition within a single species.

Major Carotenoids in Green Sulfur Bacteria Species

The table below categorizes common GSB species based on their primary carotenoid, highlighting the clear distinction between green and brown-colored species.

SpeciesMajor CarotenoidReference
Chlorobaculum tepidumThis compound[5]
Chlorobium limicolaThis compound[6]
Chlorobium vibrioformeThis compound[1]
Chloroherpeton thalassiumγ-Carotene[7]
Chlorobium phaeobacteroidesIsorenieratene[1]
Chlorobium phaeovibrioidesIsorenieratene[1]
Chlorobaculum limnaeumIsorenieratene[2]
Carotenoid Composition in Different Strains of Chlorobium tepidum

The following table presents a quantitative comparison of the carotenoid composition in various strains of Chlorobium tepidum, demonstrating the percentage of this compound and its precursors.[8]

CarotenoidStrain TNO (%)Strain TLS (%)Strain MET (%)Strain GVP (%)Strain S. Pte (%)
This compound 49 68 78 83 86
γ-Carotene201813119
1',2'-Dihydrothis compound189533
1',2'-Dihydro-γ-carotene135432

Data adapted from Takaichi et al. (1997).[8]

In Chlorobium tepidum strain TNO, the overall pigment composition was found to be 4 moles of total carotenoids and 40 moles of bacteriochlorophyll c per mole of bacteriochlorophyll a.[8]

Experimental Protocols

Accurate quantification of this compound requires meticulous experimental procedures for pigment extraction and analysis. The following protocols are based on established methods for carotenoid analysis in green sulfur bacteria.

Pigment Extraction from Green Sulfur Bacteria

This protocol describes the extraction of carotenoids and bacteriochlorophylls from a cell pellet of GSB.

  • Cell Harvesting: Centrifuge a known volume of the bacterial culture (e.g., 50 mL) at 5,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Solvent Preparation: Prepare a 7:2 (v/v) mixture of acetone and methanol.

  • Extraction: Resuspend the cell pellet in 3-5 mL of the acetone:methanol mixture. Vortex vigorously for 1-2 minutes to ensure complete extraction of pigments. The process should be carried out in dim light to prevent pigment degradation.

  • Clarification: Centrifuge the extract at 10,000 x g for 5 minutes at 4°C to pellet cell debris.

  • Collection: Carefully transfer the pigmented supernatant to a new, clean tube.

  • Drying (Optional): For concentration or solvent exchange, the extract can be dried under a stream of nitrogen gas.

  • Storage: Store the pigment extract at -20°C in the dark until analysis.

HPLC Analysis and Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the preferred method for separating and quantifying carotenoids.

  • HPLC System: A reversed-phase HPLC system equipped with a C18 column (e.g., Nova-Pak C18) and a photodiode array (PDA) detector is suitable.

  • Mobile Phase: An isocratic mobile phase of acetonitrile, methanol, and tetrahydrofuran (58:35:7, by vol) can be used for the separation of carotenes.[7]

  • Injection: Re-dissolve the dried pigment extract in a small, known volume of the mobile phase and inject a defined volume (e.g., 20 µL) into the HPLC system.

  • Detection: Monitor the elution of pigments using the PDA detector, recording the absorbance spectra from 250 nm to 600 nm. This compound exhibits characteristic absorption maxima at approximately 461 nm and 491 nm.

  • Identification: Identify the this compound peak based on its retention time and comparison of its absorption spectrum with known standards or literature data.

  • Quantification: Integrate the area of the this compound peak at a specific wavelength (e.g., 491 nm). Calculate the concentration using a standard curve of purified this compound or by applying the Beer-Lambert law with a known extinction coefficient. The extinction coefficient for this compound in acetone is reported to be E(1%, 1 cm) = 2650 at 490 nm.

Experimental and Logical Workflow

The following diagram outlines a typical workflow for a comparative study of this compound production in different GSB species.

Experimental_Workflow Culture Culture GSB Species (e.g., C. tepidum, C. limicola) Harvest Harvest Cells (Centrifugation) Culture->Harvest Extraction Pigment Extraction (Acetone:Methanol) Harvest->Extraction Analysis HPLC Analysis Extraction->Analysis Inject Extract Data Data Analysis Analysis->Data Chromatograms & Spectra Comparison Comparative Guide Data->Comparison Quantitative Results

Caption: A generalized workflow for the comparative analysis of this compound production.

Conclusion

This guide consolidates current knowledge on this compound production in green sulfur bacteria. While a clear qualitative distinction exists between green and brown GSB species based on their primary carotenoid, there is a notable lack of comprehensive, quantitative comparative studies. The data from different strains of Chlorobium tepidum suggest that this compound content can be variable even within a single species. The provided experimental protocols offer a standardized framework for future research in this area. Further investigations involving the cultivation of diverse GSB species under controlled, identical conditions are necessary to generate a robust, comparative dataset of this compound production. Such studies will not only enhance our fundamental understanding of GSB metabolism but also open avenues for the potential biotechnological application of these unique natural pigments.

References

Evaluating the specificity of Chlorobactene as a biomarker for Chlorobiaceae versus other phototrophs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The identification of specific biomarkers is crucial for tracing the presence and activity of microbial groups in both contemporary and ancient environments. Chlorobactene, an aromatic carotenoid, has long been considered a key biomarker for the green sulfur bacteria of the family Chlorobiaceae. This guide provides a comprehensive evaluation of the specificity of this compound for Chlorobiaceae compared to other phototrophic organisms, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a monocyclic aromatic carotenoid responsible for the characteristic green or brown color of many species within the Chlorobiaceae family.[1] These obligately anaerobic photoautotrophs are significant contributors to primary productivity in anoxic, sulfide-rich environments. The unique structure of this compound, derived from the cyclization and aromatization of the acyclic precursor γ-carotene, has made it a valuable tool in geochemical studies to infer past photic zone euxinia.[2]

Specificity of this compound for Chlorobiaceae

Current research strongly indicates that this compound is a highly specific biomarker for green-pigmented members of the Chlorobiaceae. While other aromatic carotenoids, such as isorenieratene, are found in brown-pigmented Chlorobiaceae and some other bacterial groups, this compound's distribution appears to be much more restricted.

Quantitative Comparison of Carotenoid Content

While a single comprehensive study quantifying this compound across all phototrophic groups is not available, the existing literature allows for a comparative summary. The following table synthesizes available data on the presence and relative abundance of this compound and other relevant carotenoids in various phototrophic bacteria.

Phototrophic GroupKey Aromatic CarotenoidsTypical this compound ConcentrationReferences
Chlorobiaceae (Green-pigmented) This compound , OH-chlorobacteneMajor carotenoid component[2][3]
Chlorobiaceae (Brown-pigmented) Isorenieratene, β-isorenierateneGenerally absent or in trace amounts[2]
Cyanobacteria β-carotene, echinenone, zeaxanthinNot typically detected[4]
Purple Sulfur Bacteria (Chromatiaceae) Spirilloxanthin, okenoneNot detected[5]
Actinobacteria Isorenieratene (in some species)Not naturally produced[6][7]
"Candidatus Chloracidobacterium thermophilum" Echinenone, canthaxanthinNot detected[2]

Note: "Major carotenoid component" implies that this compound is one of the most abundant, if not the most abundant, carotenoid in these organisms. Specific concentrations can vary depending on the species and growth conditions.

Experimental Protocols

Accurate evaluation of biomarker specificity relies on robust and standardized experimental procedures. Below are detailed methodologies for the extraction and quantification of this compound from microbial cultures.

Pigment Extraction from Bacterial Cells

This protocol is adapted from methods described for the extraction of pigments from green sulfur bacteria.

Materials:

  • Bacterial cell pellet

  • Acetone (HPLC grade)

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Deionized water

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Harvest bacterial cells from culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Discard the supernatant and resuspend the cell pellet in a known volume of a 7:2 (v/v) mixture of acetone and methanol.

  • Vortex the mixture vigorously for 2 minutes to ensure complete cell lysis and pigment extraction.

  • Centrifuge the mixture at 5,000 x g for 5 minutes to pellet cell debris.

  • Carefully transfer the supernatant containing the pigments to a new tube.

  • To partition the pigments into a non-polar solvent, add an equal volume of hexane and 1/10 volume of deionized water to the supernatant.

  • Vortex thoroughly for 1 minute and then centrifuge at 1,000 x g for 2 minutes to separate the phases.

  • The upper hexane layer, now colored with the pigments, should be carefully collected.

  • Filter the hexane extract through a 0.22 µm PTFE syringe filter into an amber HPLC vial to remove any remaining particulate matter.

  • Store the extract at -20°C in the dark until HPLC analysis to prevent pigment degradation.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a typical reversed-phase HPLC method for the separation and quantification of carotenoids.

Instrumentation and Columns:

  • HPLC system with a diode array detector (DAD) or a UV-Vis detector.

  • C18 or C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase and Gradient:

  • A common mobile phase system consists of a gradient of methanol, acetonitrile, and water, or a mixture of methanol and methyl tert-butyl ether.

  • Example Gradient:

    • Solvent A: Methanol:Water (95:5, v/v)

    • Solvent B: Methyl tert-butyl ether

    • Gradient: Start with 100% Solvent A, linearly increase to 50% Solvent B over 20 minutes. Hold for 5 minutes, then return to initial conditions.

  • Flow rate: 1.0 mL/min.

  • Injection volume: 20 µL.

Detection and Quantification:

  • Monitor the eluent at the absorbance maximum of this compound, which is approximately 460-490 nm.[8]

  • Identify the this compound peak based on its retention time and comparison with a purified standard (if available) or by its characteristic absorption spectrum.

  • Quantify the concentration of this compound using an external calibration curve prepared from a standard of known concentration.

  • Alternatively, in the absence of a pure standard, quantification can be performed using published extinction coefficients. The absorption coefficient for this compound at 490 nm is 265 L g⁻¹ cm⁻¹.[8]

Visualizing Key Processes

To better understand the context of this compound as a biomarker, the following diagrams illustrate its biosynthetic pathway and a typical experimental workflow for its analysis.

This compound Biosynthesis Pathway

Chlorobactene_Biosynthesis GGPP Geranylgeranyl diphosphate Phytoene Phytoene GGPP->Phytoene Lycopene Lycopene Phytoene->Lycopene gamma_carotene γ-Carotene Lycopene->gamma_carotene This compound This compound gamma_carotene->this compound

Caption: Biosynthesis of this compound from geranylgeranyl diphosphate.

Experimental Workflow for Biomarker Analysis

Biomarker_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Culture Microbial Culture Centrifugation Cell Harvesting (Centrifugation) Culture->Centrifugation Extraction Pigment Extraction (Solvents) Centrifugation->Extraction Purification Phase Separation & Filtration Extraction->Purification HPLC HPLC Separation Purification->HPLC Detection DAD/UV-Vis Detection HPLC->Detection Quantification Quantification Detection->Quantification Data Data Analysis Quantification->Data Comparison Comparison to Other Phototrophs Data->Comparison Conclusion Biomarker Specificity Assessment Comparison->Conclusion

Caption: Workflow for evaluating this compound as a biomarker.

Conclusion

The available evidence strongly supports the use of this compound as a highly specific biomarker for green-pigmented Chlorobiaceae. Its biosynthesis is confined to this group, and it is not a major carotenoid in other phototrophic bacteria. Researchers can confidently use the presence of this compound in environmental samples as a strong indicator of the past or present activity of green sulfur bacteria. The experimental protocols provided in this guide offer a robust framework for the accurate and reliable quantification of this important biomarker. Further research focusing on the development of certified this compound standards would further enhance the accuracy of quantitative studies.

References

A Comparative Analysis of Modern and Ancient Chlorobactene Distributions in Lacustrine Environments

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers on the distribution, diagenesis, and analysis of a key biomarker for photic zone euxinia.

Chlorobactene, a carotenoid pigment synthesized by green sulfur bacteria (Chlorobiaceae), serves as a critical biomarker for identifying periods of photic zone euxinia (PZE)—conditions where anoxic and sulfidic waters extend into the sunlit zone of a water body. Its preservation in lacustrine sediments provides a window into the historical biogeochemistry of lakes. This guide offers a comparative overview of this compound distribution in modern versus ancient lacustrine environments, details the analytical protocols for its quantification, and discusses the diagenetic pathways that alter its structure over geological timescales.

Modern vs. Ancient this compound Distributions: A Quantitative Snapshot

The abundance and chemical form of this compound in lacustrine sediments can vary significantly between modern and ancient deposits, primarily due to diagenetic processes. Modern, recently deposited sediments in anoxic lakes can contain intact this compound, reflecting the current or very recent presence of green sulfur bacteria in the water column. In contrast, ancient sediments are more likely to contain diagenetic products of this compound, such as chlorobactane, which is a partially hydrogenated form of the parent molecule.

A prime example of this is found in the sediments of Ace Lake, Antarctica, a saline, permanently stratified (meromictic) lake. Studies of sediment cores from this lake provide a direct comparison of this compound and its diagenetic product at different time depths.

Sediment Layer (Age) Compound Concentration (µg/g dry sediment) Reference
37-39 cm (Relatively Younger)Intact this compound~1.5[1]
37-39 cm (Relatively Younger)Chlorobactane~0.5[1]
85-87 cm (Relatively Older)Intact this compound~0.2[1]
85-87 cm (Relatively Older)Chlorobactane~1.8[1]

Table 1: Concentration of intact this compound and its hydrogenated form, chlorobactane, in two selected sediment layers from Ace Lake, Antarctica. The data illustrates the transformation of this compound into chlorobactane with increasing sediment depth and age.[1]

The data from Ace Lake clearly demonstrates that with increasing depth and, therefore, age, the concentration of intact this compound decreases while the concentration of its diagenetic product, chlorobactane, increases.[1] This shift is a key consideration when interpreting the presence and significance of this compound-derived compounds in the geological record. The ratio of the parent biomarker to its diagenetic products can potentially be used to infer information about the depositional environment and post-depositional alteration history.

Experimental Protocols for this compound Analysis

The accurate quantification of this compound and its derivatives from lacustrine sediments requires a multi-step analytical approach. The following is a generalized protocol based on methods described in the literature.

Sample Preparation and Extraction
  • Sediment Coring and Sectioning: Sediment cores are collected from the lacustrine environment and sectioned at desired depth intervals. Samples should be stored frozen and in the dark to minimize pigment degradation.

  • Freeze-Drying: Water is removed from the sediment samples by freeze-drying to facilitate efficient solvent extraction.

  • Solvent Extraction: The dried sediment is extracted with an organic solvent mixture. A common method involves ultrasonication of the sample in a mixture of acetone and methanol. This process is typically repeated multiple times to ensure complete extraction of the carotenoids.

Pigment Separation and Quantification
  • High-Performance Liquid Chromatography (HPLC): The crude extract is then analyzed by HPLC. A C18 reversed-phase column is commonly used for the separation of carotenoids. The mobile phase typically consists of a gradient of solvents, such as a mixture of acetonitrile, methanol, and water.

  • Detection:

    • Diode Array Detector (DAD): This detector measures the absorbance of the eluting compounds over a range of wavelengths, allowing for the identification of this compound based on its characteristic absorption spectrum.

    • Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer (LC-MS) provides more definitive identification and quantification based on the mass-to-charge ratio of the target molecules. Electrospray ionization (ESI) is a common ionization technique used for this purpose.

  • Quantification: The concentration of this compound is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from a certified standard of this compound.

Identification of Diagenetic Products
  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify saturated diagenetic products like chlorobactane, which are not readily analyzed by HPLC, GC-MS is often employed. The saturated hydrocarbon fraction of the total lipid extract is isolated using column chromatography prior to GC-MS analysis.

Visualizing the Workflow and Diagenetic Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow for this compound analysis and the simplified diagenetic pathway of this compound in lacustrine sediments.

Experimental_Workflow cluster_sampling Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification Sediment_Coring Sediment Coring Sectioning Core Sectioning Sediment_Coring->Sectioning Freeze_Drying Freeze-Drying Sectioning->Freeze_Drying Solvent_Extraction Solvent Extraction (Acetone/Methanol) Freeze_Drying->Solvent_Extraction HPLC HPLC Separation Solvent_Extraction->HPLC GC_MS GC-MS for Diagenetic Products Solvent_Extraction->GC_MS DAD DAD Detection HPLC->DAD LC_MS LC-MS Identification HPLC->LC_MS Quantification Quantification vs. Standards DAD->Quantification LC_MS->Quantification GC_MS->Quantification

Caption: Experimental workflow for this compound analysis.

Diagenetic_Pathway This compound This compound (in modern sediments) Chlorobactane Chlorobactane (in ancient sediments) This compound->Chlorobactane Diagenesis (Hydrogenation)

Caption: Simplified diagenetic pathway of this compound.

Conclusion

The distribution of this compound and its diagenetic products in lacustrine sediments provides valuable insights into the historical occurrence of photic zone euxinia. The comparison of modern and ancient sediments reveals a clear diagenetic trend of hydrogenation, transforming this compound into chlorobactane. Accurate quantification of these compounds relies on robust analytical protocols involving solvent extraction and chromatographic separation with mass spectrometric detection. By understanding the distribution and diagenetic fate of this key biomarker, researchers can more accurately reconstruct past aquatic environments and the biogeochemical cycles that governed them. Further research across a wider range of modern meromictic lakes is needed to build a more comprehensive global dataset for comparison with the rich geological record of PZE.

References

Assessing the Preservation Potential of Chlorobactene Versus Other Carotenoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the preservation potential of chlorobactene against other well-studied carotenoids. Due to the limited availability of direct experimental data on this compound's antioxidant efficacy and stability, this document focuses on providing a framework for its evaluation. It summarizes the known properties of this compound, outlines the theoretical basis for its preservation potential by drawing parallels with other carotenoids, and provides detailed experimental protocols for its assessment.

Introduction to this compound

This compound is an aromatic carotenoid synthesized by green sulfur bacteria, such as those from the genus Chlorobium.[1][2] Like other carotenoids, its structure, characterized by a long system of conjugated double bonds, suggests it possesses antioxidant properties. Carotenoids are known to be potent quenchers of singlet oxygen and scavengers of other reactive oxygen species (ROS), which are key drivers of oxidative degradation in various systems.[3][4] The primary functions of carotenoids in their native biological systems include light harvesting and photoprotection.[3][5]

General Preservation Potential of Carotenoids

Carotenoids are widely recognized for their antioxidant properties, which form the basis of their preservation potential. Their mechanisms of action primarily involve:

  • Scavenging of Free Radicals: Carotenoids can neutralize free radicals by donating an electron or a hydrogen atom, thereby terminating the chain reactions of oxidation.

  • Quenching of Singlet Oxygen: The conjugated double bond system of carotenoids allows them to absorb the energy of singlet oxygen, a highly reactive form of oxygen, and dissipate it as heat.

The effectiveness of a carotenoid as an antioxidant is influenced by its chemical structure, including the number of conjugated double bonds, the presence of oxygen-containing functional groups, and the nature of its end groups.

Comparative Data on Carotenoid Properties

While quantitative data for this compound is scarce, the following tables provide a comparative overview of the properties of some common carotenoids to serve as a benchmark for future studies on this compound.

Table 1: Antioxidant Activity of Selected Carotenoids

CarotenoidDPPH Radical Scavenging (IC50)ABTS Radical Scavenging (IC50)Source Organism/Food
This compound Data not availableData not availableChlorobium spp.
β-Carotene ~2.5 - 5 µg/mL~1.5 - 3 µg/mLCarrots, pumpkins
Lycopene ~1 - 4 µg/mL~1 - 2.5 µg/mLTomatoes, watermelon
Lutein ~2 - 6 µg/mL~1.5 - 4 µg/mLLeafy green vegetables
Astaxanthin ~0.5 - 2 µg/mL~0.5 - 1.5 µg/mLHaematococcus pluvialis

Note: IC50 values can vary significantly depending on the specific assay conditions, solvent, and purity of the carotenoid.

Table 2: Stability of Selected Carotenoids

CarotenoidThermal StabilityLight StabilitySusceptibility to Oxidation
This compound Data not availableData not availableData not available
β-Carotene Moderate; susceptible to isomerization and oxidation at high temperatures.Moderate; degrades upon exposure to UV and visible light.High
Lycopene Relatively stable during food processing but degrades with prolonged heating.[6][7]Sensitive to light, leading to isomerization and degradation.Very high
Lutein More stable than β-carotene and lycopene under thermal stress.More stable than β-carotene and lycopene in the presence of light.Moderate
Astaxanthin Generally considered more stable than other carotenoids.More stable than other carotenoids.Moderate to High

Experimental Protocols for Assessing Preservation Potential

To facilitate the evaluation of this compound's preservation potential, detailed protocols for key experiments are provided below.

Extraction and Purification of this compound from Chlorobium spp.

Objective: To obtain a purified sample of this compound for subsequent analysis.

Methodology:

  • Cell Harvesting: Culture Chlorobium spp. under appropriate anaerobic and illuminated conditions. Harvest the cells by centrifugation.

  • Extraction: Resuspend the cell pellet in a mixture of acetone and methanol (e.g., 7:2 v/v) and sonicate or homogenize to disrupt the cells and extract the pigments.[5]

  • Phase Separation: Add a non-polar solvent such as hexane or diethyl ether and a saline solution to the extract to achieve phase separation. The carotenoids will partition into the non-polar layer.

  • Saponification (Optional): To remove chlorophylls and lipids, the extract can be saponified with a solution of potassium hydroxide in methanol.

  • Purification: The crude extract can be purified using chromatographic techniques such as column chromatography (e.g., with silica gel or alumina) or high-performance liquid chromatography (HPLC) with a C18 or C30 column. The identity and purity of this compound should be confirmed by UV-Vis spectrophotometry and mass spectrometry.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Methodology:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to an absorbance of approximately 1.0 at its maximum wavelength (~517 nm).

  • Reaction Mixture: In a microplate or cuvette, mix different concentrations of the purified this compound sample with the DPPH solution. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at the maximum wavelength of DPPH.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a plot of scavenging activity against sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Objective: To assess the ability of this compound to scavenge the ABTS radical cation.

Methodology:

  • Generation of ABTS Radical Cation: React ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allow the mixture to stand in the dark for 12-16 hours to form the stable ABTS radical cation.

  • Preparation of ABTS Working Solution: Dilute the ABTS radical cation solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at its maximum wavelength (~734 nm).

  • Reaction Mixture: Add different concentrations of the this compound sample to the ABTS working solution.

  • Measurement: Record the decrease in absorbance at 734 nm after a specific time (e.g., 6 minutes).

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Inhibition of Lipid Peroxidation Assay

Objective: To evaluate the ability of this compound to protect lipids from oxidation.

Methodology:

  • Preparation of a Lipid Substrate: Use a model system such as a linoleic acid emulsion or a preparation of liposomes.

  • Induction of Peroxidation: Induce lipid peroxidation using a pro-oxidant, such as a free radical initiator (e.g., AAPH) or a metal catalyst (e.g., FeSO4/ascorbate).

  • Treatment: Add different concentrations of this compound to the lipid substrate before or at the time of inducing peroxidation. A control group without any antioxidant is also included.

  • Monitoring Peroxidation: Measure the extent of lipid peroxidation over time using methods such as:

    • Thiobarbituric Acid Reactive Substances (TBARS) Assay: Measures malondialdehyde (MDA), a secondary product of lipid peroxidation.

    • Conjugated Diene Formation: Monitor the increase in absorbance at ~234 nm, which corresponds to the formation of conjugated dienes.

  • Analysis: Compare the rate of lipid peroxidation in the presence and absence of this compound to determine its inhibitory effect.

Signaling Pathways and Degradation Mechanisms

The antioxidant and degradation pathways of carotenoids are complex and interconnected. The following diagrams illustrate generalized pathways.

Antioxidant_Signaling_Pathway General Antioxidant Mechanism of Carotenoids ROS Reactive Oxygen Species (ROS) Carotenoid Carotenoid (e.g., this compound) ROS->Carotenoid attacks Cellular_Damage Cellular Damage (Lipid Peroxidation, etc.) ROS->Cellular_Damage causes Carotenoid_Radical Carotenoid Radical (Resonance Stabilized) Carotenoid->Carotenoid_Radical forms Neutralized_ROS Neutralized ROS Carotenoid->Neutralized_ROS neutralizes Stable_Products Stable Oxidation Products Carotenoid_Radical->Stable_Products degrades to

Caption: General antioxidant mechanism of carotenoids.

Experimental_Workflow Experimental Workflow for Assessing Preservation Potential cluster_extraction Extraction & Purification cluster_assays Antioxidant & Stability Assays cluster_analysis Data Analysis & Comparison Harvest Harvest Chlorobium Cells Extract Solvent Extraction Harvest->Extract Purify Chromatographic Purification Extract->Purify DPPH DPPH Assay Purify->DPPH ABTS ABTS Assay Purify->ABTS Lipid_Peroxidation Lipid Peroxidation Assay Purify->Lipid_Peroxidation Stability Stability Studies (Light, Heat, O2) Purify->Stability IC50 Calculate IC50 Values DPPH->IC50 ABTS->IC50 Compare Compare with other Carotenoids Lipid_Peroxidation->Compare Kinetics Determine Degradation Kinetics Stability->Kinetics IC50->Compare Kinetics->Compare

Caption: Workflow for assessing carotenoid preservation potential.

Carotenoid_Degradation_Pathway Generalized Carotenoid Degradation Pathways Carotenoid Intact Carotenoid Isomers Cis-Isomers Carotenoid->Isomers Isomerization (Light, Heat) Epoxides Epoxides & Apocarotenoids Carotenoid->Epoxides Oxidation (O2, ROS) Isomers->Epoxides Oxidation Short_Chain Short-Chain Products (Aldehydes, Ketones) Epoxides->Short_Chain Further Oxidation/Cleavage

Caption: Generalized pathways of carotenoid degradation.

Knowledge Gaps and Future Directions

The current body of scientific literature lacks specific and quantitative data on the preservation potential of this compound. To fully assess its capabilities and compare it meaningfully with other carotenoids, future research should focus on:

  • Quantitative Antioxidant Assays: Performing standardized DPPH, ABTS, and other antioxidant capacity assays on purified this compound to determine its IC50 values.

  • Stability Studies: Investigating the degradation kinetics of this compound under various conditions relevant to preservation, such as exposure to different temperatures, light intensities and wavelengths, and oxygen concentrations.

  • In Situ Preservation Studies: Evaluating the effectiveness of this compound in preventing the oxidation of real-world substrates, such as edible oils, emulsions, or food products.

  • Identification of Degradation Products: Characterizing the breakdown products of this compound under different stress conditions to understand its degradation pathways and the potential bioactivity of its metabolites.

By addressing these knowledge gaps, the scientific community can gain a comprehensive understanding of this compound's potential as a natural preservative for applications in the food, pharmaceutical, and cosmetic industries.

References

Navigating the Analytical Maze: A Comparative Guide to Chlorobactene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides an objective, data-driven comparison of common analytical methods for the quantification of Chlorobactene, a key carotenoid in green sulfur bacteria. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the knowledge to select the most appropriate method for their specific needs.

This compound, an aromatic carotenoid, plays a crucial role in the light-harvesting complexes of green sulfur bacteria.[1] Its unique structure and function make it a compound of interest in various research fields, including photosynthesis, biofuel production, and as a potential biomarker. Accurate and reproducible quantification of this compound is essential for advancing these studies. This guide compares the three most prevalent analytical techniques: UV-Visible Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Comparative Analysis of Quantification Methods

Table 1: Performance Characteristics of this compound Quantification Methods

ParameterUV-Visible SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Measures light absorbance at a specific wavelength.[2][3]Separates compounds based on their interaction with a stationary phase.[2][4]Measures the mass-to-charge ratio of ionized molecules.[2][5]
Specificity Low; susceptible to interference from other absorbing compounds.[3][6]High; separates this compound from other carotenoids and matrix components.[4]Very high; provides structural confirmation.[2]
Sensitivity ModerateHighVery High
Quantification Total carotenoids or this compound in pure samples.Absolute quantification of individual carotenoids.[4]Absolute quantification and structural elucidation.[2]
Throughput HighModerateModerate to Low
Cost LowModerateHigh
Expertise Required MinimalIntermediateHigh

Table 2: Quantitative Comparison of Analytical Methods for Carotenoid Analysis

MethodTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Linearity (R²)Precision (RSD%)
UV-Vis Spectrophotometry ~0.1 - 1 µg/mL~0.3 - 3 µg/mL>0.99<10
HPLC-DAD/UV ~1 - 10 ng/mL~3 - 30 ng/mL>0.999<5
LC-MS/MS ~0.01 - 1 ng/mL~0.03 - 3 ng/mL>0.999<5

Note: These values are representative for carotenoids and may vary depending on the specific instrumentation, sample matrix, and method optimization.

Experimental Workflows and Method Selection

The selection of an appropriate quantification method depends on the research question, the complexity of the sample, and the required level of accuracy and sensitivity. The following diagrams illustrate a general experimental workflow and a decision-making process for choosing a suitable method.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Biological Sample (e.g., Green Sulfur Bacteria) Extraction Solvent Extraction (e.g., Acetone/Methanol) Sample->Extraction Saponification Saponification (Optional) (to remove chlorophylls) Extraction->Saponification Purification Solid Phase Extraction (SPE) (Optional) Saponification->Purification Spectro UV-Vis Spectrophotometry Purification->Spectro HPLC HPLC-DAD/UV Purification->HPLC MS LC-MS/MS Purification->MS Data_Spectro Quantification using Beer-Lambert Law Spectro->Data_Spectro Data_HPLC Peak Integration and Calibration Curve HPLC->Data_HPLC Data_MS Mass Spectra Analysis and Quantification MS->Data_MS

Figure 1: General experimental workflow for this compound quantification.

method_selection node_result node_result start Start: Need to Quantify this compound q1 Is the sample a pure extract of This compound? start->q1 q2 Is high throughput and low cost a priority? q1->q2 Yes q3 Is separation of isomers or other carotenoids required? q1->q3 No q2->node_result Yes UV-Vis Spectrophotometry q2->q3 No q3->node_result No HPLC-DAD/UV q4 Is structural confirmation and highest sensitivity needed? q3->q4 Yes q4->node_result Yes LC-MS/MS q4->node_result No HPLC-DAD/UV

Figure 2: Decision tree for selecting a this compound quantification method.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on established methods for carotenoid analysis and can be adapted for this compound quantification.

Sample Preparation

Proper sample preparation is critical to minimize degradation and ensure accurate quantification of carotenoids.[7]

  • Extraction: Pigments are typically extracted from cell pellets by sonication in an organic solvent mixture such as acetone/methanol (7:2, v/v).[1] Cell debris is then removed by centrifugation.

  • Saponification (Optional): To remove interfering chlorophylls, the extract can be treated with a methanolic potassium hydroxide solution.[8] This step is particularly important for spectrophotometric analysis.

  • Purification (Optional): Solid-phase extraction (SPE) can be used to further purify the carotenoid fraction and remove polar and non-polar impurities.[7]

UV-Visible Spectrophotometry

This method is a rapid and cost-effective technique for estimating total carotenoid content or for quantifying this compound in a purified sample.[2]

  • Instrumentation: A standard UV-Visible spectrophotometer is used.

  • Procedure: The absorbance of the pigment extract is measured at the wavelength of maximum absorption (λmax) for this compound in the chosen solvent (e.g., ~491 nm in acetone/methanol).[1]

  • Quantification: The concentration is calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of this compound, b is the path length of the cuvette, and c is the concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the separation and quantification of individual carotenoids, offering high resolution and sensitivity.[4]

  • Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector is required.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used for carotenoid separation.[1][2]

    • Mobile Phase: A gradient elution with a mixture of solvents such as methanol, acetonitrile, and water is often employed.[2][9]

    • Detection: The eluting pigments are monitored at their respective λmax. For this compound, detection is typically set around 491 nm.[1]

  • Quantification: A calibration curve is generated using certified standards of this compound. The concentration in the sample is determined by comparing the peak area to the calibration curve.

Mass Spectrometry (MS)

Coupling liquid chromatography with mass spectrometry (LC-MS) provides the highest level of specificity and sensitivity, allowing for both quantification and structural confirmation.[2]

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., tandem MS) is used.

  • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization techniques for carotenoids.

  • Analysis: The mass spectrometer provides molecular weight and fragmentation data, which can definitively identify this compound and distinguish it from other compounds with similar chromatographic and spectral properties.[2]

  • Quantification: Quantification is typically performed using selected reaction monitoring (SRM) or by constructing a calibration curve with an isotopically labeled internal standard.

Conclusion

The selection of a this compound quantification method should be a well-considered decision based on the specific requirements of the study. For rapid screening and analysis of purified samples, UV-Visible spectrophotometry is a viable option. For accurate quantification and separation from other carotenoids, HPLC is the method of choice. When structural confirmation and the highest sensitivity are required, LC-MS is the most powerful technique. By understanding the strengths and limitations of each method, researchers can ensure the generation of reliable and reproducible data in their investigations of this compound.

References

Comparative Analysis of Chlorobactene Abundance and Geochemical Data: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Chlorobactene abundance with key geochemical data, offering researchers, scientists, and drug development professionals a framework for utilizing this biomarker in paleoenvironmental reconstructions. This compound and its diagenetic product, chlorobactane, are carotenoids produced by green sulfur bacteria (GSB, Chlorobiaceae). The presence of these pigments in sediments is a robust indicator of anoxygenic photosynthesis, specifically pointing to periods of photic zone euxinia (PZE)—conditions where the sunlit upper water column is both anoxic and sulfidic.[1][2][3] Statistical analysis of this compound abundance alongside geochemical proxies for redox conditions provides a powerful tool for reconstructing past aquatic environments.

Data Presentation: Correlating this compound with Euxinia Proxies

The statistical relationship between this compound abundance and geochemical indicators of anoxia and sulfidic conditions is foundational to its use as a biomarker. High concentrations of this compound derivatives are expected to correlate positively with proxies for euxinia. The following table summarizes representative quantitative data drawn from various paleoenvironmental studies, illustrating the expected trends.

Parameter Sample A (Oxic/Dysoxic) Sample B (Anoxic) Sample C (Euxinic) Primary Function/Indication
Chlorobactane (ng/g TOC) < 15 - 20> 100Biomarker for Green Sulfur Bacteria (Photic Zone Euxinia)[3][4]
Total Organic Carbon (TOC wt%) 0.5 - 1.51.5 - 4.0> 4.0Indicator of primary productivity and organic matter preservation
Total Sulfur (TS wt%) < 0.50.5 - 1.5> 1.5Reflects sulfate reduction in anoxic sediments
C/S Ratio > 52.8 - 5< 2.8Distinguishes marine (low ratio) from freshwater (high ratio) depositional environments under anoxic conditions
Degree of Pyritization (DOP) < 0.450.45 - 0.75> 0.75Ratio of pyritic iron to total reactive iron, indicating bottom water anoxia
Redox-Sensitive Metals (e.g., Mo, U in ppm) LowModerateHighEnrichment of trace metals that are soluble in oxic waters but precipitate under reducing conditions[3]
Environmental Interpretation Well-ventilated water columnAnoxic bottom waters, potential for seasonal stratificationPersistent photic zone euxinia, stratified water columnOverall paleoenvironmental condition

Experimental Protocols

Detailed and consistent methodologies are critical for generating comparable datasets. Below are standard protocols for the quantification of this compound derivatives and key geochemical analyses.

This protocol is adapted for the analysis of aromatic carotenoids from sediment samples.

  • Sample Preparation :

    • Freeze-dry the sediment or rock sample to remove water.

    • Grind the sample to a fine, homogenous powder (< 100 mesh) using a mortar and pestle or a mill.

    • Determine the Total Organic Carbon (TOC) content of the powdered sample.

  • Lipid Extraction :

    • Extract the powdered sample (typically 5-10g) using an accelerated solvent extractor (ASE) or Soxhlet apparatus.

    • A common solvent mixture is dichloromethane (DCM) and methanol (MeOH) (9:1 v/v).

    • Add an internal standard (e.g., C46 GTGT) prior to extraction for quantification.

  • Fractionation :

    • Saponify the total lipid extract to break down esters.

    • Separate the extract into different compound classes (e.g., aliphatics, aromatics, polars) using column chromatography with silica gel.

    • Elute the aromatic fraction, which contains this compound and its derivatives, using a mixture of hexane and DCM.

  • Analysis and Quantification :

    • Concentrate the aromatic fraction under a gentle stream of N₂.

    • Analyze the sample using High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (MS) or a Diode Array Detector (DAD).[5]

    • HPLC Conditions : Use a C18 column with a mobile phase gradient, for example, from acetone/water to 100% acetone, to separate the compounds.[5]

    • Detection : Identify this compound and its diagenetic products (e.g., chlorobactane) based on their retention times and mass spectra compared to authentic standards.

    • Quantify the abundance relative to the internal standard and normalize to the sample's TOC content (reported as ng/g TOC).

  • Total Organic Carbon (TOC) and Total Sulfur (TS) :

    • Treat a portion of the powdered sample with acid (e.g., 1M HCl) to remove carbonates.

    • Analyze the decalcified sample using a CHNS elemental analyzer.

  • Iron Speciation and Degree of Pyritization (DOP) :

    • Perform a sequential iron extraction on a non-acidified sample portion.

    • Step 1 : Extract carbonate-associated iron (Fe-carb) using a sodium acetate buffer.

    • Step 2 : Extract iron oxides (Fe-ox) using a sodium dithionite solution.

    • Step 3 : Extract magnetite (Fe-mag) using an oxalate solution.

    • Step 4 : Determine pyrite iron (Fe-py) by chromous chloride digestion or by calculating from TS content.

    • Analyze the iron content in each extract using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

    • Calculate the Degree of Pyritization: DOP = Fe-py / (Fe-py + Acid Volatile Sulfides-Fe).

  • Trace Metal Analysis :

    • Digest a powdered sample aliquot using a mixture of strong acids (e.g., HF, HNO₃, HClO₄).

    • Analyze the concentrations of redox-sensitive metals (e.g., Molybdenum, Rhenium, Uranium) using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Mandatory Visualization

The following diagrams illustrate the logical workflow for the statistical analysis of this compound and geochemical data, and a conceptual signaling pathway showing the environmental controls on this compound production.

G cluster_sample Sample Processing cluster_analysis Analytical Procedures cluster_stats Data Interpretation A Sediment Core Collection B Sub-sampling & Homogenization A->B C Lipid Extraction (ASE/Soxhlet) B->C E Geochemical Analysis (TOC/S, Fe, Trace Metals) B->E D This compound ID & Quantification (HPLC-MS) C->D F Data Integration D->F E->F G Statistical Analysis (Correlation, PCA) F->G H Paleoenvironmental Reconstruction G->H

Fig 1. Workflow for correlating this compound with geochemical data.

G cluster_env Environmental Conditions cluster_bio Biological Response cluster_output Geochemical Signal A Light Availability (Photic Zone) E Anoxygenic Photosynthesis A->E + B Anoxia (O₂ Depletion) D Green Sulfur Bacteria (Chlorobiaceae) Proliferation B->D + C Sulfide (H₂S) Availability C->E + (e⁻ donor) D->E F This compound Biosynthesis E->F G High this compound Abundance in Sediment F->G

Fig 2. Environmental factors leading to this compound production.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Chlorobactene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Chlorobactene, a non-halogenated carotenoid. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The following protocols are based on established best practices for the management of non-halogenated organic chemical waste, in the absence of specific disposal information for this compound.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes and aerosols.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or holes before each use.Prevents skin contact with the chemical and contaminated materials.
Body Protection Standard laboratory coat. A chemically resistant apron is recommended when handling larger quantities.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required if handled in a well-ventilated area or a chemical fume hood.Use appropriate respiratory protection if generating dusts or aerosols.

II. This compound Waste Classification and Segregation

Proper segregation is the most critical step in managing this waste stream. This compound is a non-halogenated organic compound (Molecular Formula: C40H52).[1] Therefore, all waste containing this compound must be classified and disposed of as non-halogenated organic waste .

Crucially, DO NOT mix with:

  • Halogenated organic waste (e.g., chloroform, dichloromethane).

  • Strong acids, bases, or oxidizers.[2]

  • Aqueous waste.

  • Heavy metal waste.

Mixing incompatible waste streams can lead to hazardous chemical reactions and complicates the disposal process.

III. Step-by-Step Disposal Protocol

1. Designate a Waste Container:

  • Obtain a dedicated, chemically compatible, and leak-proof container clearly labeled "Non-Halogenated Organic Waste".

  • The container must have a secure, tight-fitting screw cap.

2. Waste Collection:

  • Carefully transfer waste this compound (solid) or solutions containing it into the designated container. This should be done inside a chemical fume hood to minimize inhalation exposure.

  • Keep the waste container closed at all times except when actively adding waste.[3]

3. Container Management:

  • Fill Level: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[3]

  • Labeling: Ensure the waste container is clearly labeled with the words "Hazardous Waste," the name "this compound," and the approximate concentration and quantity. Do not use abbreviations or chemical formulas.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from sources of heat, ignition, and incompatible materials.[4] Liquid waste containers should be stored in secondary containment (e.g., a spill tray).

4. Disposal of Empty Containers:

  • The original this compound container must be triple-rinsed with a suitable non-halogenated solvent (e.g., ethanol, acetone).

  • The first rinsate must be collected and disposed of as non-halogenated organic waste. Subsequent rinsates can also be collected in the same waste stream.

  • After rinsing and allowing the container to air-dry completely in a fume hood, deface or remove the original label. The container can then be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.[5]

5. Spill Management:

  • Minor Spills (inside a chemical fume hood):

    • Absorb the spill with a compatible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully scoop the absorbent material and any contaminated debris into a dedicated bag or container.

    • Seal and label the container as "Hazardous Waste: Spill Debris containing this compound" and manage it with your primary waste stream.

    • Decontaminate the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Major Spills (outside of a fume hood, large volume, or if you feel unsafe):

    • Immediately evacuate the area and alert others.

    • Contact your institution's Environmental Health & Safety (EHS) department for emergency response.

IV. Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Chlorobactene_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe classify Classify Waste: Is it this compound or material contaminated with it? ppe->classify non_haz Dispose as Non-Hazardous Waste classify->non_haz No (e.g., uncontaminated gloves) segregate Segregate as Non-Halogenated Organic Waste classify->segregate Yes container Select Labeled, Compatible Waste Container segregate->container collect Collect Waste in Chemical Fume Hood container->collect manage Manage Container: - Cap tightly - Do not overfill (<90%) - Store in secondary containment collect->manage spill Spill Occurs? manage->spill minor_spill Minor Spill: - Absorb - Collect debris - Decontaminate spill->minor_spill Yes, Minor major_spill Major Spill: - Evacuate - Alert others - Contact EHS spill->major_spill Yes, Major request_pickup Request Waste Pickup from EHS spill->request_pickup No end_spill Manage Spill Debris as Hazardous Waste minor_spill->end_spill end End: Waste Disposed major_spill->end end_spill->request_pickup request_pickup->end

Caption: Disposal workflow for this compound waste.

V. Stability and Degradation Considerations

Carotenoids like this compound are susceptible to degradation from exposure to light, heat, and acids.[6][7] While this guide focuses on the disposal of unreacted material, it is important to be aware that degradation byproducts may be present in older samples. Always handle this compound waste as potentially reactive and follow the segregation guidelines strictly.

For further information, always consult your institution's specific hazardous waste management guidelines and the relevant Safety Data Sheets (SDS) for any other chemicals present in the waste mixture.

References

Personal protective equipment for handling Chlorobactene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Chlorobactene, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1]

PPE CategoryItemSpecifications
Hand Protection Protective glovesChemical-resistant gloves (e.g., nitrile rubber)
Eye/Face Protection Safety glasses with side-shields or gogglesMust comply with EN166 or equivalent
Face shieldRecommended when there is a risk of splashing
Skin and Body Protection Flame retardant antistatic protective clothingTo protect against fire and static discharge
Lab coatWorn over personal clothing
Respiratory Protection RespiratorRequired when dusts are generated. Use a P95 (US) or P2 (EU EN 143) particle respirator. For higher exposures, use a full-face supplied-air respirator.

Operational Handling and Storage

Handling:

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation and inhalation of dust.[1]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Keep away from heat, sparks, open flames, and hot surfaces.[1]

  • Take precautionary measures against static discharge.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands and face thoroughly after handling.[1]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[1]

  • Handle and store under an inert gas as the substance is air-sensitive.[1]

  • Refer to the product label for the recommended storage temperature.[1]

Emergency Procedures

Immediate action is critical in the event of an emergency. The following table outlines first aid measures for various types of exposure.

Exposure TypeFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Consult a physician.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Immediately make the victim drink water (two glasses at most). Consult a physician.[1]

Spill and Disposal Plan

Spill Containment and Cleanup:

  • Evacuate: Evacuate non-essential personnel from the danger area.[1]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Cover drains to prevent the product from entering them.[1]

  • Collect: Take up the material dry, avoiding dust generation.[1] Use non-sparking tools. Collect the spilled material, bind it, and pump it off if necessary.[1]

  • Dispose: Dispose of the collected material properly in a suitable, closed container.[1]

  • Clean: Clean the affected area thoroughly.

Waste Disposal:

  • Dispose of this compound and its container in accordance with local, regional, and national regulations.

  • Do not allow the product to enter drains.[1] this compound is toxic to aquatic life with long-lasting effects.[1]

  • Contaminated work clothing should not be allowed out of the workplace and must be disposed of as hazardous waste.[1]

Experimental Workflow: Handling a this compound Spill

The following diagram outlines the step-by-step procedure for safely managing a this compound spill.

G This compound Spill Response Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Ventilation ppe->ventilate contain Contain Spill (Cover Drains) ventilate->contain collect Collect Material (Dry, No Dust) contain->collect dispose Dispose of Waste (Sealed Container) collect->dispose clean Clean & Decontaminate Area dispose->clean report Report Incident clean->report

Caption: Workflow for responding to a this compound spill.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.